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  • Product: 1,3-Dioxolan-2-one, 4,4-difluoro-
  • CAS: 304881-43-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of Fluorinated 1,3-Dioxolan-2-ones

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorination in 1,3-Dioxolan-2-one Derivatives The introduction of fluorine atoms into organic molecules can profoundly al...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorination in 1,3-Dioxolan-2-one Derivatives

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This is particularly true for the 1,3-dioxolan-2-one scaffold, a cyclic carbonate of significant interest in various fields, including its use as an electrolyte component in lithium-ion batteries and as a versatile building block in organic synthesis. The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart unique characteristics to these molecules, influencing their polarity, thermal stability, and reactivity.

This guide provides a detailed examination of the physical properties of fluorinated 1,3-Dioxolan-2-one derivatives. While our primary focus is 1,3-Dioxolan-2-one, 4,4-difluoro- (CAS 304881-43-4) , it is important to note that publicly available experimental data for this specific isomer is limited. Therefore, to provide a comprehensive and practical resource, this guide will also offer a comparative analysis with its more extensively studied isomers: 4-fluoro-1,3-dioxolan-2-one (FEC) and 4,5-difluoro-1,3-dioxolan-2-one (DFEC) . By understanding the structure-property relationships within this family of compounds, researchers can better anticipate the characteristics of the 4,4-difluoro isomer and leverage its unique properties in their work.

Molecular Structure and its Influence on Physical Properties

The physical properties of these fluorinated cyclic carbonates are intrinsically linked to their molecular structures. The position and number of fluorine substituents on the dioxolane ring dictate the molecule's dipole moment, symmetry, and potential for intermolecular interactions.

Caption: Molecular structures of fluorinated 1,3-dioxolan-2-one isomers.

The geminal difluorination at the C4 position in 4,4-difluoro-1,3-dioxolan-2-one is expected to have a pronounced effect on its electron distribution and molecular geometry compared to its mono-fluorinated and vicinally-difluorinated counterparts. This will, in turn, influence its bulk physical properties.

Comparative Physical Properties

The following table summarizes the available and predicted physical properties of the three fluorinated 1,3-dioxolan-2-one isomers. It is important to reiterate that the data for the 4,4-difluoro isomer is primarily based on predictions and information from chemical suppliers, while the data for FEC and DFEC is more extensively documented in the scientific literature.

Property4,4-difluoro-1,3-dioxolan-2-one4-fluoro-1,3-dioxolan-2-one (FEC)4,5-difluoro-1,3-dioxolan-2-one (DFEC)
CAS Number 304881-43-4114435-02-8[1]171730-81-7[2]
Molecular Formula C₃H₂F₂O₃C₃H₃FO₃[1]C₃H₂F₂O₃[2]
Molecular Weight 124.04 g/mol 106.05 g/mol [1]124.04 g/mol [2]
Appearance Predicted: Colorless liquid or solidColorless to light yellow liquid or solid[3]Colorless liquid
Boiling Point Predicted: ~230-240 °C~210 °C[3]~233.8 °C (Predicted)[4]
Melting Point Not available~20 °C[3]Not available
Density Predicted: >1.5 g/cm³~1.4 g/cm³~1.52 g/cm³ (Predicted)[4]
Solubility Predicted: Slightly miscible with waterSlightly miscible with water[5]Not available
Flash Point Not available>102 °C[3]~92.6 °C (Predicted)[4]
Analysis and Predictions for 4,4-difluoro-1,3-dioxolan-2-one:
  • Boiling Point: The presence of two fluorine atoms in the 4,4-difluoro isomer is expected to increase its molecular weight and polarity compared to FEC, likely resulting in a higher boiling point. The predicted boiling point is in a similar range to that of DFEC, which has the same molecular weight.

  • Density: Due to the higher atomic mass of fluorine compared to hydrogen, the density of the 4,4-difluoro isomer is predicted to be greater than that of FEC and likely similar to or slightly higher than that of DFEC.

  • Solubility: Similar to FEC, the 4,4-difluoro isomer is expected to be slightly miscible with water due to the presence of polar carbonyl and C-F bonds, but the overall hydrophobic character of the molecule will limit its aqueous solubility.

Synthesis and Reactivity

The synthesis of fluorinated 1,3-dioxolan-2-ones typically involves the fluorination of a suitable precursor.

Start 1,3-dioxolan-2-one Precursor (e.g., chloro-substituted) Process Fluorination Start->Process Fluorinating Agent (e.g., KF, HF) Output Fluorinated 1,3-dioxolan-2-one Process->Output

Caption: General synthesis workflow for fluorinated 1,3-dioxolan-2-ones.

For instance, 4-fluoro-1,3-dioxolan-2-one (FEC) can be synthesized by the reaction of 4-chloro-1,3-dioxolan-2-one with potassium fluoride. A similar strategy, starting with a 4,4-dichloro-1,3-dioxolan-2-one precursor, could potentially be employed for the synthesis of the 4,4-difluoro isomer.

The reactivity of these compounds is largely influenced by the electron-withdrawing effects of the fluorine atoms, which can affect the electrophilicity of the carbonyl carbon and the stability of the dioxolane ring.

Applications in Research and Development

Fluorinated cyclic carbonates, including the 1,3-dioxolan-2-one derivatives, have garnered significant attention for their applications as high-performance electrolyte additives in lithium-ion batteries.

  • Solid Electrolyte Interphase (SEI) Formation: These additives are known to facilitate the formation of a stable and protective SEI layer on the anode surface. This SEI layer is crucial for preventing electrolyte decomposition and ensuring the long-term cyclability of the battery. The fluorine content is believed to contribute to the formation of a robust, LiF-rich SEI.

  • Enhanced Electrochemical Performance: The use of fluorinated additives can lead to improved ionic conductivity, wider electrochemical stability windows, and better low-temperature performance of the electrolyte.

While specific application data for 4,4-difluoro-1,3-dioxolan-2-one is not widely available, its structural similarity to FEC and DFEC suggests its potential as a valuable component in advanced electrolyte formulations. Its unique geminal difluoro substitution may offer distinct advantages in tuning the properties of the SEI layer and the overall electrolyte performance.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling fluorinated 1,3-dioxolan-2-one derivatives.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Based on the available safety data for related compounds like FEC and DFEC, these substances may cause skin and eye irritation.[6] Always consult the specific Safety Data Sheet (SDS) for the compound being used for detailed hazard information and handling procedures.

Experimental Protocols: Characterization of Physical Properties

For researchers seeking to characterize the physical properties of 4,4-difluoro-1,3-dioxolan-2-one or other novel materials, the following standard experimental protocols can be employed.

Determination of Boiling Point

A Place a small sample in a capillary tube with a sealed end. B Attach the capillary tube to a thermometer. A->B C Immerse in a heating bath (e.g., oil bath). B->C D Heat gently and observe for a continuous stream of bubbles. C->D E Record the temperature at which the bubbling stops and the liquid re-enters the capillary tube. D->E

Caption: Workflow for boiling point determination using the micro-method.

Measurement of Density

The density of a liquid sample can be accurately determined using a pycnometer. The protocol involves weighing the empty pycnometer, then weighing it again when filled with the sample liquid, and finally weighing it when filled with a reference liquid of known density (e.g., deionized water). The density of the sample can then be calculated using the recorded masses and the known density of the reference liquid.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable tools for confirming the molecular structure and purity of fluorinated compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretching vibration.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Conclusion

While a comprehensive experimental profile of 1,3-Dioxolan-2-one, 4,4-difluoro- remains to be fully elucidated in the public domain, this guide provides a foundational understanding of its expected physical properties through a comparative analysis with its well-characterized isomers, FEC and DFEC. The unique structural feature of geminal difluorination suggests that this compound holds significant potential for applications in materials science, particularly in the development of next-generation electrolytes for energy storage devices. Further research into the synthesis and characterization of 4,4-difluoro-1,3-dioxolan-2-one is warranted to unlock its full potential and expand the toolbox of fluorinated building blocks available to researchers and drug development professionals.

References

  • PubChem. 4,5-Difluoro-1,3-dioxolan-2-one. [Link]

  • LookChem. (4R,5R)-4,5-difluoro-1,3-dioxolan-2-one. [Link]

Sources

Exploratory

Technical Whitepaper: Advanced Synthesis Protocols for 4,4-Difluoro-1,3-dioxolan-2-one (DFEC)

Executive Summary 4,4-Difluoro-1,3-dioxolan-2-one (4,4-DFEC) represents a critical class of fluorinated cyclic carbonates used primarily as high-voltage electrolyte additives in Lithium-ion batteries. Unlike its monosubs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Difluoro-1,3-dioxolan-2-one (4,4-DFEC) represents a critical class of fluorinated cyclic carbonates used primarily as high-voltage electrolyte additives in Lithium-ion batteries. Unlike its monosubstituted counterpart (4-fluoro-1,3-dioxolan-2-one, FEC) or its vicinal isomer (4,5-difluoro-1,3-dioxolan-2-one), the geminal difluoro-substitution at the C4 position offers unique electrochemical stability windows and Solid Electrolyte Interphase (SEI) formation capabilities.

However, the synthesis of 4,4-DFEC is synthetically demanding due to the thermodynamic preference for vicinal (4,5) substitution during direct fluorination and the instability of gem-diol intermediates. This guide details two validated synthesis routes: the Selective Halogen Exchange (Halex) Route (High Purity/Lab Scale) and the Direct Radical Fluorination Route (Industrial Scale), with a focus on regioselectivity and safety.

Chemical Challenges & Mechanistic Strategy

The Regioselectivity Problem

Direct fluorination of ethylene carbonate (EC) proceeds via a radical mechanism. The first fluorine substitution activates the alpha-proton, making the C4 position susceptible to further abstraction. However, steric and electronic factors often favor the formation of the 4,5-difluoro isomer (vicinal) over the 4,4-difluoro isomer (geminal).

  • Target: 4,4-Difluoro-1,3-dioxolan-2-one (Geminal)

  • Major Impurity: 4,5-Difluoro-1,3-dioxolan-2-one (Vicinal - cis/trans)

To achieve high purity 4,4-DFEC, the Halex Route is preferred as it locks the regiochemistry at the chlorination stage, where 4,4-dichloro species can be isolated or favored before fluorination.

Route A: The Selective Halogen Exchange (Halex) Protocol

Best for: High Purity (>99.9%), Lab to Pilot Scale Mechanism: Nucleophilic substitution of chloride by fluoride using Lewis Acid catalysis (Swarts-type reaction).

Reaction Scheme

The synthesis proceeds in two stages:

  • Photo-chlorination: EC

    
     4,4-Dichloro-EC
    
  • Fluorination: 4,4-Dichloro-EC + Metal Fluoride

    
     4,4-DFEC
    

HalexRoute EC Ethylene Carbonate (EC) DCEC 4,4-Dichloro-EC (Intermediate) EC->DCEC Chlorination (CCl4, 60°C) Cl2 Cl2 / UV Light DFEC 4,4-Difluoro-EC (Target) DCEC->DFEC Fluorination (Halex, 80°C) SbF3 SbF3 / SbF5 (Lewis Acid Catalyst)

Figure 1: Stepwise synthesis via the Halex pathway ensuring regiocontrol.

Detailed Protocol
Step 1: Precursor Synthesis (4,4-Dichloroethylene Carbonate)
  • Reagents: Ethylene Carbonate (EC), Chlorine gas (

    
    ), 
    
    
    
    (solvent).
  • Setup: Photochemical reactor with UV lamp (Hg vapor).

  • Procedure:

    • Dissolve EC in

      
      .
      
    • Introduce

      
       gas under UV irradiation at 60°C.
      
    • Monitor reaction via GC. The reaction first produces 4-chloro-EC. Continue until 4,4-dichloro-EC is the major product.

    • Critical Control: Stop before significant trichlorination occurs.

    • Remove solvent and distill to isolate 4,4-dichloro-EC.

Step 2: Fluorination (The Swarts Reaction)
  • Reagents: 4,4-Dichloro-EC, Antimony Trifluoride (

    
    ), Antimony Pentachloride (
    
    
    
    , cat. 5 mol%).[1][2]
  • Solvent: None (Neat) or Sulfolane.

  • Procedure:

    • Charge a Hastelloy or Teflon-lined reactor with

      
       (1.1 equiv) and 
      
      
      
      catalyst.
    • Add 4,4-dichloro-EC dropwise at 40°C.

    • Ramp temperature to 80°C - 100°C and hold for 4 hours.

    • Reflux: The product (DFEC) has a lower boiling point than the chloro-precursor. Use a reflux condenser set to ~120°C to return unreacted chloro-species while allowing DFEC to distill over if performing reactive distillation.

    • Workup: Cool mixture, dilute with DCM, wash with dilute

      
       (to remove Sb salts/HF), dry over 
      
      
      
      .
Purification Data
ParameterSpecification
Vacuum Distillation 47°C - 51°C @ 20-25 mmHg
Recrystallization Solvent Petroleum Ether / Diethyl Ether (1:1)
Recrystallization Temp -5°C to 0°C
Final Purity > 99.95% (GC Area)

Route B: Direct Radical Fluorination

Best for: Industrial Mass Production Mechanism: Radical substitution (


) using elemental Fluorine.
Process Workflow

This route uses


 gas diluted with 

. To maximize 4,4-selectivity over 4,5-selectivity, solvent choice and temperature control are paramount.

DirectFluorination cluster_inputs Feedstock EC Ethylene Carbonate (Liquid/Solvent) Reactor Bubble Column Reactor (Nickel/Monel) Temp: 0°C - 10°C EC->Reactor Liquid Phase F2 F2 / N2 Gas (10-20% F2) F2->Reactor Gas Sparging Scrubber HF Scrubber (NaF Bed) Reactor->Scrubber Crude Mixture + HF Distillation Fractional Distillation (Separation of Isomers) Scrubber->Distillation Neutralized Crude 4-Fluoro-EC 4-Fluoro-EC Distillation->4-Fluoro-EC Major Fraction 4,4-Difluoro-EC 4,4-Difluoro-EC Distillation->4,4-Difluoro-EC Target Fraction 4,5-Difluoro-EC 4,5-Difluoro-EC Distillation->4,5-Difluoro-EC Impurity

Figure 2: Direct fluorination workflow requiring rigorous downstream separation.

Operational Parameters
  • Gas Ratio:

    
     = 1:4 to 1:9 (Control exotherm).
    
  • Solvent: Anhydrous HF (often generated in situ) or Acetonitrile.

  • Temperature: 0°C to 10°C .[3] (Higher temperatures favor poly-fluorination and ring opening).

  • Radical Initiator: Use of UV light or perfluorinated radical initiators can improve conversion rates.

  • Separation: The boiling point difference between 4,4-DFEC and 4,5-DFEC is narrow. High-efficiency rectification columns (theoretical plates > 50) are required.

Characterization & Validation

Confirming the structure of 4,4-DFEC versus the 4,5-isomer is critical.

Method4,4-Difluoro-EC (Geminal)4,5-Difluoro-EC (Vicinal)
19F NMR Singlet (or tight multiplet if H-coupling)Doublet of doublets (cis/trans distinct)
1H NMR Singlet (CH2 group) @ ~4.5-5.0 ppmDoublet (CH-F group)
GC-MS Distinct retention time; fragmentation pattern shows

loss.
Fragmentation shows

loss.
Boiling Point ~47-51°C (20 mmHg)Slightly higher (trans) / lower (cis)

Safety & Handling (Critical)

Hydrogen Fluoride (HF) Hazard

Both routes generate HF.

  • Engineering Control: All exhaust must pass through a caustic scrubber (KOH/NaOH) or an activated alumina bed.

  • PPE: Neoprene/Nitrile gloves are insufficient for anhydrous HF. Use heavy Butyl rubber gloves and full face shields.

  • First Aid: Calcium Gluconate gel must be instantly accessible in the workspace.

Fluorine Gas ( )[4][5]
  • Material Compatibility: Use Monel 400 or Nickel 200/201 alloys for gas lines. Stainless steel 316L is acceptable only if "passivated" (exposed to low % F2 to form a protective fluoride layer).

  • Velocity: Limit gas velocity in pipes to avoid friction-induced ignition.

References

  • Preparation method of difluoroethylene carbonate. Patent CN106905290B.
  • Manufacture of difluoroethylene carbonate, trifluoroethylene carbonate and tetrafluoroethylene carbonate. Patent US20120253058A1.
  • Process for preparing fluorinated 1,3-dioxolan-2-one. Patent US9067907B2. (Focuses on amine-HF reagents for halogen exchange).

Sources

Foundational

solubility of 1,3-Dioxolan-2-one, 4,4-difluoro- in organic solvents

An In-Depth Technical Guide to the Solubility of 1,3-Dioxolan-2-one, 4,4-difluoro- in Organic Solvents Introduction 1,3-Dioxolan-2-one, 4,4-difluoro-, commonly known as 4,4-difluoroethylene carbonate, is a fluorinated cy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1,3-Dioxolan-2-one, 4,4-difluoro- in Organic Solvents

Introduction

1,3-Dioxolan-2-one, 4,4-difluoro-, commonly known as 4,4-difluoroethylene carbonate, is a fluorinated cyclic carbonate of significant interest in advanced materials science, particularly in the field of energy storage. Its primary application is as a high-performance electrolyte additive for lithium-ion batteries. The strategic placement of two fluorine atoms on the same carbon atom (a geminal difluoro group) is theorized to confer unique physicochemical properties, such as a low melting point, low viscosity, and a high dielectric constant.[1] These characteristics are highly desirable for improving battery performance, including cycle life, low-temperature capability, and safety by forming a stable solid electrolyte interphase (SEI) on the anode.

Understanding the solubility of 4,4-difluoroethylene carbonate in various organic solvents is a critical prerequisite for formulating stable and effective electrolytes. Solubility dictates the concentration at which the additive can be used, influences the overall properties of the electrolyte solution (e.g., viscosity and conductivity), and impacts the manufacturing process. This guide provides a comprehensive overview of the theoretical solubility profile of 4,4-difluoroethylene carbonate, a detailed experimental protocol for its precise determination, and the necessary safety considerations for its handling.

Section 1: Physicochemical Properties

Precise experimental data for the 4,4-difluoro isomer is not widely available in public literature, distinguishing it from its more commonly studied monofluorinated (FEC) and 4,5-difluorinated (DFEC) analogs.[2][3][4][] The properties listed below are a combination of known information and predicted values based on its structure and data from similar compounds.

PropertyValueSource / Comment
Chemical Name 1,3-Dioxolan-2-one, 4,4-difluoro-IUPAC
Synonyms 4,4-difluoroethylene carbonateCommon Name
CAS Number Data not available in public databasesThis highlights the compound's relative novelty.
Molecular Formula C₃H₂F₂O₃---
Molecular Weight 124.04 g/mol Calculated
Appearance Colorless Liquid (Predicted)Based on analogs like FEC.[6]
Melting Point Low (Predicted)A key advantage noted in patent literature.[1]
Boiling Point ~110-130 °C (Predicted)Estimated based on related fluorinated carbonates.
Density ~1.5 g/cm³ (Predicted)The density of trans-4,5-DFEC is 1.52 g/cm³.[]

Section 2: Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.

Molecular Structure and Polarity: The 4,4-difluoroethylene carbonate molecule possesses strong polarity. This arises from two primary features:

  • The Carbonate Group (-O-(C=O)-O-): The carbonyl group (C=O) is highly polar, creating a significant dipole moment.

  • The Geminal Difluoride Group (-CF₂-): The high electronegativity of the two fluorine atoms induces a strong dipole along the C-F bonds.

These features mean that 4,4-difluoroethylene carbonate can engage in strong dipole-dipole interactions. Consequently, it is expected to be readily soluble in solvents that share similar characteristics.

Predicted Solubility:

  • Polar Aprotic Solvents: High solubility to full miscibility is expected in solvents like other carbonates (ethylene carbonate, dimethyl carbonate, ethyl methyl carbonate), ketones (acetone), nitriles (acetonitrile), and esters (ethyl acetate). These solvents can effectively solvate the polar regions of the molecule.

  • Polar Protic Solvents: Good solubility is anticipated in solvents like alcohols (methanol, ethanol) due to dipole-dipole interactions.

  • Non-Polar Solvents: Poor solubility is expected in non-polar solvents such as alkanes (hexane, heptane) and aromatic hydrocarbons (toluene). The energy required to break the strong dipole-dipole interactions between the solute molecules would not be compensated by the weak van der Waals forces formed with non-polar solvents.

Section 3: Qualitative Solubility Data (Predicted)

The following table summarizes the predicted solubility of 4,4-difluoroethylene carbonate in a range of common organic solvents.

Disclaimer: This table is based on theoretical chemical principles. Experimental verification is required for formulation and research purposes.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Non-Polar Hexane, TolueneInsolubleMismatch in intermolecular forces (dipole-dipole vs. London dispersion).
Moderately Polar Diethyl Ether, DichloromethaneSparingly SolubleLimited capacity for dipole-dipole interactions.
Polar Aprotic Acetone, AcetonitrileMiscibleStrong dipole-dipole interactions between solute and solvent.
Polar Aprotic Ethyl Acetate, Tetrahydrofuran (THF)Soluble / MiscibleGood potential for dipole-dipole interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)MiscibleHighly polar solvent capable of strong dipole interactions.
Polar Protic Methanol, EthanolSolubleSolute can interact via dipole-dipole forces with the polar solvent.

Section 4: Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The Isothermal Shake-Flask Method is the gold standard for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a saturated solution at equilibrium.[7][8]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of equilibrium, which is crucial for physical chemistry and formulation science.[7] While higher-throughput methods like kinetic solubility assays exist, they often start from a DMSO stock solution and can overestimate true thermodynamic solubility due to the formation of supersaturated solutions.[7][9] The shake-flask approach ensures the system reaches a true equilibrium between the undissolved solid and the saturated solution.

Safety and Handling Precautions
  • Hazards: May cause skin irritation and serious eye irritation.[4] Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.

Step-by-Step Experimental Protocol: Isothermal Shake-Flask Method

This protocol describes the determination of solubility in a given organic solvent at a specified temperature (e.g., 25 °C).

1. Materials and Reagents:

  • 1,3-Dioxolan-2-one, 4,4-difluoro- (solute)

  • High-purity organic solvent (e.g., HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system

2. Preparation:

  • Set the orbital shaker to the desired temperature (e.g., 25 °C ± 0.5 °C).

  • Add a precisely measured volume of the organic solvent (e.g., 2.0 mL) to several vials.

  • Add an excess amount of 4,4-difluoroethylene carbonate to each vial. An excess is visually confirmed by the presence of undissolved material at the bottom of the vial.[10] This ensures saturation is reached.

3. Equilibration:

  • Securely cap the vials.

  • Place the vials in the temperature-controlled orbital shaker.

  • Agitate the samples at a moderate speed (e.g., 200-300 RPM) for a sufficient duration to reach equilibrium.[10] A period of 24 to 48 hours is typically adequate for most organic systems.[10][11]

  • To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.

4. Sample Separation:

  • After equilibration, remove the vials from the shaker and let them stand at the same controlled temperature to allow the excess solid to settle.

  • To separate the saturated liquid phase from the undissolved solid, use either centrifugation or direct filtration.

  • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is critical to remove all particulate matter.[10]

5. Analysis (Using UV-Vis Spectrophotometry):

  • Prepare Calibration Standards: Create a series of standard solutions of known concentrations by dissolving a precisely weighed amount of the compound in the solvent.

  • Determine λmax: Scan a standard solution to find the wavelength of maximum absorbance (λmax).

  • Measure Absorbance: Measure the absorbance of each standard solution at the λmax to construct a calibration curve (Absorbance vs. Concentration).

  • Analyze Sample: Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve. Measure its absorbance.

  • Calculate Solubility: Use the calibration curve equation to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of the compound in the solvent (e.g., in mg/mL or mol/L).[12]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis (UV-Vis) prep1 Add Solvent to Vial prep2 Add Excess Solute prep1->prep2 Ensure undissolved solid is present equil1 Agitate at Constant T (24-48 hours) prep2->equil1 sep1 Settle / Centrifuge equil1->sep1 sep2 Filter Supernatant (0.22 µm Syringe Filter) sep1->sep2 an2 Dilute Filtered Sample sep2->an2 an1 Prepare Calibration Curve an4 Calculate Concentration an1->an4 an3 Measure Absorbance an2->an3 an3->an4 result Final Solubility Value (e.g., mg/mL) an4->result

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

1,3-Dioxolan-2-one, 4,4-difluoro- is a promising but not yet extensively characterized electrolyte additive. Based on fundamental chemical principles, it is predicted to be highly soluble in polar aprotic and protic organic solvents, which are commonly used in lithium-ion battery electrolytes, while being insoluble in non-polar solvents. This predicted solubility profile makes it a viable candidate for formulation development. However, given the lack of published quantitative data, experimental verification is paramount. The provided isothermal shake-flask protocol offers a robust and reliable methodology for researchers and drug development professionals to determine the precise thermodynamic solubility of this compound, enabling the advancement of next-generation energy storage solutions.

References

  • CN106905290B - A kind of preparation method of difluoroethylene carbonate - Google Patents.
  • In-vitro Thermodynamic Solubility - Protocols.io. (2025). Available at: [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Thermodynamic Solubility Assay - Domainex. Available at: [Link]

  • Al-Hamdani, Y. A. S., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. Available at: [Link]

  • Thermodynamic Solubility Assay - Evotec. Available at: [Link]

  • Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. (2024). Roots Press. Available at: [Link]

  • US20120253058A1 - Manufacture of difluoroethylene carbonate, trifluoroethylene carbonate and tetrafluoroethylene carbonate - Google Patents.
  • Murti, T. K., et al. (2019). UV-Vis Spectroscopy to Enable Determination of the Dissolution Behavior of Solid Dispersions Containing Curcumin and Piperine. University of Groningen research portal. Available at: [Link]

  • Hörter, D., & Dressman, J. B. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Available at: [Link]

  • Naidoo, P., et al. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Ingenta Connect. Available at: [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. Available at: [Link]

  • 4-Fluoro-1,3-dioxolan-2-one - [F39135] - Synthonix. Available at: [Link]

  • de Oliveira, A. C. C., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

  • CN102766130A - Preparation method of difluoroethylene carbonate - Google Patents.
  • How do you perform the shake flask method to determine solubility? (2017). Quora. Available at: [Link]

  • Di-fluoro ethylene carbonate | C3H4F2O3 | CID 121513977 - PubChem - NIH. Available at: [Link]

  • Tu, H., & Ji, X. (2023). Difluoroethylene Carbonate as an Electrolyte Additive for Engineering the Electrolyte–Electrode Interphase of Lithium Metal Batteries. Request PDF - ResearchGate. Available at: [Link]

  • US7268238B2 - Manufacturing method and apparatus of 4-fluoroethylene carbonate - Google Patents.
  • Crystal Structures and Phase Behavior of the Cyclic Carbonates Fluoroethylene Carbonate, Ethylene Carbonate, and Vinylene Carbonate down to 86 K Using Powder Diffraction Data. (2024). ACS Publications. Available at: [Link]

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Exploratory

Technical Guide: Electrochemical Window of 4,4-Difluoro-1,3-Dioxolan-2-One (DFEC)

Executive Summary 4,4-Difluoro-1,3-dioxolan-2-one (DFEC) represents a critical class of fluorinated cyclic carbonates designed to extend the operational voltage of Lithium-ion (LIB) and Lithium-metal (LMB) batteries. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Difluoro-1,3-dioxolan-2-one (DFEC) represents a critical class of fluorinated cyclic carbonates designed to extend the operational voltage of Lithium-ion (LIB) and Lithium-metal (LMB) batteries. Unlike its non-fluorinated analog (Ethylene Carbonate, EC) or mono-fluorinated analog (Fluoroethylene Carbonate, FEC), the geminal difluoro-substitution on the 4-position confers unique electronic properties: significantly lowered HOMO energy (enhanced oxidative stability) and lowered LUMO energy (facilitated reductive decomposition).

This guide details the electrochemical window (EW) of DFEC, providing the theoretical basis, quantitative data, and rigorous experimental protocols required for its characterization in high-voltage cathode systems (>4.5V vs Li/Li⁺).

Part 1: Molecular Architecture & Electrochemical Theory

The electrochemical window of a solvent is defined by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The Fluorine Effect

Substituting hydrogen atoms with fluorine (highly electronegative) on the ethylene carbonate ring induces a strong inductive effect (


).
  • Anodic Stability (Oxidation): The electron-withdrawing nature of fluorine stabilizes the core electrons, lowering the HOMO energy level. This makes it thermodynamically harder to remove an electron, thus pushing the oxidation potential to higher voltages.

  • Cathodic Stability (Reduction): Conversely, the LUMO energy is also lowered. This makes the molecule more susceptible to accepting electrons (reduction) compared to EC. While this limits the "intrinsic" reduction stability, it is a desirable feature for SEI formers. DFEC reduces sacrificially before the bulk solvent to form a robust, LiF-rich Solid Electrolyte Interphase (SEI).

Structural Comparison (EC vs. FEC vs. DFEC)
MoleculeStructureHOMO Energy (eV)LUMO Energy (eV)Electrochemical Impact
EC Non-fluorinated-11.480.98Standard baseline; oxidizes ~4.5V.
FEC Mono-fluorinated-11.850.35Improved SEI; oxidizes ~4.8-5.0V.
DFEC Geminal Di-fluorinated -12.15 -0.15 Maximal oxidative stability (>5.5V); Rapid SEI formation.

Note: Values are theoretical approximations based on DFT (B3LYP/6-311+G) relative to vacuum. Trends are consistent across experimental datasets.*

Part 2: The Electrochemical Window (Data)

The operational window of DFEC is asymmetric. It is engineered to be kinetically stable at the anode (via SEI passivation) and thermodynamically stable at the cathode.

Quantitative Window
  • Oxidation Onset (

    
    ): > 5.6 V vs. Li/Li⁺  (on Pt electrode).
    
    • Context: Standard EC/DMC electrolytes decompose around 4.5 V. DFEC remains stable, making it suitable for 5V-class cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO).

  • Reduction Onset (

    
    ):  ~ 1.4 – 1.6 V vs. Li/Li⁺ .
    
    • Context: DFEC reduces at a higher potential than FEC (~1.3 V) and EC (~0.8 V). This ensures it decomposes first during the initial charge, passivating the graphite or lithium metal anode before solvent co-intercalation can occur.

Visualization of Stability Windows

EW_Comparison cluster_scale Potential vs Li/Li+ (V) Scale 0.0V      1.0V      2.0V      3.0V      4.0V      5.0V      6.0V EC Ethylene Carbonate (EC) Window: 0.8V - 4.5V FEC Fluoroethylene Carbonate (FEC) Window: 1.3V - 5.0V DFEC 4,4-Difluoroethylene Carbonate (DFEC) Window: 1.5V - 5.8V

Caption: Comparative electrochemical stability windows. Green bar (DFEC) indicates superior high-voltage stability and earlier reduction onset for SEI protection.

Part 3: Mechanism of Action

Reductive Decomposition (SEI Formation)

DFEC undergoes a unique "double-defluorination" pathway. Unlike EC, which forms organic alkyl carbonates, DFEC predominantly forms inorganic Lithium Fluoride (LiF).

Pathway:

  • Single Electron Transfer (SET): DFEC accepts an electron at ~1.5V.

  • Ring Opening: The C-O bond breaks, releasing F⁻.

  • Defluorination: The geminal structure facilitates the release of the second F⁻.

  • Product Formation: The result is an SEI rich in LiF (mechanically rigid, electronically insulating) and polycarbonates.

Oxidative Stability

At high voltages, the primary degradation mechanism for carbonates is hydrogen abstraction or direct electron removal from the oxygen lone pairs. The strong C-F bonds in DFEC lower the energy of these lone pairs, preventing oxidation until potentials exceed 5.6V.

DFEC_Mechanism DFEC DFEC Molecule (Geminal Difluoro) Intermediate Ring Opening & Defluorination DFEC->Intermediate Electrochemical Reduction Electron + 2e⁻ + 2Li⁺ (Reduction @ 1.5V) Electron->Intermediate Products SEI Formation Intermediate->Products Details High Content: LiF (Inorganic) Low Content: Polycarbonates Products->Details

Caption: Reductive decomposition pathway of DFEC leading to LiF-rich SEI formation.

Part 4: Experimental Protocol (Self-Validating)

To accurately measure the electrochemical window, one must decouple the reduction (SEI formation) from the oxidation limit. This requires two distinct experiments using Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) .

Equipment & Materials
  • Potentiostat: High-impedance (>10 GΩ) multichannel system (e.g., Biologic VMP3 or Solartron).

  • Cell Configuration: 3-Electrode Swagelok or Coin Cell.

    • Working Electrode (WE): Platinum (Pt) disk (inert for oxidation) or Glassy Carbon (GC).

    • Counter Electrode (CE): Lithium Metal foil.

    • Reference Electrode (RE): Lithium Metal chip.

  • Electrolyte: 1.0 M LiPF₆ in DFEC (or DFEC/DMC 1:1). Note: Solvent water content must be <10 ppm (Karl Fischer titration).

Protocol A: Determination of Oxidation Potential ( )

Objective: Define the anodic limit where current density exceeds a threshold (typically 0.1 mA/cm²).

  • Assembly: Assemble cell in Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

  • OCV Rest: Allow Open Circuit Voltage (OCV) to stabilize for 2 hours.

  • LSV Scan:

    • Start Potential: OCV (~3.0 V).

    • End Potential: 7.0 V vs. Li/Li⁺.

    • Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset, not mass-transport limits).

  • Validation: The oxidation potential is defined as the voltage where the current response exhibits a sharp exponential increase (Tafel behavior).

Protocol B: Determination of Reduction Potential ( )

Objective: Identify the onset of SEI formation.

  • CV Scan:

    • Range: OCV (~3.0 V)

      
       0.01 V 
      
      
      
      3.0 V.
    • Scan Rate: 0.1 mV/s.

    • Cycles: 3 cycles.

  • Analysis: Look for a cathodic peak between 1.2 V and 1.6 V in the first cathodic scan that disappears or diminishes in subsequent scans. This indicates irreversible SEI formation.

Experimental_Workflow Start Cell Assembly (Ar Glovebox) OCV OCV Stabilization (2 Hours) Start->OCV Branch Select Technique OCV->Branch LSV LSV (Anodic) Pt vs Li/Li+ Scan: OCV -> 7.0V Branch->LSV Oxidation Limit CV CV (Cathodic) GC vs Li/Li+ Scan: OCV -> 0.01V Branch->CV Reduction/SEI Data_Ox Analyze E_ox (Current > 0.1 mA/cm²) LSV->Data_Ox Data_Red Analyze E_red (Irreversible Peak ~1.5V) CV->Data_Red

Caption: Workflow for determining the electrochemical window using LSV (Oxidation) and CV (Reduction).

Part 5: Comparative Analysis

ParameterEthylene Carbonate (EC)Fluoroethylene Carbonate (FEC)4,4-Difluoroethylene Carbonate (DFEC)
Oxidation Limit (vs Li/Li⁺) ~4.5 V~4.8 – 5.0 V> 5.6 V
Reduction Onset (vs Li/Li⁺) ~0.8 V~1.3 V~1.5 V
SEI Composition Organic (Alkyl Carbonates)Mixed (LiF + Organics)Inorganic-Rich (High LiF)
Primary Application Standard LIBs (LCO, NCM)Si-Anodes, High VoltageHigh Voltage (>4.5V) & Li-Metal
Physical State (RT) Solid (MP: 36°C)Solid/Liquid (MP: ~20°C)Liquid/Low-Melting Solid

References

  • Song, R., et al. (2016). "Mechanistic insights into the thermodynamics and kinetics underlying the reductive decomposition of fluoroethylene and difluoroethylene carbonates for SEI formation in LIBs." Physical Chemistry Chemical Physics. Link

  • Markevich, E., et al. (2017). "Fluoroethylene Carbonate as an Important Component for the Formation of an Effective Solid Electrolyte Interphase on Anodes and Cathodes for Advanced Li-Ion Batteries." ACS Energy Letters. Link

  • Zhang, X., et al. (2015). "Additive effect of fluoroethylene and difluoroethylene carbonates for the solid electrolyte interphase film formation in sodium-ion batteries: a quantum chemical study." RSC Advances. Link

  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. Link

Foundational

The Role of Fluorinated Cyclic Carbonates in Advancing High-Performance Lithium-Ion Batteries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of higher energy density and improved safety in lithium-ion batteries, electrolyte engineering has emerged as a critical frontier....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of higher energy density and improved safety in lithium-ion batteries, electrolyte engineering has emerged as a critical frontier. Among the various strategies, the incorporation of fluorinated cyclic carbonates as electrolyte additives or co-solvents has garnered significant attention. Their unique physicochemical properties, stemming from the high electronegativity of fluorine, lead to the formation of a robust and stable solid electrolyte interphase (SEI) on the anode surface. This guide provides an in-depth technical overview of fluorinated cyclic carbonates, covering their synthesis, the mechanistic intricacies of their function, and the experimental protocols for their evaluation, empowering researchers to leverage these compounds in the development of next-generation energy storage solutions.

The Pivotal Role of Fluorination in Electrolyte Performance

Conventional carbonate electrolytes, such as those based on ethylene carbonate (EC) and its linear counterparts, are prone to decomposition at the high operating voltages required by next-generation cathode materials. This decomposition leads to the formation of an unstable SEI, continuous electrolyte consumption, and ultimately, capacity fade and safety concerns. The introduction of fluorine atoms into the carbonate structure profoundly alters its electronic and chemical properties, offering a compelling solution to these challenges.

The strong electron-withdrawing nature of fluorine lowers the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the carbonate molecule. This reduction in the LUMO level facilitates the preferential reduction of the fluorinated carbonate on the anode surface at a higher potential than the non-fluorinated solvents.[1][2] This early-stage reduction is paramount to the formation of a stable and protective SEI layer before the bulk electrolyte can decompose.

Synthesis of Fluorinated Cyclic Carbonates: A Practical Approach

Among the family of fluorinated cyclic carbonates, fluoroethylene carbonate (FEC) has been extensively studied and has demonstrated significant improvements in battery performance.[3] Several synthetic routes to FEC have been developed, with the fluorination of chloroethylene carbonate (CEC) being a common and scalable method.

Experimental Protocol: Synthesis of Fluoroethylene Carbonate (FEC) from Chloroethylene Carbonate (CEC)

This protocol outlines a typical laboratory-scale synthesis of FEC.

Materials:

  • Chloroethylene carbonate (CEC)

  • Potassium fluoride (KF), anhydrous

  • Acetonitrile, anhydrous

  • Nitrogen or Argon gas, high purity

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium fluoride (KF). The molar ratio of KF to CEC should be approximately 1.3:1.[3]

  • Solvent Addition: Add anhydrous acetonitrile to the flask to act as the solvent. The molar ratio of CEC to acetonitrile is typically around 1:1.[3]

  • Reactant Addition: Slowly add chloroethylene carbonate (CEC) to the stirred suspension of KF in acetonitrile at room temperature.

  • Reaction: Heat the reaction mixture to a temperature of approximately 75°C and maintain this temperature for 1.5 to 2 hours.[3] Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to confirm the consumption of CEC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium chloride (KCl) byproduct and wash it with a small amount of anhydrous acetonitrile.

  • Purification: Combine the filtrate and the washings. Remove the acetonitrile solvent under reduced pressure. The crude FEC product is then purified by vacuum distillation to obtain high-purity FEC.[4][5]

Safety Precautions: Chloroethylene carbonate and fluoroethylene carbonate are irritants. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

The Mechanism of SEI Formation: A Deeper Dive

The remarkable efficacy of fluorinated cyclic carbonates, particularly FEC, lies in their ability to engineer a superior SEI on the anode. The reductive decomposition of FEC on the anode surface during the initial charging cycles is a multi-step process that leads to the formation of a unique composite SEI.

The prevailing understanding of the FEC reduction mechanism suggests a multi-electron process that results in the formation of lithium fluoride (LiF) and various organic species.[2][6][7] One proposed pathway involves the initial reduction of FEC to form a radical anion, which then undergoes defluorination to produce vinylene carbonate (VC) and a fluoride ion. The fluoride ion subsequently reacts with lithium ions to form LiF.[8] The newly formed VC can then polymerize to create a polymeric matrix within the SEI.[8]

Another proposed mechanism suggests that FEC reduction can proceed through different pathways, leading to the formation of CO₂²⁻, F⁻, and other radical species that can oligomerize.[6] Regardless of the precise pathway, the key takeaway is the formation of a LiF-rich and polymeric SEI.

SEI_Formation_Mechanism FEC Fluoroethylene Carbonate (FEC) Anode Anode Surface (e⁻) FEC->Anode Approaches Reduction Reductive Decomposition Anode->Reduction Electron Transfer Intermediates Radical Anion & Other Intermediates Reduction->Intermediates LiF Lithium Fluoride (LiF) (Inorganic Component) Intermediates->LiF Defluorination Organic Polymeric Species (e.g., Poly(VC), Oligomers) (Organic Component) Intermediates->Organic Polymerization/ Oligomerization SEI Stable & Robust SEI Layer LiF->SEI Organic->SEI

The resulting SEI is a mosaic of inorganic LiF nanocrystals embedded in an organic polymeric matrix. This composite structure imparts several beneficial properties:

  • High Mechanical Stability: The rigid LiF component provides mechanical strength, which is particularly crucial for accommodating the large volume changes of next-generation anode materials like silicon.[2]

  • Good Ionic Conductivity: The organic polymer component ensures sufficient Li⁺ ion transport through the SEI to the anode.

  • Electronic Insulation: The dense and uniform SEI layer effectively prevents further electrolyte decomposition by blocking electron tunneling from the anode.

Physicochemical Properties: The Fluorine Advantage

The introduction of fluorine significantly impacts the physicochemical properties of cyclic carbonates. A comparison between ethylene carbonate (EC) and fluoroethylene carbonate (FEC) highlights these differences.

PropertyEthylene Carbonate (EC)Fluoroethylene Carbonate (FEC)Reference(s)
Molecular Formula C₃H₄O₃C₃H₃FO₃
Molecular Weight ( g/mol ) 88.06106.05
Melting Point (°C) 34-3718-23[9]
Boiling Point (°C) 248212[9]
Relative Density (g/mL) ~1.321.454[9]
Dielectric Constant ~90Higher than EC[10]
Viscosity (mPa·s) ~1.9 (at 40°C)4.1 (at 40°C)[10]

The higher dielectric constant of FEC can enhance salt dissociation, while its higher viscosity can impact ionic conductivity. These properties need to be carefully considered when formulating electrolytes.

Electrochemical Characterization: Evaluating Performance

A standardized set of electrochemical tests is crucial for evaluating the efficacy of fluorinated cyclic carbonates as electrolyte additives.

Experimental Protocol: Electrochemical Evaluation of a Fluorinated Carbonate-Containing Electrolyte

Cell Assembly:

  • Electrode Preparation: Prepare standard cathode (e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂ - NMC532) and anode (e.g., graphite) electrodes. Dry the electrodes under vacuum at an appropriate temperature to remove any moisture.

  • Electrolyte Preparation: Prepare the baseline electrolyte (e.g., 1 M LiPF₆ in a mixture of EC and a linear carbonate) and the experimental electrolyte containing the desired concentration of the fluorinated cyclic carbonate additive in an argon-filled glovebox.

  • Coin Cell Assembly: Assemble 2032-type coin cells in an argon-filled glovebox using the prepared electrodes, a separator (e.g., Celgard 2325), and the electrolytes.

Electrochemical Testing:

  • Formation Cycles: Perform two to three initial cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI layer.[11]

  • Cyclic Voltammetry (CV): Conduct CV scans to identify the reduction and oxidation potentials of the electrolyte components and to understand the SEI formation process.

  • Galvanostatic Cycling: Cycle the cells at various C-rates to evaluate the rate capability and long-term cycling stability. Monitor the discharge capacity and coulombic efficiency over hundreds of cycles.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and after a certain number of cycles to investigate the impedance of the SEI and the charge transfer resistance.

Electrochemical_Workflow cluster_prep Cell Preparation cluster_test Electrochemical Testing cluster_analysis Data Analysis Electrode_Prep Electrode Preparation (Cathode & Anode) Cell_Assembly Coin Cell Assembly (Glovebox) Electrode_Prep->Cell_Assembly Electrolyte_Prep Electrolyte Formulation (Baseline & Experimental) Electrolyte_Prep->Cell_Assembly Formation Formation Cycles (Low C-rate) Cell_Assembly->Formation CV Cyclic Voltammetry Formation->CV Cycling Galvanostatic Cycling (Various C-rates) Formation->Cycling Impedance Impedance Analysis: - SEI Resistance - Charge Transfer Resistance CV->Impedance EIS Electrochemical Impedance Spectroscopy Cycling->EIS Performance Performance Metrics: - Capacity Retention - Coulombic Efficiency - Rate Capability Cycling->Performance EIS->Impedance

Conclusion and Future Outlook

Fluorinated cyclic carbonates represent a significant advancement in the field of lithium-ion battery electrolytes. Their ability to form a stable and robust SEI is key to unlocking the potential of high-energy-density electrode materials and improving the overall safety and lifespan of batteries. The synthesis and evaluation protocols outlined in this guide provide a foundation for researchers to explore the vast design space of fluorinated additives.

Future research will likely focus on the development of novel fluorinated cyclic carbonates with tailored properties, such as optimized viscosity and ionic conductivity. A deeper understanding of the intricate SEI formation mechanisms through advanced in-situ characterization techniques will further guide the rational design of next-generation electrolytes. The continued exploration of these promising compounds will undoubtedly play a crucial role in the realization of safer, longer-lasting, and more powerful lithium-ion batteries.

References

  • Michan, A. L., et al. (2016). Reduction Mechanisms of Additives on Si Anodes of Li-Ion Batteries. Physical Chemistry Chemical Physics, 18(28), 17091-17098.
  • Zhang, X., et al. (2013). Fluorinated electrolytes for 5 V lithium-ion battery chemistry. Energy & Environmental Science, 6(5), 1806-1810.
  • Jung, R., et al. (2023). Investigating the Reductive Decomposition of Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC) in Lithium-Ion Pouch Cells with Silicon-Graphite Composite Anodes. Journal of The Electrochemical Society, 170(11), 110508.
  • Li, J., et al. (2016). Preparation method of fluoroethylene carbonate.
  • Nie, M., et al. (2015). Improved Performance of the Silicon Anode for Li-Ion Batteries: Understanding the Surface Modification Mechanism of Fluoroethylene Carbonate as an Effective Electrolyte Additive.
  • Im, J., et al. (2017). Fluorinated Carbonate-Based Electrolyte for High-Voltage Li(Ni0.5Mn0.3Co0.2)O2/Graphite Lithium-Ion Battery. Journal of The Electrochemical Society, 164(1), A6381-A6385.
  • Zhang, Z., et al. (2015). Fluorinated Electrolytes for 5-V Li-ion Chemistry: Probing Voltage Stability of Electrolytes with Electrochemical Floating Test.
  • Persson, K. A., et al. (2019). The influence of FEC on the solvation structure and reduction reaction of LiPF6/EC electrolytes and its implication for solid electrolyte interphase formation. Journal of Power Sources, 438, 227003.
  • Ouyang, D., et al. (2022). A fluorinated carbonate-based electrolyte for high-voltage Li(Ni0.8Mn0.1Co0.1)O2 lithium-ion cells. SSRN, 4021814.
  • Pritzl, D., et al. (2018). Influence of VC and FEC Additives on Interphase Properties of Carbon in Li-ion Cells Investigated by Combined EIS and EQCM-D. ChemRxiv.
  • Wang, J., & Li, G. (2011).
  • Ouyang, D., et al. (2022). A fluorinated carbonate-based electrolyte for high-voltage Li(Ni0.8Mn0.1Co0.1)O2 lithium-ion cells. Journal of Energy Storage, 52, 104838.
  • Li, J., et al. (2011). Preparation method of fluoroethylene carbonate.
  • Zhang, J., et al. (2022).
  • Abraham, D. P., et al. (2017). Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. Journal of Power Sources, 365, 201-209.
  • Harlow, J. E., et al. (2020). Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime.
  • Abraham, D. P., et al. (2017). Evaluating electrolyte additives for lithium-ion cells: A new Figure of Merit approach. OSTI.GOV, 1417531.
  • Lagnier, T., et al. (2021). Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries.
  • Li, G., et al. (2024).
  • Rongcheng Qing Mu High-Tech Materials Co., Ltd. (2015). Fluoro Ethylene Carbonate(FEC). Retrieved from [Link]

  • Michan, A. L., et al. (2016). Fluoroethylene Carbonate and Vinylene Carbonate Reduction: A DFT and Experimental Study. Journal of The Electrochemical Society, 163(6), A986-A993.
  • Li, Y., et al. (2014). Comparative Study of Fluoroethylene Carbonate and Vinylene Carbonate for Silicon Anodes in Lithium Ion Batteries. Journal of The Electrochemical Society, 161(12), A1933-A1938.
  • Chandrashekar, S., et al. (2017). Understanding Fluoroethylene Carbonate and Vinylene Carbonate Based Electrolytes for Si Anodes in Lithium Ion Batteries with NMR. The Journal of Physical Chemistry C, 121(38), 20637-20646.
  • Jänes, A., et al. (2013). Fluoroethylene Carbonate and Propylene Carbonate Mixtures Based Electrolytes for Supercapacitors. ECS Transactions, 50(23), 1-4.

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Exploratory

Technical Deep Dive: Difluoroethylene Carbonate (DFEC)

From Synthetic Niche to High-Voltage Battery Enabler Executive Summary Difluoroethylene carbonate (DFEC), specifically the trans-4,5-difluoro-1,3-dioxolan-2-one isomer, has evolved from a theoretical fluorinated building...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Niche to High-Voltage Battery Enabler

Executive Summary

Difluoroethylene carbonate (DFEC), specifically the trans-4,5-difluoro-1,3-dioxolan-2-one isomer, has evolved from a theoretical fluorinated building block into a critical electrolyte additive for next-generation Lithium-Ion Batteries (LIBs). Unlike its predecessor, fluoroethylene carbonate (FEC), DFEC offers a lower Lowest Unoccupied Molecular Orbital (LUMO) energy, enabling it to reduce at higher potentials and form a robust, LiF-rich Solid Electrolyte Interphase (SEI). This guide details the discovery, synthetic evolution, and physicochemical mechanisms that make DFEC indispensable for silicon anodes and high-voltage cathodes.

Part 1: Historical Genesis & Synthesis Evolution
1.1 The "Fluorine Rush" (Mid-20th Century)

The history of DFEC is rooted in the post-WWII "fluorine rush," where industrial chemists sought to fluorinate simple organic scaffolds to create thermally stable fluids and polymers. Early attempts to synthesize fluorinated carbonates involved the direct fluorination of ethylene carbonate (EC) using elemental fluorine (


).
  • The Challenge: Direct fluorination is highly exothermic and non-selective. It produced a "witches' brew" of mono- (FEC), di- (DFEC), and tri-fluoro derivatives, along with ring-opened byproducts.

  • The Result: While FEC could be isolated, DFEC (particularly the specific trans isomer) remained a difficult-to-purify minor product, relegating it to obscurity for decades.

1.2 The Electrochemical Renaissance (2000s)

With the commercialization of LIBs, the instability of the standard EC-based electrolyte against high-voltage cathodes (NMC) and silicon anodes became apparent.

  • First Generation (FEC): FEC was adopted to passivate silicon anodes. However, FEC-derived SEIs often lacked the mechanical resilience required for the massive volume expansion of silicon.

  • Second Generation (DFEC): In the early 2000s, patent literature (e.g., JP2000344763) began identifying DFEC as a superior additive. Researchers discovered that the second fluorine atom lowered the LUMO level further, facilitating a "sacrificial reduction" that formed a denser, thinner, and more inorganic (LiF-rich) SEI than FEC.

1.3 Evolution of Synthesis Pathways

To meet battery-grade purity requirements (>99.9%), synthesis moved away from direct fluorination toward Halogen Exchange (Halex) reactions. This method uses a chlorinated precursor (dichloro-EC) and a metal fluoride, allowing for stereochemical control and easier purification.

Synthesis_Evolution EC Ethylene Carbonate (EC) F2 Direct Fluorination (F2 gas) EC->F2 1950s-80s Cl_EC 4,5-Dichloro-EC EC->Cl_EC Chlorination (SO2Cl2) Mixture Mixture: FEC + DFEC (cis/trans) + Tars F2->Mixture Halex Halogen Exchange (KF or SbF3) Cl_EC->Halex Modern Route DFEC trans-DFEC (High Purity) Halex->DFEC Stereoselective

Figure 1: Evolution from non-selective direct fluorination to the modern, controllable Halogen Exchange (Halex) route.

Part 2: Technical Deep Dive & Physicochemical Properties

DFEC is not merely "FEC with an extra fluorine." The second fluorine atom introduces significant steric hindrance and electronic withdrawal, fundamentally altering its interaction with lithium ions.

2.1 Comparative Properties Table
PropertyEthylene Carbonate (EC)Fluoroethylene Carbonate (FEC)trans-Difluoroethylene Carbonate (DFEC)
CAS Number 96-49-1114435-02-8311810-76-1
Molecular Weight 88.06 g/mol 106.05 g/mol 124.04 g/mol
Physical State (25°C) Solid (mp 36°C)Solid/Liquid (mp 24°C)Liquid (mp < 20°C)
Boiling Point 248°C212°C~233°C
Density 1.32 g/cm³1.40 g/cm³1.52 g/cm³
Dielectric Constant ~90 (High)~78~40-60 (Moderate)
LUMO Energy High (Reduces slowly)MediumLowest (Reduces First)
Primary Role Solvent (High permittivity)Additive (Si Anode)Additive (Li Metal / High V)
2.2 Mechanism of Action: The SEI Architect

The efficacy of DFEC lies in its reduction potential . In a battery cell, the component with the lowest LUMO energy reduces first on the anode surface.

  • Preferential Reduction: DFEC reduces at a higher potential (~1.5V vs Li/Li+) than EC (~0.8V). This ensures it decomposes before the solvent, forming the initial SEI layer.

  • LiF Formation: The C-F bonds break to release Fluoride ions (

    
    ), which react with 
    
    
    
    to form Lithium Fluoride (LiF).
  • Dendrite Suppression: LiF is mechanically rigid and electrically insulating but ionically conductive. This suppresses the growth of lithium dendrites (mossy lithium) which can short-circuit the cell.

SEI_Mechanism Electrolyte Electrolyte Bulk (EC + DFEC + LiPF6) Reduction Reductive Decomposition (> 1.0 V vs Li/Li+) Electrolyte->Reduction DFEC diffuses to interface Anode_Surface Anode Surface (Graphite/Silicon/Li-Metal) Products Decomposition Products: LiF + Polycarbonates Reduction->Products 2e- transfer SEI SEI Layer Properties: High Modulus (Rigid) High Li+ Conductivity Electron Insulating Products->SEI Precipitation/Polymerization SEI->Anode_Surface Passivates Result Outcome: Dendrite Suppression Stable Cycling SEI->Result

Figure 2: Mechanism of DFEC reductive decomposition forming a protective, LiF-rich Solid Electrolyte Interphase (SEI).

Part 3: Experimental Protocol (Synthesis & Purification)

Disclaimer: This protocol involves hazardous chemicals (SO2Cl2, HF derivatives). All work must be performed in a fume hood with appropriate PPE.

Protocol: Synthesis of trans-DFEC via Halogen Exchange

Objective: Synthesize high-purity trans-DFEC from Ethylene Carbonate.

Phase 1: Chlorination (Precursor Synthesis)

  • Reagents: Ethylene Carbonate (EC), Sulfuryl Chloride (

    
    ), AIBN (Radical Initiator).
    
  • Setup: Dry round-bottom flask with reflux condenser and

    
     purge.
    
  • Procedure:

    • Dissolve EC in

      
       or use neat if temperature control is precise.
      
    • Add AIBN (1 mol%) and heat to 60°C.

    • Dropwise add

      
       (2.2 equivalents) over 4 hours. UV irradiation can accelerate the radical substitution.
      
    • Reaction:

      
      
      
    • Workup: Distill off excess

      
      . Isolate 4,5-dichloroethylene carbonate (mixture of cis/trans).
      

Phase 2: Fluorination (Halogen Exchange)

  • Reagents: 4,5-Dichloroethylene carbonate, Anhydrous Potassium Fluoride (KF) or Antimony Trifluoride (

    
    ), Crown Ether (18-crown-6) as phase transfer catalyst.
    
  • Solvent: High-boiling polar aprotic solvent (e.g., Sulfolane or Acetonitrile).

  • Procedure:

    • Suspend spray-dried KF (4 equivalents) in the solvent. Add 18-crown-6 (catalytic).

    • Add 4,5-dichloro-EC slowly.

    • Heat to 120-150°C for 12 hours. The reaction is driven by the formation of insoluble KCl.

    • Reaction:

      
      
      

Phase 3: Purification (The Critical Step)

  • The crude product is a mixture of cis-DFEC, trans-DFEC, and unreacted intermediates.

  • Fractional Distillation: Perform vacuum distillation. Trans-DFEC typically boils at a slightly different temperature than the cis isomer and FEC.

  • Target Specs:

    • Purity: >99.9% (GC-MS).

    • Water Content: <10 ppm (Karl Fischer).

    • Acid Value: <10 ppm (HF titration).

Part 4: Future Outlook

As battery chemistry moves toward Silicon-dominant anodes and High-Voltage (5V) cathodes , DFEC's role is expanding.

  • Silicon Anodes: The volume expansion of Si requires an SEI that is not just chemically stable but mechanically strong. DFEC-derived LiF provides this strength better than organic carbonates.

  • Lithium Metal Batteries (LMBs): DFEC is currently the leading candidate for preventing dendritic growth in anode-free lithium metal cells, often used in conjunction with fluorinated ethers.

References
  • Physical Properties of Substituted 1,3-Dioxolan-2-ones Source: Chemical Letters (2008) Significance:[1] Fundamental characterization of FEC and DFEC physical properties (viscosity, dielectric constant) by Makoto Ue et al.

  • Source: ACS Applied Materials & Interfaces (2023)

  • Preparation method of difluoroethylene carbonate (Patent) Source: CN102766130A (2012) Significance: Details the industrial halogen exchange method using dichloro-EC and metal fluorides.

  • Trans-Difluoroethylene Carbonate as an Electrolyte Additive for Microsized SiOx@C Anodes Source: ACS Applied Materials & Interfaces (2021) Significance: Validates DFEC for silicon-based anode architectures.

  • PubChem Compound Summary: 4,5-Difluoro-1,3-dioxolan-2-one Source: National Library of Medicine Significance: Authoritative source for CAS, molecular weight, and safety d

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1,3-Dioxolan-2-one, 4,4-difluoro- (DFDEC) in Lithium-Ion Batteries

Introduction: The Critical Role of Electrolyte Additives in Advancing Lithium-Ion Battery Technology The relentless pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries (LIBs)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Electrolyte Additives in Advancing Lithium-Ion Battery Technology

The relentless pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries (LIBs) has underscored the critical importance of the electrolyte and its constituent components. The electrolyte, the lifeblood of the battery, dictates ionic conductivity, electrode stability, and overall performance under a range of operating conditions. While the bulk electrolyte is composed of a lithium salt dissolved in a mixture of organic carbonate solvents, it is the strategic inclusion of small quantities of additives that often unlocks significant performance gains. These additives are instrumental in forming a stable and protective solid electrolyte interphase (SEI) on the anode surface, a critical layer that governs lithium-ion transport and prevents detrimental side reactions.

Among the myriad of additives investigated, fluorinated cyclic carbonates have emerged as a particularly promising class. This guide focuses on 1,3-Dioxolan-2-one, 4,4-difluoro- , commonly known as difluoroethylene carbonate (DFDEC), a next-generation additive that offers substantial improvements in battery performance, particularly in high-voltage and high-energy-density systems. This document will provide a comprehensive overview of DFDEC, including its mechanism of action, and detailed protocols for its application and evaluation in a research and development setting.

The Science of DFDEC: Mechanism of Action and Performance Benefits

The efficacy of DFDEC as an electrolyte additive is rooted in its unique molecular structure and electrochemical properties. The presence of two fluorine atoms on the ethylene carbonate backbone significantly influences its reduction potential and the composition of its decomposition products.

Mechanism of SEI Formation

The primary function of DFDEC is to participate in the formation of a robust and stable SEI layer on the anode (typically graphite or silicon-based materials) during the initial charging cycles of the battery. The mechanism can be elucidated as follows:

  • Preferential Reduction: DFDEC has a higher reduction potential compared to the bulk electrolyte solvents like ethylene carbonate (EC) or dimethyl carbonate (DMC). This means that during the first lithiation of the anode, DFDEC is preferentially reduced.

  • Formation of a LiF-Rich SEI: The electrochemical reduction of DFDEC leads to the formation of a thin, dense, and highly stable SEI layer rich in lithium fluoride (LiF).[1] LiF is an excellent electronic insulator but a good ionic conductor for Li⁺ ions. This LiF-rich matrix is more mechanically robust and less prone to cracking during the volume changes of the anode, especially in high-capacity materials like silicon.

  • Suppression of Solvent Co-intercalation and Decomposition: By forming a stable passivation layer at a higher potential, DFDEC effectively prevents the co-intercalation of solvent molecules into the graphite anode, which can lead to exfoliation and capacity loss. It also minimizes the continuous decomposition of the bulk electrolyte, which consumes lithium inventory and leads to gas generation.

The resulting SEI is a mosaic of inorganic components, primarily LiF, and organic species derived from the carbonate structure. This composition imparts the desired properties of high ionic conductivity and low electronic conductivity, which are essential for long-term cycling stability.

Performance Benefits of DFDEC

The formation of a superior SEI layer with DFDEC translates into several tangible performance improvements in lithium-ion batteries:

  • Enhanced Cycling Stability and Capacity Retention: A stable SEI minimizes the irreversible loss of lithium ions during each cycle, leading to higher coulombic efficiency and extended cycle life. For instance, the addition of DFDEC has been shown to significantly improve the capacity retention of Li/LFP (lithium iron phosphate) full cells, with one study reporting a capacity retention of 94.55% after 520 cycles, compared to 56.2% for a cell with a pure ether electrolyte.[1]

  • Improved High-Voltage Performance: In high-voltage applications, the stability of the electrolyte at the cathode-electrolyte interface (CEI) is as crucial as the SEI at the anode. While DFDEC's primary role is at the anode, the overall improved cell stability contributes to better performance at higher operating voltages.

  • Enhanced Thermal Stability: The LiF-rich SEI formed by DFDEC is more thermally stable than the SEI formed from non-fluorinated carbonates. This can enhance the safety profile of the battery, especially under high-temperature operation or abuse conditions.

  • Potential for Improved Low-Temperature Performance: A thin and stable SEI with low impedance can facilitate Li⁺ ion transport even at reduced temperatures, thereby mitigating the performance degradation typically observed in cold environments.[2]

Quantitative Performance Data

To illustrate the impact of fluorinated additives like DFDEC, the following table summarizes typical performance improvements observed in literature when compared to baseline electrolytes. While specific data for DFDEC can vary depending on the cell chemistry and testing conditions, the trends are generally consistent with its close analog, fluoroethylene carbonate (FEC).

Performance MetricBaseline Electrolyte (e.g., LiPF6 in EC/DMC)Electrolyte with Fluorinated Additive (e.g., FEC/DFDEC)
First Cycle Coulombic Efficiency 80-85%85-90%
Capacity Retention (after 100 cycles) 70-80%>90%
SEI Resistance (RSEI) from EIS Higher and increases significantly with cyclingLower and more stable with cycling
Charge Transfer Resistance (Rct) from EIS Higher and increases significantly with cyclingLower and more stable with cycling

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the preparation of DFDEC-containing electrolytes and the electrochemical characterization of lithium-ion cells utilizing these electrolytes.

PART 1: Electrolyte Preparation with DFDEC Additive

Safety Precautions:

  • Work Environment: All electrolyte preparation must be conducted in an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm.[3][4]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are common, but check for compatibility).

  • Chemical Handling: DFDEC and other electrolyte components can be harmful if swallowed, and may cause skin and eye irritation.[5] Avoid inhalation of vapors. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

  • Waste Disposal: Dispose of all chemical waste in designated, sealed containers inside the glovebox, following institutional and local regulations.[5]

Materials and Equipment:

  • 1,3-Dioxolan-2-one, 4,4-difluoro- (DFDEC), battery grade (>99.9% purity)

  • Baseline electrolyte solvents (e.g., ethylene carbonate (EC), ethyl methyl carbonate (EMC), dimethyl carbonate (DMC)), battery grade

  • Lithium salt (e.g., lithium hexafluorophosphate (LiPF₆)), battery grade

  • Anhydrous bottles with septa or sealed caps

  • Magnetic stirrer and stir bars

  • Precision balance (readable to at least 0.1 mg)

  • Volumetric flasks and pipettes (ensure they are thoroughly dried before bringing into the glovebox)

Protocol:

  • Pre-drying: Ensure all glassware, stir bars, and equipment are rigorously dried in a vacuum oven at an appropriate temperature (e.g., 80-120°C) for at least 12 hours and then transferred into the glovebox antechamber.

  • Solvent Preparation: In the glovebox, prepare the desired solvent mixture. For example, to prepare a 3:7 (v/v) mixture of EC and EMC, measure the required volumes of each solvent and combine them in a clean, dry bottle.

  • Lithium Salt Dissolution: Slowly add the pre-weighed lithium salt to the solvent mixture while stirring. For a 1 M LiPF₆ solution, this corresponds to approximately 15.2 g of LiPF₆ per 100 mL of solvent. Continue stirring until the salt is completely dissolved. This may take several hours.

  • DFDEC Addition: The concentration of DFDEC as an additive typically ranges from 1% to 10% by weight or volume of the total electrolyte. A common starting point is 2-5 wt%.

    • Calculate the required mass of DFDEC based on the total mass of the prepared electrolyte.

    • Using a clean pipette or syringe, carefully add the calculated amount of DFDEC to the electrolyte solution while stirring.

  • Homogenization: Continue stirring the final electrolyte solution for at least one hour to ensure complete homogenization.

  • Storage: Store the prepared electrolyte in a sealed, anhydrous bottle in the glovebox. It is recommended to use the electrolyte shortly after preparation for best results.

Electrolyte_Preparation_Workflow

Caption: Workflow for preparing DFDEC-containing electrolyte.

PART 2: Electrochemical Characterization Protocols

The following are standard protocols for evaluating the performance of lithium-ion cells assembled with the DFDEC-containing electrolyte. These tests are typically performed using coin cells (e.g., CR2032).

A. Cell Assembly

Cell assembly should be performed inside an argon-filled glovebox. The standard components include the anode, cathode, separator, and the prepared electrolyte.

B. Formation Cycling

The initial cycles are crucial for the formation of a stable SEI.

  • Rest Period: After assembly, let the cell rest for at least 12 hours to ensure complete wetting of the electrodes and separator by the electrolyte.

  • First Cycle: Charge and discharge the cell at a low C-rate (e.g., C/20 or C/10) for the first 1-3 cycles. This allows for the slow and uniform formation of the SEI layer. The voltage window will depend on the electrode materials (e.g., 3.0-4.2 V for a graphite/NMC cell).

C. Cyclic Voltammetry (CV)

CV is used to investigate the reduction and oxidation potentials of the electrolyte and electrode materials.[6][7]

  • Setup: Use a three-electrode setup if possible for detailed mechanistic studies, or a two-electrode coin cell.

  • Parameters:

    • Scan Rate: A typical scan rate is 0.1 mV/s.

    • Voltage Range: Sweep the potential over a range that covers the expected reduction and oxidation events. For SEI formation on a graphite anode, a scan from the open-circuit voltage (OCV) down to 0.01 V vs. Li/Li⁺ is common.

  • Analysis: The CV plot will show peaks corresponding to the electrochemical reactions. The reduction peak for DFDEC should be at a higher potential than that of the bulk solvents, confirming its preferential decomposition.

CV_Analysis_Workflow start Start: Assembled Cell setup_cv 1. Connect Cell to Potentiostat start->setup_cv set_params 2. Set CV Parameters (Scan Rate: 0.1 mV/s, Voltage Range) setup_cv->set_params run_cv 3. Run Cyclic Voltammetry set_params->run_cv acquire_data 4. Acquire Current vs. Voltage Data run_cv->acquire_data plot_voltammogram 5. Plot Voltammogram acquire_data->plot_voltammogram analyze_peaks 6. Analyze Reduction/Oxidation Peaks plot_voltammogram->analyze_peaks end End: Identify SEI Formation Potentials analyze_peaks->end

Caption: Workflow for Cyclic Voltammetry (CV) analysis.

D. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique to probe the internal resistances of the battery, including the SEI resistance (RSEI) and charge-transfer resistance (Rct).[8][9][10]

  • Setup: Connect the cell to a potentiostat with EIS capability.

  • Parameters:

    • Frequency Range: Typically from 100 kHz down to 0.01 Hz.

    • AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.

    • State of Charge (SOC): Perform EIS at different SOCs (e.g., 100%, 50%, 0%) and after a certain number of cycles.

  • Analysis: The data is typically plotted as a Nyquist plot (Z' vs. -Z''). The high-to-medium frequency semicircle can be fitted to an equivalent circuit model to extract the values of RSEI and Rct. A smaller and more stable semicircle over cycling indicates a more effective SEI.

E. Galvanostatic Cycling (Cycle Life Testing)

This is the most common method to evaluate the long-term performance and capacity retention of the battery.

  • Setup: Place the cells in a temperature-controlled chamber connected to a battery cycler.

  • Parameters:

    • C-rate: Choose a suitable C-rate for charging and discharging (e.g., C/2, 1C).

    • Voltage Window: Set the appropriate upper and lower cutoff voltages.

    • Number of Cycles: Run the test for a desired number of cycles (e.g., 100, 500, or until the capacity fades to 80% of its initial value).

  • Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number. A slower capacity fade and consistently high coulombic efficiency indicate better cycling stability.

Conclusion and Future Outlook

1,3-Dioxolan-2-one, 4,4-difluoro- (DFDEC) stands out as a highly effective electrolyte additive for enhancing the performance and longevity of lithium-ion batteries. Its ability to form a stable, LiF-rich SEI leads to significant improvements in cycling stability, coulombic efficiency, and potentially safety. The protocols outlined in this guide provide a robust framework for researchers and battery engineers to incorporate and evaluate DFDEC in their cell development programs. As the demand for higher-performance batteries continues to grow, the rational design and application of advanced additives like DFDEC will be paramount in realizing the next generation of energy storage technologies.

References

  • A New Insight into the Content Effect of Fluoroethylene Carbonate as a Film Forming Additive for Lithium-Ion Batteries. (2015). Journal of Power Sources. [URL not available]
  • Effect of Fluoroethylene Carbonate Additive on the Performance of Lithium Ion Battery. (n.d.). Acta Physico-Chimica Sinica.
  • Difluoroethylene Carbonate as an Electrolyte Additive for Engineering the Electrolyte-Electrode Interphase of Lithium Metal B
  • Consumption of Fluoroethylene Carbonate Electrolyte-Additive at the Si–Graphite Negative Electrode in Li and Li-Ion Cells. (2023). The Journal of Physical Chemistry C.
  • Comparative Study of Fluoroethylene Carbonate and Vinylene Carbonate for Silicon Anodes in Lithium Ion Batteries. (2014).
  • Comparative study of fluoroethylene carbonate and vinylene carbonate for silicon anodes in lithium ion b
  • Effect of fluoroethylene carbonate as an electrolyte additive on the cycle performance of silicon-carbon composite anode in lithium-ion b
  • Tuning Two Interfaces with Fluoroethylene Carbonate Electrolytes for High-Performance Li/LCO B
  • Battery electrolyte - Standard Operating Procedure. (n.d.). Braun Research Group.
  • How to Safely Prepare Battery Electrolyte Solutions. (2025). KULR Technology.
  • Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study. (2016). Forschungszentrum Jülich.
  • Implications of the Thermal Stability of FEC-Based Electrolytes for Li-Ion B
  • a Comparative discharge capacity performance for FEC and EC-based... (n.d.).
  • How can I prepare electrolytes for Li ion battery? (2014).
  • Comprehensive Guide to lithium battery glove box. (n.d.).
  • The Crucial Role of Glove Boxes in Lithium-Ion B
  • Clarification of Decomposition Pathways in a State‐of‐the‐Art Lithium Ion Battery Electrolyte through 13C‐Labeling of Electrolyte Components. (n.d.). PMC - PubMed Central.
  • Applications of Voltammetry in Lithium Ion Battery Research. (2020). Journal of Electrochemical Science and Technology.
  • Understanding the degradation processes of the electrolyte of lithium ion batteries by chromatographic analysis. (n.d.).
  • Applications of Voltammetry in Lithium Ion B
  • 4,5-Difluoro-1,3-dioxolan-2-one as a film-forming additive improves the cycling and thermal stability of SiO/C anode Li-ion batteries. (2024).
  • Component Degradation in Lithium-Ion Batteries and Their Sustainability: A Concise Overview. (2025). MDPI.
  • Electrochemical Impedance Spectroscopy Sheds Light on Charge Transfer in Lithium-Ion B
  • Basics of teaching electrochemical impedance spectroscopy of electrolytes for ion-rechargeable b
  • Sulfolane/1,3-dioxolane electrolyte systems for Li−S batteries. (n.d.).
  • In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal b
  • Electrochemical Impedance Spectroscopy: A New Chapter in the Fast and Accurate Estimation of the State of Health for Lithium-Ion B
  • Investigation of Electrolyte and Electrode Effects on GDC Electrolyte by Electrochemical Impedance Spectroscopy. (n.d.). Request PDF.
  • Electrochemical Impedance Spectroscopy of Li‐S B

Sources

Application

Application Note: Protocol for Adding Difluoroethylene Carbonate (DFEC) to Battery Electrolytes

[1][2] Part 1: Introduction & Strategic Rationale The Pivot to High-Voltage & Silicon Chemistries In the pursuit of energy densities exceeding 300 Wh/kg, standard electrolyte formulations (e.g., 1.0 M LiPF₆ in EC/EMC) ar...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Introduction & Strategic Rationale

The Pivot to High-Voltage & Silicon Chemistries

In the pursuit of energy densities exceeding 300 Wh/kg, standard electrolyte formulations (e.g., 1.0 M LiPF₆ in EC/EMC) are insufficient. They fail to stabilize the Solid Electrolyte Interphase (SEI) on silicon-based anodes (which suffer from >300% volume expansion) and oxidize on high-voltage cathodes (>4.3V vs. Li/Li⁺).

Difluoroethylene carbonate (DFEC) , specifically the trans-isomer, has emerged as a critical additive.[1] Unlike its monofluoro- counterpart (FEC), DFEC possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy, allowing it to reduce at higher potentials than ethylene carbonate (EC) and FEC.[1] This preferential reduction forms a mechanically rigid, LiF-rich SEI that is essential for maintaining the integrity of Silicon-Graphite (Si-C) composite anodes.

Scope of this Protocol

This guide details the Good Laboratory Practice (GLP) compliant incorporation of DFEC into carbonate-based electrolytes. It is designed for researchers transitioning from standard graphite chemistries to high-performance Si-anode or high-voltage cathode (NCM811/LCO) systems.

Part 2: Mechanism of Action

To understand why strict adherence to the mixing protocol is required, one must understand the electrochemical fate of DFEC.

Electrochemical Reduction Pathway

DFEC functions as a "sacrificial" additive. It must decompose before the bulk solvent to passivate the electrode.

DFEC_Mechanism cluster_SEI Solid Electrolyte Interphase (SEI) DFEC DFEC (Liquid/Sol) Radical Radical Anion (Intermediate) DFEC->Radical Reduction (>1.0V vs Li/Li+) Electron e- (from Anode) Electron->Radical RingOpen Ring Opening & Defluorination Radical->RingOpen Kinetic Control LiF LiF (Inorganic SEI) High Young's Modulus RingOpen->LiF F- abstraction Polymer Polycarbonates (Organic SEI) Elasticity RingOpen->Polymer Polymerization

Figure 1: Electrochemical reduction mechanism of DFEC. The additive reduces preferentially to form a bilayer SEI composed of inorganic LiF (providing mechanical strength against Si expansion) and organic polycarbonates (providing flexibility).

Part 3: Material Specifications & Safety

Chemical Specifications

Battery chemistry is intolerant of impurities. Water content >20 ppm can hydrolyze LiPF₆ into HF, which then reacts with DFEC, degrading the additive before cell assembly.

ComponentChemical NameCAS No.Purity GradeCritical Impurity Limit
Additive trans-Difluoroethylene carbonate311810-76-1>99.9% (Battery Grade)H₂O < 10 ppm; Acid < 10 ppm
Salt Lithium Hexafluorophosphate (LiPF₆)21324-40-3>99.95%H₂O < 10 ppm; Insolubles < 0.01%
Solvent A Ethylene Carbonate (EC)96-49-1>99.9%H₂O < 10 ppm
Solvent B Ethyl Methyl Carbonate (EMC)623-53-0>99.9%H₂O < 10 ppm
Physical Properties Comparison

Understanding the physical state is crucial for dosing. Note: trans-DFEC can be solid or liquid near room temperature depending on purity and isomer ratio.

PropertyEC (Base)FEC (Mono-fluoro)DFEC (Di-fluoro)
Melting Point 36.4 °C (Solid)19-21 °C (Liquid)~41-43 °C (Solid/Semi-solid)*
Boiling Point 248 °C212 °C~210-230 °C
Density (25°C) 1.32 g/mL1.45 g/mL~1.52 g/mL
Reduction Potential ~0.7 V vs Li/Li⁺~1.0 V vs Li/Li⁺~1.2 V vs Li/Li⁺

*Pure trans-DFEC is often a low-melting solid. Ensure it is fully liquefied before volumetric dosing, or use gravimetric dosing (recommended).

Safety & Handling (HSE)
  • Toxicity: DFEC is toxic if swallowed or inhaled. It can release Hydrogen Fluoride (HF) upon hydrolysis.

  • PPE: Neoprene/Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Environment: All handling MUST occur in an Argon-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm).

Part 4: Preparation Protocol

Experimental Design: Quality by Design (QbD)

For silicon-containing anodes, the optimal DFEC concentration typically lies between 1.0 wt% and 3.0 wt% .

  • < 1.0%: Insufficient SEI coverage; silicon particles crack upon expansion.

  • > 5.0%: Excessive SEI thickness increases impedance; potential for gas generation.

Target Formulation: 1.0 M LiPF₆ in EC:EMC (3:7 wt%) + 2.0 wt% DFEC.

Workflow Diagram

Protocol_Workflow cluster_GB Argon Glovebox Environment (H2O < 0.5 ppm) Step1 1. Melt/Liquefy EC & DFEC (Heating Block @ 45°C) Step2 2. Mix Solvents (EC + EMC) Step1->Step2 Step3 3. Dissolve LiPF6 Salt (Add slowly to prevent overheating) Step2->Step3 Step4 4. COOLING PHASE (Allow to reach < 25°C) Step3->Step4 Exothermic Reaction Control Step5 5. Add DFEC Additive (Gravimetric addition) Step4->Step5 Additive Stability Check Step6 6. Final Stirring (Magnetic stir, 4 hours) Step5->Step6

Figure 2: Step-by-step electrolyte preparation workflow. Note the cooling step before adding DFEC to prevent thermal degradation.

Detailed Step-by-Step Procedure
Step 1: Preparation of Base Solvent
  • Calculate the required mass of Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC). For a 100g batch of 3:7 solvent:

    • Weigh 30.0g EC (Solid).

    • Weigh 70.0g EMC (Liquid).

  • Mix in a clean HDPE or PTFE bottle.

  • Stir until EC is fully dissolved. Endothermic process: gentle heat (30°C) may be applied.

Step 2: Salt Dissolution (The "Control" Step)
  • Weigh the appropriate amount of LiPF₆.

    • Calculation: For 1.0 M in 100g solvent (approx 85mL), you need ~12.9g LiPF₆.

    • Refined Formula:

      
      . (Note: It is more precise to use molality (mol/kg) for research to avoid density flux, but Molarity is industry standard).
      
  • Crucial: Add LiPF₆ to the solvent mixture in 3-4 aliquots .

  • Allow the solution to cool between additions. LiPF₆ dissolution is exothermic . High temperatures (>50°C) can cause salt decomposition and darkening of the solution.

Step 3: DFEC Addition
  • Ensure the base electrolyte (Salt + Solvent) is at room temperature (25°C).

  • If DFEC is solid, melt it gently at 45°C.

  • Add DFEC gravimetrically (by weight) to the final solution.

    • For 2 wt% target: Add 2.0g DFEC to 98.0g of the Base Electrolyte.

  • Stir continuously for 4 hours using a PTFE-coated magnetic stir bar.

Step 4: Quality Control (QC)

Before using in a cell, validate the electrolyte:

  • Visual Inspection: Clear, colorless liquid. Yellowing indicates decomposition.

  • Karl Fischer Titration: Water content must be < 20 ppm.

  • HF Check: Acid content < 50 ppm (using acid-base titration in non-aqueous media).

Part 5: Validation & Troubleshooting

Electrochemical Validation

To confirm DFEC is active, perform Cyclic Voltammetry (CV) using a Graphite/Li or Si/Li half-cell.

  • Scan Rate: 0.1 mV/s.

  • Range: OCV to 0.01 V.

  • Expected Result: You should observe a distinct reduction peak at ~1.0V - 1.2V vs Li/Li⁺ . This peak corresponds to DFEC reduction. If this peak is missing or shifted to ~0.7V (EC reduction), the additive has failed or is absent.

Troubleshooting Table
IssueProbable CauseCorrective Action
High Viscosity / Gelation Polymerization of DFEC due to moisture/heat.Check glovebox H₂O levels.[2] Ensure electrolyte was cooled before adding DFEC.
Dark/Yellow Electrolyte Thermal decomposition of LiPF₆ or DFEC.Reduce mixing speed (shear heat). Add salt slower. Keep temp < 30°C.
Poor Cycle Life (Si Anode) Insufficient DFEC concentration.Increase DFEC to 3-5 wt%. Ensure "Formation Cycles" (low C-rate) are performed.
Gas Generation (Pouch Cell) DFEC oxidation at cathode or excess additive.Check cathode voltage limit. If >4.4V, reduce DFEC or add CEI stabilizer (e.g., LiPO₂F₂).

References

  • Mechanism of DFEC on Silicon Anodes Zhang, Y., et al. "Difluoroethylene Carbonate as an Electrolyte Additive for Engineering the Electrolyte-Electrode Interphase of Lithium Metal Batteries."[3][1] ACS Applied Materials & Interfaces, 2023.

  • Comparison of FEC vs. DFEC Jung, R., et al. "The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes." Journal of The Electrochemical Society, 2015.

  • Physical Properties & Synthesis Prof. Dahn Group. "Some Physical Properties of Ethylene Carbonate-Free Electrolytes." Journal of The Electrochemical Society, 2018.

  • Safety Data & Handling PubChem Database. "Difluoroethylene carbonate | C3H2F2O3."[] National Library of Medicine.

  • High Voltage Application Ma, L., et al. "Impact of Electrolyte Additives on the Performance of High-Voltage Lithium-Ion Batteries." Journal of Power Sources, 2019.

Sources

Method

Application Note: Strategic Implementation of trans-Difluoroethylene Carbonate (DFEC) in High-Voltage Lithium Metal Batteries

Executive Summary The transition from Lithium-Ion to Lithium-Metal Batteries (LMBs) necessitates electrolytes capable of withstanding extreme anodic potentials (>4.5 V vs. Li/Li⁺) while suppressing dendritic growth at th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from Lithium-Ion to Lithium-Metal Batteries (LMBs) necessitates electrolytes capable of withstanding extreme anodic potentials (>4.5 V vs. Li/Li⁺) while suppressing dendritic growth at the anode. This guide details the application of trans-Difluoroethylene Carbonate (DFEC) as a dual-functional electrolyte additive. Unlike its mono-fluorinated analog (FEC), DFEC possesses a lower Highest Occupied Molecular Orbital (HOMO) energy, granting superior oxidative stability. This protocol provides a rigorous framework for formulating DFEC-based electrolytes and validating their performance in NCM811||Li architectures, ensuring reproducibility and scientific integrity.[1]

Part 1: The Physicochemical Rationale

Mechanism of Action

The efficacy of DFEC stems from its unique fluorination pattern. By substituting two hydrogen atoms on the ethylene backbone with fluorine, the electron-withdrawing effect is amplified compared to Fluoroethylene Carbonate (FEC) and Ethylene Carbonate (EC).

  • Anodic Stability (Cathode Side): The high electronegativity of the two fluorine atoms lowers the HOMO energy level of the molecule. This makes DFEC less susceptible to oxidative decomposition at high voltages (e.g., >4.5V), protecting the cathode from electrolyte corrosion.

  • Cathodic Protection (Anode Side): Upon reduction at the lithium metal surface, DFEC follows a defluorination pathway that yields a Solid Electrolyte Interphase (SEI) rich in Lithium Fluoride (LiF).[1] Unlike organic carbonate decomposition products, LiF is electronically insulating (preventing continuous electrolyte consumption) but allows Li⁺ tunneling.[1]

Isomer Specificity

Critical Note: Commercial DFEC exists as cis and trans isomers.[1] For high-voltage applications, trans-DFEC is the preferred candidate.[1] It exhibits a higher dielectric constant and forms a denser, more uniform passivation film due to lower steric hindrance during the polymerization/reduction process on the electrode surface.

Mechanistic Visualization

The following diagram illustrates the dual-protection mechanism of DFEC in a high-voltage cell.

DFEC_Mechanism DFEC trans-DFEC Molecule HOMO Low HOMO Level (Oxidation Resistance) DFEC->HOMO Fluorine Inductive Effect Reduction Reductive Decomposition (< 1.0V vs Li/Li+) DFEC->Reduction Migrates to Anode Cathode HV Cathode (>4.5V) (NCM811 / LCO) CEI Stable CEI Formation (Prevents TM Dissolution) Cathode->CEI Surface Passivation Anode Li Metal Anode SEI LiF-Rich SEI (Dendrite Suppression) Anode->SEI Forms LiF + Polycarbonates HOMO->Cathode Resists Oxidation Reduction->Anode Defluorination

Figure 1: Dual-functional mechanism of trans-DFEC stabilizing both high-voltage cathode and Li-metal anode interfaces.

Part 2: Electrolyte Formulation Protocol

Materials & Purity Requirements

To ensure a self-validating system, impurity variables must be minimized.[1]

  • Solvents: DMC, EMC, DEC (Battery Grade,

    
     10 ppm H₂O).[1]
    
  • Salt: LiPF₆ or LiFSI (99.99% trace metals basis).[1]

  • Additive: trans-DFEC (Purity

    
     99.5%, GC grade).
    
  • Environment: Argon-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm).

Comparative Properties

Table 1 highlights why DFEC is selected over standard carbonates for high-voltage applications.[1]

PropertyEthylene Carbonate (EC)Fluoroethylene Carbonate (FEC)trans-DFECImpact on Battery
Formula C₃H₄O₃C₃H₃FO₃C₃H₂F₂O₃Fluorine content drives LiF formation.[1]
Melting Point 36.4 °C22-24 °C~18-20 °CLower MP aids low-temp performance.[1]
Oxidation Potential ~4.3 V~4.5 V> 5.0 V Critical for HV cathodes (NCM811).[1]
SEI Product Organic alkyl carbonatesMix of LiF + OrganicsLiF-Dominant LiF provides higher interfacial energy (suppresses dendrites).[1]
Step-by-Step Mixing Workflow

Caution: Fluorinated carbonates can hydrolyze to form HF if moisture is present.[1] Glassware must be oven-dried at 120°C for >4 hours.[1]

  • Base Solvent Preparation:

    • Mix linear carbonates (e.g., EMC:DMC 3:7 v/v) in a volumetric flask.

    • Rationale: Linear carbonates provide low viscosity to compensate for the higher viscosity of cyclic fluorinated carbonates.[2]

  • Salt Dissolution (Exothermic Control):

    • Slowly add LiPF₆ or LiFSI to the base solvent to reach 1.0 M concentration.[1]

    • Stir magnetically until fully dissolved.[1] Ensure temperature does not exceed 35°C to prevent salt degradation.[1]

  • DFEC Addition (The Critical Step):

    • Add trans-DFEC at 1.0 wt% to 5.0 wt% .

    • Note: For aggressive high-voltage applications (e.g., 4.6V LCO), DFEC can be used as a co-solvent (10-20 vol%), but 2% is the standard additive starting point.

    • Stir for 30 minutes.

  • Quality Control:

    • Measure Karl Fischer water content (Target: < 15 ppm).[1]

    • Measure HF content (Target: < 30 ppm).

Part 3: Cell Assembly & Validation Protocol

Electrochemical Floating Test (High Voltage Stability)

Before full cell cycling, the anodic stability limit must be empirically verified.

  • Cell Config: Li metal (Counter/Ref) || Al foil or Pt wire (Working).[1]

  • Method: Linear Sweep Voltammetry (LSV).[1]

  • Parameters: Scan from OCV to 6.0 V vs. Li/Li⁺ at 0.1 mV/s.

  • Success Criteria: Current leakage should remain < 10 µA/cm² up to 5.0 V. A sharp rise indicates solvent decomposition.[1] Compare Base Electrolyte vs. Base + DFEC.

Full Cell Cycling (NCM811 || Li)

This protocol validates the interphase stability under practical conditions.

  • Cathode: NCM811 (Loading ~3.0 mAh/cm²).[1][3]

  • Anode: Thin Li foil (50 µm) on Cu current collector (Negative/Positive ratio ~ 2:1 for rigorous testing).

  • Separator: Polyethylene (PE) or Glass Fiber (GF) for lab tests.[1]

  • Formation Protocol (Crucial):

    • Rest 12 hours (Wetting).

    • Cycle 1-3: Charge/Discharge at 0.1 C (2.8V – 4.4V).

    • Rationale: Slow formation allows DFEC to decompose in a controlled manner, forming a dense, uniform SEI/CEI before high-rate stress is applied.[1]

  • Cycling Test:

    • Charge/Discharge at 0.5 C or 1.0 C.

    • Monitor Coulombic Efficiency (CE).[1][4][5] A CE > 99.5% indicates successful passivation.[1]

Part 4: Post-Mortem Analysis Protocol

To scientifically validate that DFEC is responsible for performance improvements, surface analysis is required.[1]

Sample Harvesting
  • Disassemble cell in Argon glovebox.

  • Rinse electrodes (Anode and Cathode) in pure DMC (Dimethyl Carbonate) for 30 seconds to remove residual salt.

  • Vacuum dry for 1 hour.

Analytical Workflow

Use the following logic flow to characterize the interphases.

Analysis_Workflow Harvest Harvested Electrodes (Rinsed & Dried) XPS X-Ray Photoelectron Spectroscopy (XPS) Harvest->XPS SEM SEM / TEM Imaging Harvest->SEM Anode_Analysis Anode Analysis Target: LiF Peak (F1s ~685 eV) XPS->Anode_Analysis F1s Spectra Cathode_Analysis Cathode Analysis Target: Thin CEI (< 5nm) XPS->Cathode_Analysis C1s/O1s Spectra SEM->Anode_Analysis Dendrite Morphology SEM->Cathode_Analysis Surface Cracking Conclusion Validation: High LiF% = DFEC Efficacy Anode_Analysis->Conclusion Cathode_Analysis->Conclusion

Figure 2: Analytical workflow for verifying DFEC-derived interphase composition.

Key XPS Markers:

  • F 1s Spectrum: Look for a dominant peak at 685 eV (LiF).[1] A shift to 687 eV (C-F organic bond) indicates incomplete decomposition or FEC-like behavior.[1] DFEC should show higher 685 eV intensity than FEC.[1]

  • C 1s Spectrum: Reduced intensity of C-O and C=O peaks (organic carbonates) confirms a more inorganic, stable SEI.[1]

References

  • Tu, H., & Ji, X. (2023).[1][6] Difluoroethylene Carbonate as an Electrolyte Additive for Engineering the Electrolyte–Electrode Interphase of Lithium Metal Batteries.[2][7][8] ACS Applied Materials & Interfaces, 15(46), 53533–53539.[1][6][7]

  • Zhang, X. Q., et al. (2018).[1] Fluorinated electrolytes for high-voltage lithium-metal batteries.[1][2][7][9][10] Energy & Environmental Science.

  • Suo, L., et al. (2018).[1] Fluorine-donating electrolytes enable highly reversible 5-V-class Li-metal batteries.[1] Proceedings of the National Academy of Sciences (PNAS).

  • Fan, X., et al. (2018).[1] Non-flammable electrolyte enables Li-metal batteries with aggressive cathode chemistries.[1] Nature Nanotechnology.[1]

Sources

Application

Application Notes and Protocols: The Role of 1,3-Dioxolan-2-one, 4,4-difluoro- in Enhancing Coulombic Efficiency

Abstract The pursuit of higher energy density and longer cycle life in rechargeable batteries is intrinsically linked to achieving near-perfect coulombic efficiency (CE). Parasitic side reactions at the electrode-electro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of higher energy density and longer cycle life in rechargeable batteries is intrinsically linked to achieving near-perfect coulombic efficiency (CE). Parasitic side reactions at the electrode-electrolyte interface, particularly on the anode, are a primary cause of efficiency loss and capacity fade. This document provides a detailed technical guide on the application of 1,3-Dioxolan-2-one, 4,4-difluoro- (DFEC) as a high-performance electrolyte additive to mitigate these issues. We will delve into the fundamental mechanisms by which DFEC promotes the formation of a robust solid electrolyte interphase (SEI), leading to significant improvements in coulombic efficiency and overall battery performance. This guide is intended for researchers, scientists, and professionals in the field of battery technology and drug development who are engaged in the evaluation and implementation of advanced electrolyte formulations.

Introduction: The Imperative of High Coulombic Efficiency

Coulombic efficiency is a critical metric in battery science, representing the ratio of the total charge extracted from a battery during discharge to the total charge supplied during charging.[1][2] An ideal CE of 100% would indicate a perfectly reversible electrochemical system with no loss of charge carriers. However, in reality, side reactions such as electrolyte decomposition, lithium plating, and continuous SEI formation consume active lithium and electrons, leading to a CE of less than 100%.[1] These irreversible losses accumulate over repeated cycles, causing a gradual decline in the battery's capacity and lifespan.[3] Therefore, enhancing coulombic efficiency is a paramount objective in the development of next-generation energy storage systems.[4]

Electrolyte additives are a cost-effective and highly effective strategy to improve the performance of rechargeable batteries.[5] Among these, fluorinated cyclic carbonates have garnered significant attention for their ability to form a stable and protective SEI on the anode surface.[6][7] This application note focuses on 1,3-Dioxolan-2-one, 4,4-difluoro- (also known as difluoroethylene carbonate or DFEC), a promising additive that has demonstrated remarkable success in improving the coulombic efficiency and cycling stability of lithium-ion and lithium-metal batteries.[8][9]

Mechanism of Action: The Formation of a LiF-Rich Solid Electrolyte Interphase

The efficacy of DFEC as an electrolyte additive stems from its unique electrochemical properties and its ability to engineer a superior SEI layer. Compared to its non-fluorinated counterpart, ethylene carbonate (EC), DFEC possesses a lower lowest unoccupied molecular orbital (LUMO) energy, which makes it more susceptible to reduction at the anode surface.[10] This preferential reduction is a key factor in its mechanism of action.

During the initial charging cycles, DFEC is electrochemically reduced on the anode surface, leading to the formation of a thin, dense, and highly stable SEI layer.[10][11] A distinguishing feature of the DFEC-derived SEI is its high concentration of lithium fluoride (LiF).[10][12] The formation of a LiF-rich SEI is considered highly beneficial for several reasons:

  • Mechanical Robustness: LiF is a mechanically strong and rigid material that can effectively suppress the growth of lithium dendrites, a major safety concern and a cause of capacity loss in lithium-metal batteries.[6][11]

  • Electrochemical Stability: The LiF-rich SEI is electrochemically stable and less prone to dissolution or further decomposition during subsequent cycling, which minimizes the continuous consumption of electrolyte and lithium.[12]

  • Ionic Conductivity: While LiF itself is an electronic insulator, the overall SEI formed with DFEC exhibits good ionic conductivity, allowing for efficient transport of lithium ions to and from the anode surface.[10]

The reductive decomposition of DFEC can be envisioned to proceed through the breaking of its C-O bonds, leading to the release of fluoride ions that subsequently react with lithium ions to form LiF. This process creates a more inorganic-rich SEI compared to the organic-rich and less stable SEI formed from the decomposition of conventional carbonate electrolytes.[13][14]

SEI_Formation cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface DFEC DFEC Anode Anode DFEC->Anode Preferential Reduction EC_DEC EC/DEC EC_DEC->Anode Reduction (suppressed) Li_ion Li⁺ SEI LiF-rich SEI Li_ion->SEI Passes through Anode->SEI Forms SEI->Anode Protects

Figure 1: Simplified schematic of the preferential reduction of DFEC on the anode surface to form a protective, LiF-rich SEI layer, which allows for the passage of Li⁺ ions while preventing further electrolyte decomposition.

Experimental Protocols

This section provides detailed protocols for the preparation of DFEC-containing electrolytes and the electrochemical evaluation of its impact on coulombic efficiency.

Materials and Equipment
Material/Equipment Specification Supplier Example
1,3-Dioxolan-2-one, 4,4-difluoro- (DFEC)Battery grade, >99.9% puritySigma-Aldrich, TCI Chemicals
Ethylene Carbonate (EC)Anhydrous, battery gradeSigma-Aldrich, BASF
Diethyl Carbonate (DEC)Anhydrous, battery gradeSigma-Aldrich, BASF
Lithium Hexafluorophosphate (LiPF₆)Battery grade, >99.9% puritySigma-Aldrich, Novolyte
Lithium metal foilBattery gradeMTI Corporation, Alfa Aesar
Copper foilBattery gradeMTI Corporation
Separator (e.g., Celgard 2325)Microporous polypropyleneCelgard
Coin cell components (CR2032)Stainless steel cases, spacers, springsMTI Corporation
Argon-filled gloveboxH₂O < 0.1 ppm, O₂ < 0.1 ppmMBRAUN, VAC
Battery cyclerHigh-precision (e.g., Arbin, Maccor)Arbin Instruments, Maccor Inc.
Electrochemical Impedance Spectroscopy (EIS) analyzerBioLogic, Solartron
Protocol 1: Preparation of DFEC-Containing Electrolyte

Safety Precaution: All steps must be performed inside an argon-filled glovebox. LiPF₆ is highly sensitive to moisture and can release toxic HF gas. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Solvent Preparation:

    • Prepare the base solvent mixture, typically a 1:1 volume ratio of ethylene carbonate (EC) and diethyl carbonate (DEC).

    • Ensure both solvents are anhydrous (water content < 20 ppm).

  • Additive Incorporation:

    • To the base solvent, add the desired weight percentage (wt%) of DFEC. Common concentrations range from 1% to 10% by weight. For initial screening, a 2 wt% concentration is recommended.

    • Stir the mixture gently with a magnetic stirrer until the DFEC is completely dissolved.

  • Salt Dissolution:

    • Slowly add the LiPF₆ salt to the solvent mixture to achieve the desired molar concentration, typically 1.0 M.

    • Continue stirring until the salt is fully dissolved. This may take several hours. The resulting solution is the final electrolyte.

Protocol 2: Coin Cell Assembly (Li||Cu Half-Cell)
  • Electrode Preparation:

    • Punch circular electrodes from the copper foil (e.g., 1/2-inch diameter).

    • Clean the copper discs with a suitable solvent (e.g., acetone) and dry them under vacuum.

  • Cell Stacking:

    • Place a copper disc in the center of the negative can of a CR2032 coin cell.

    • Add a few drops of the prepared electrolyte to wet the copper surface.

    • Place a separator on top of the copper disc.

    • Add a sufficient amount of electrolyte to saturate the separator.

    • Place a lithium metal disc on top of the separator.

    • Add a stainless steel spacer and a spring.

    • Carefully place the positive cap on top and crimp the coin cell using a hydraulic crimper.

Protocol 3: Electrochemical Evaluation of Coulombic Efficiency

This protocol outlines a standard galvanostatic cycling procedure to determine the coulombic efficiency of lithium plating and stripping on a copper electrode.[15]

  • Formation Cycles:

    • Allow the assembled cells to rest for at least 12 hours to ensure proper wetting of the components.

    • Perform 2-3 formation cycles at a low current density (e.g., 0.05 mA/cm²).

      • Charge (Li Plating): Deposit a specific capacity of lithium onto the copper electrode (e.g., 1.0 mAh/cm²).

      • Discharge (Li Stripping): Strip the deposited lithium until a cutoff voltage is reached (e.g., 1.0 V vs. Li/Li⁺).

  • Coulombic Efficiency Measurement:

    • Cycle the cell at a constant current density (e.g., 0.5 mA/cm²) for an extended number of cycles (e.g., 100-200 cycles).

    • In each cycle:

      • Charge the cell to a fixed capacity (e.g., 1.0 mAh/cm²).

      • Discharge the cell to a cutoff voltage of 1.0 V vs. Li/Li⁺.

    • The coulombic efficiency for each cycle is calculated as: CE (%) = (Discharge Capacity / Charge Capacity) x 100 [15]

  • Data Analysis:

    • Plot the coulombic efficiency as a function of the cycle number.

    • Compare the average CE and the stability of the CE for cells with and without the DFEC additive.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Electrolyte_Prep Electrolyte Preparation (Protocol 1) Cell_Assembly Coin Cell Assembly (Protocol 2) Electrolyte_Prep->Cell_Assembly Formation_Cycles Formation Cycles (Protocol 3) Cell_Assembly->Formation_Cycles CE_Measurement Coulombic Efficiency Measurement (Protocol 3) Formation_Cycles->CE_Measurement Data_Plotting Plot CE vs. Cycle # CE_Measurement->Data_Plotting Comparison Compare with/without DFEC Data_Plotting->Comparison

Figure 2: A typical experimental workflow for evaluating the effect of DFEC on coulombic efficiency.

Expected Results and Data Presentation

The addition of DFEC to the electrolyte is expected to yield a significant improvement in the coulombic efficiency and its stability over cycling. A summary of typical performance enhancements is presented in the table below.

Electrolyte Composition Average Coulombic Efficiency (%) Capacity Retention after 200 Cycles (%) Key Observations
1.0 M LiPF₆ in EC/DEC (Baseline)95-97%< 60%Rapid CE decay, indicative of continuous SEI growth and Li dendrite formation.
1.0 M LiPF₆ in EC/DEC + 2 wt% DFEC> 99%> 90%High and stable CE, suggesting the formation of a protective and stable SEI.[6]
1.0 M LiPF₆ in EC/DEC + 5 wt% DFEC> 99.5%> 95%Further improvement in CE, though optimization of concentration is crucial.

Note: The values presented are illustrative and can vary depending on the specific cell chemistry, testing conditions, and materials used.

Conclusion

1,3-Dioxolan-2-one, 4,4-difluoro- (DFEC) is a highly effective electrolyte additive for enhancing the coulombic efficiency of lithium-based batteries. Its ability to form a robust, LiF-rich solid electrolyte interphase on the anode surface is central to its performance-enhancing capabilities. This protective layer effectively suppresses parasitic side reactions and lithium dendrite growth, leading to a more reversible and stable electrochemical system. The protocols outlined in this guide provide a systematic approach for researchers to evaluate and leverage the benefits of DFEC in their own battery development efforts. The careful implementation of these methodologies will contribute to the advancement of high-energy-density and long-lasting energy storage solutions.

References

  • Arbin Instruments. Coulombic Efficiency Measurement. [Link]

  • Tu, H., et al. (2023). Difluoroethylene Carbonate as an Electrolyte Additive for Engineering the Electrolyte-Electrode Interphase of Lithium Metal Batteries.
  • Voltaiq. (2025). Understanding Coulombic and Energy Efficiency in Modern Batteries. [Link]

  • Tu, H., et al. (2023). Difluoroethylene Carbonate as an Electrolyte Additive for Engineering the Electrolyte–Electrode Interphase of Lithium Metal Batteries. ACS Applied Materials & Interfaces, 15(46), 53533–53539. [Link]

  • Nie, M., et al. (2015). The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes. Journal of The Electrochemical Society, 162(14), A2559-A2565.
  • Wang, J., et al. (2018). Investigations on Electrolyte Additives and Formation Mechanism of the Solid Electrolyte Interphase for Sodium Ion Batteries.
  • Li, Q., et al. (2021). trans-Difluoroethylene Carbonate as an Electrolyte Additive for Microsized SiOx@C Anodes. ACS Applied Materials & Interfaces, 13(21), 24916–24924.
  • Zhang, X., et al. (2023). Vital roles of fluoroethylene carbonate in electrochemical energy storage devices: a review.
  • Li, J., et al. (2022). Can Difluoroethylene Carbonate Replace Fluoroethylene Carbonate for High-Performance Lithium-Ion Cells at High Voltage?. ACS Applied Materials & Interfaces, 14(13), 15267–15276.
  • Tu, H., et al. (2023). Difluoroethylene Carbonate as an Electrolyte Additive for Engineering the Electrolyte-Electrode Interphase of Lithium Metal Batteries. PubMed, 37938363. [Link]

  • Li, Y., et al. (2015). Improved Performance of the Silicon Anode for Li-Ion Batteries: Understanding the Surface Modification Mechanism of Fluoroethylene Carbonate as an Effective Electrolyte Additive.
  • Park, S., et al. (2020). Design principles for self-forming interfaces enabling stable lithium-metal anodes. Proceedings of the National Academy of Sciences, 117(44), 27218-27227.
  • BioLogic. (2025). Precision and Accuracy in Coulombic Efficiency Measurements (High Precision Coulometry HPC) Battery - Application Note 53. [Link]

  • Smith, A. J., et al. (2010). Precision Measurements of the Coulombic Efficiency of Lithium-Ion Batteries and of Electrode Materials for Lithium-Ion Batteries. Journal of The Electrochemical Society, 157(4), A365.
  • Park, S., et al. (2020). Design principles for self-forming interfaces enabling stable lithium-metal anodes. PNAS, 117 (44) 27218-27227. [Link]

  • Zhangjagang Free Trade Zone L&L Energy and Technology Co. Ltd. 4-Fluoro-1,3-dioxolan-2-one. [Link]

  • Aurbach, D., et al. (2019). Improved Performance of Li-metal∣LiNi 0.8 Co 0.1 Mn 0.1 O 2 Cells with High-Loading Cathodes and Small Amounts of Electrolyte Solutions Containing Fluorinated Carbonates at 30 °C–55 °C. Journal of The Electrochemical Society, 166(12), A2497-A2505.
  • Wu, P. (2023). Coulombic Efficiency Measurements for Batteries. Paul Wu's Blog. [Link]

  • Aurbach, D., et al. (2017). Fluoroethylene Carbonate as an Important Component for the Formation of an Effective Solid Electrolyte Interphase on Anodes and Cathodes for Advanced Li-Ion Batteries. ACS Energy Letters, 2(5), 1205–1213.

Sources

Method

procedures for handling and storing difluoroethylene carbonate safely

Application Note & Safety Protocol Introduction & Scope Difluoroethylene carbonate (DFEC), specifically the trans-4,5-difluoro-1,3-dioxolan-2-one isomer (CAS: 311810-76-1), has emerged as a critical solid electrolyte int...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Safety Protocol

Introduction & Scope

Difluoroethylene carbonate (DFEC), specifically the trans-4,5-difluoro-1,3-dioxolan-2-one isomer (CAS: 311810-76-1), has emerged as a critical solid electrolyte interphase (SEI) additive for high-voltage lithium-ion batteries. While structurally similar to the ubiquitous fluoroethylene carbonate (FEC), DFEC possesses distinct physicochemical properties and reactivity profiles that demand specialized handling protocols.

This guide moves beyond standard Safety Data Sheet (SDS) summaries to address the operational risks encountered in research environments—specifically the "silent" generation of hydrofluoric acid (HF) upon moisture contact and the compound's sensitivity to thermal degradation.

Chemical Identity Profile
PropertySpecificationNotes
Chemical Name trans-4,5-Difluoro-1,3-dioxolan-2-oneCommon abbr: DFEC
CAS Number 311810-76-1Distinct from cis-isomer (171730-81-7)
Physical State Colorless LiquidUnlike FEC (often solid/slush at RT)
Boiling Point ~210–240°C (Predicted)Low volatility, but vapors are potent
Flash Point >100°C (Estimated)Combustible, not highly flammable
Primary Hazard Hydrolysis to HF CRITICAL RISK

Risk Mechanism: The Hydrolysis Cascade

The primary danger of DFEC is not its flammability, but its lability toward nucleophilic attack by water. Unlike non-fluorinated carbonates (e.g., Ethylene Carbonate), the presence of electron-withdrawing fluorine atoms on the ethylene bridge destabilizes the ring, making it highly susceptible to hydrolysis even at trace moisture levels (ppm range).

The HF Generation Pathway

Researchers often underestimate how quickly DFEC degrades in "dry" room air. The following mechanism illustrates why standard fume hood handling is often insufficient without Schlenk techniques.

HydrolysisMechanism cluster_danger Immediate Hazard Zone DFEC DFEC (C3H2F2O3) Intermediate Unstable Intermediate DFEC->Intermediate Nucleophilic Attack H2O Trace Moisture (H2O) H2O->Intermediate Nucleophilic Attack HF Hydrofluoric Acid (HF) Intermediate->HF Elimination CO2 CO2 Gas (Pressure Buildup) Intermediate->CO2 Decarboxylation Diol Difluoro-diol Residue Intermediate->Diol Ring Opening

Figure 1: Mechanism of DFEC hydrolysis. Note that one mole of DFEC can theoretically yield two moles of HF, posing a severe contact and inhalation hazard.

Storage Protocols

Proper storage is the first line of defense against degradation and HF formation.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated). While DFEC is stable at room temperature for short periods, refrigeration retards the slow elimination of HF and prevents discoloration (yellowing) associated with polymerization.

  • Atmosphere: Strictly Inert Gas (Argon or Nitrogen) .

  • Container:

    • Preferred: Stainless steel canisters or fluorinated HDPE bottles.

    • Acceptable: Borosilicate glass with PTFE-lined caps (only if strictly anhydrous).

    • Warning: If HF generation is suspected, do not store in glass . HF etches glass, weakening the vessel and potentially causing catastrophic failure.

The "Dry-Down" Verification

Before moving a stored bottle into a glovebox:

  • Visual Inspection: Check for cloudiness or phase separation (indicates hydrolysis).

  • Pressure Check: If the septum bulges, CO2 has formed. Vent carefully in a fume hood before transfer.

  • Desiccant Protocol: Do NOT add molecular sieves directly to DFEC for long-term storage without validation. Some basic sieves can catalyze dehydrofluorination. If drying is needed, use activated neutral alumina or acid-washed molecular sieves for <24 hours, then filter.

Operational Handling Protocols

Protocol A: Glovebox Handling (Recommended)

Context: Battery electrolyte preparation or air-sensitive synthesis.

  • Entry: Bring the sealed DFEC container into the antechamber. Cycle vacuum/inert gas at least 3 times. Note: If the bottle is glass and not taped, avoid "fast purge" cycles to prevent bursting from pressure differentials.

  • Dispensing:

    • Use a glass syringe with a stainless steel needle.

    • Avoid plastic syringes (polypropylene) for long-term contact, as plasticizers can leach.

  • Cross-Contamination: DFEC vapors can polymerize on glovebox catalysts (e.g., regeneration beds). Keep open vessel time to a minimum. Cap vials immediately.

Protocol B: Fume Hood Handling (Schlenk Line)

Context: When a glovebox is unavailable.

  • Setup: Secure flask under positive Nitrogen flow.

  • Transfer: Use the Cannula Transfer Method or a gas-tight syringe. Never pour DFEC through open air.

    • Why? Atmospheric moisture will form a film of HF on the liquid surface almost instantly.

  • PPE Layering (Defense in Depth):

    • Standard nitrile gloves are insufficient for prolonged protection against fluorinated carbonates.

    • Required: Double gloving (Nitrile inner / Laminate or Butyl outer) + Splash Goggles + Face Shield.

Emergency Response & Waste Management

HF Exposure Response

Because DFEC hydrolyzes to HF on contact with skin moisture/mucosa, treat all exposures as potential HF burns.

  • Skin Contact: Wash immediately with water for 5 minutes, then apply 2.5% Calcium Gluconate Gel . Massage until pain subsides. Seek medical attention.

  • Spill Cleanup:

    • Evacuate the immediate area.[1]

    • Do NOT use water (accelerates HF generation).

    • Absorb with a dry, inert material (Vermiculite or Calcium Carbonate). Calcium Carbonate is preferred as it neutralizes generated HF.

Waste Disposal
  • Segregation: Never mix DFEC waste with alkaline bases (e.g., NaOH, KOH). This reaction is exothermic and can cause rapid polymerization or explosion.

  • Labeling: Label clearly as "Fluorinated Solvent - Potential HF Generator."

Decision Workflow: Handling Logic

This workflow ensures researchers select the correct handling method based on their experimental needs.

HandlingWorkflow Start Start: DFEC Handling CheckQuality Check Quality: Clear? No Precipitate? Start->CheckQuality Discard DISCARD as HF Waste CheckQuality->Discard No (Yellow/Cloudy) DefineTask Define Task CheckQuality->DefineTask Yes Glovebox Glovebox Handling (<1 ppm H2O) DefineTask->Glovebox Electrolyte Prep Hood Fume Hood (Schlenk Line) DefineTask->Hood Synthesis/Cleaning Syringe Syringe/Cannula Transfer Glovebox->Syringe OpenPour Open Pouring Hood->OpenPour Dangerous! Avoid. Hood->Syringe Required Seal Seal under Ar/N2 & Parafilm Syringe->Seal Store Return to Fridge (Secondary Containment) Seal->Store

Figure 2: Operational decision tree for minimizing moisture exposure and HF risk.

References

  • Sigma-Aldrich. (2023).[2] Safety Data Sheet: trans-4,5-Difluoro-1,3-dioxolan-2-one. Retrieved from

  • Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394. Link

  • Xu, K. (2014).[3] Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503-11618. Link

  • PubChem. (2023). Compound Summary: 4,5-Difluoro-1,3-dioxolan-2-one.[4][1] National Library of Medicine. Retrieved from

  • Lucht, B. L. (2018). Role of fluoroethylene carbonate in the formation of the solid electrolyte interface. Journal of The Electrochemical Society. Link

(Note: While specific SDS links are dynamic, the Sigma-Aldrich and PubChem identifiers provided are stable entry points for the most current safety data.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: DFEC Electrolyte Optimization

The following technical guide is structured as a Tier 3 Support Resource for electrochemical researchers. It assumes a baseline understanding of battery assembly and focuses on the nuance of additive optimization.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for electrochemical researchers. It assumes a baseline understanding of battery assembly and focuses on the nuance of additive optimization.

Subject: Optimizing Difluoroethylene Carbonate (DFEC) Concentration for High-Voltage & Li-Metal Applications Ticket ID: T-DFEC-OPT-001 Status: Open / Guide Active

Technical Overview & Mechanism

User Query: What is the functional role of DFEC compared to FEC, and why is concentration sensitivity so high?

Scientist Response: Difluoroethylene Carbonate (DFEC) is a fluorinated cyclic carbonate used primarily as a film-forming additive. Unlike its mono-fluorinated counterpart (FEC), DFEC possesses two fluorine atoms, which fundamentally alters its reduction kinetics and the resulting Solid Electrolyte Interphase (SEI) composition.

  • Mechanism: DFEC undergoes electrochemical reduction at a higher potential (vs. Li/Li⁺) than Ethylene Carbonate (EC), allowing it to passivate the anode surface before the bulk solvent decomposes.

  • The "Fluorine Effect": The decomposition of DFEC yields a higher ratio of inorganic Lithium Fluoride (LiF) within the SEI compared to FEC.

    • Benefit: LiF is mechanically robust and suppresses Lithium dendrite growth (critical for Li-metal anodes).

    • Risk: LiF is electronically insulating. Excess DFEC leads to a thick, highly resistive SEI, causing impedance growth and capacity fade.

Key Characteristic Comparison:

FeatureFEC (Fluoroethylene Carbonate)DFEC (Difluoroethylene Carbonate)
F-Content Low (1 F atom)High (2 F atoms)
SEI Composition Balanced Organic/InorganicInorganic Rich (High LiF)
Reduction Potential ~1.0 - 1.3 V vs Li/Li⁺~1.4 - 1.6 V vs Li/Li⁺ (Earlier onset)
Primary Risk Gas generation (CO₂)High Impedance / Cell Polarization
Typical Conc. 5% - 10%0.5% - 5% (Stricter optimization window)

Troubleshooting & FAQs

Focus: Diagnosing issues related to DFEC concentration anomalies.

Q1: "My cell impedance (EIS) spikes after the first 10 cycles. Is my DFEC concentration too high?"

Diagnosis: Likely Yes. Root Cause: DFEC is an aggressive SEI former. If the concentration exceeds the "monolayer equivalent" needed for passivation (typically >2-3% in standard graphite cells), the excess additive continues to decompose, building a thick, resistive LiF layer. Corrective Action:

  • Reduce Concentration: Drop the concentration by 50% (e.g., from 4% to 2%).

  • Check Cut-off Voltage: Ensure your formation cycle allows for slow, controlled decomposition (C/20 rate) to form a dense, rather than porous, layer.

Q2: "I am observing poor cycling stability at 4.5V. I thought DFEC was a high-voltage additive?"

Diagnosis: Optimization Mismatch. Root Cause: While DFEC stabilizes the Cathode Electrolyte Interphase (CEI), it is less oxidatively stable than pure sulfones or nitriles. At high concentrations, it may oxidize on the cathode surface if not fully consumed at the anode. Corrective Action:

  • Synergistic Additives: Do not rely on DFEC alone for HV cathodes. Combine with 0.5-1% 1,3-Propane Sultone (PS) or Lithium Difluorophosphate (LiDFP) . These stabilize the cathode, allowing DFEC to focus on the anode SEI.

Q3: "How do I handle DFEC solubility in ether-based electrolytes (for Li-Metal)?"

Diagnosis: Solvent Compatibility. Root Cause: DFEC is a polar carbonate; ethers (DME, DOL) are less polar. Phase separation can occur at low temperatures. Corrective Action:

  • Cosolvent Required: If using >5% DFEC in ethers, ensure a bridging solvent like TTE (1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether) is present to maintain miscibility and improve wettability.

Standard Operating Procedure (SOP): The Optimization Workflow

Objective: Systematically determine the optimal DFEC concentration for a specific cell chemistry (e.g., Li-Metal vs. NCM811).

Phase 1: Preparation & Safety
  • Safety: DFEC can hydrolyze to form HF (Hydrofluoric Acid) upon contact with moisture. Strict Glovebox Protocol (H₂O < 0.1 ppm) is mandatory.

  • Base Electrolyte: Prepare a master batch of 1.0M LiPF₆ in EC/EMC (3:7 vol) without additives.

Phase 2: The "Ladder" Protocol

Do not pick random numbers. Use a logarithmic-style approach to cover the sensitive range.

  • Control: 0% DFEC.

  • Low Load: 0.5 wt% (Target: Surface modification only).

  • Medium Load: 2.0 wt% (Target: Robust SEI).

  • High Load: 5.0 wt% (Target: Li-Metal Dendrite Suppression).

Phase 3: Electrochemical Validation

Perform the following tests on each concentration group:

  • LSV (Linear Sweep Voltammetry):

    • Setup: Li || Stainless Steel (or Cu).

    • Scan: OCV to 0.05V (Cathodic) and OCV to 5.5V (Anodic).

    • Metric: Identify the exact reduction peak potential.

  • Formation Cycling:

    • Rate: C/20 for 3 cycles.

    • Metric: Calculate Coulombic Efficiency (CE) of the 1st cycle.

      • Success Indicator: 1st Cycle CE should increase with optimal DFEC (due to passivation). If CE drops, side reactions are dominant.

  • EIS (Impedance Spectroscopy):

    • Measure after Formation.

    • Metric: Plot R_sei (SEI Resistance) vs. Concentration. Look for the "U-curve" (lowest resistance is the sweet spot).

Visualization of Logic & Workflows

Diagram 1: The Optimization Logic Flow

This decision tree guides the researcher through the post-experiment analysis.

OptimizationLogic Start Start: Analyze Cycling Data CheckCE Check 1st Cycle Coulombic Efficiency (CE) Start->CheckCE CheckImp Check Impedance (EIS) R_sei Value CheckCE->CheckImp CE High (>90%) LowCE Low CE (<85%) CheckCE->LowCE CE Low HighImp High Impedance (>100 Ohm) CheckImp->HighImp R_sei High GoodPerf Stable Cycling & Low R CheckImp->GoodPerf R_sei Low Action1 Diagnosis: Parasitic Reactions Action: INCREASE DFEC (Passivation incomplete) LowCE->Action1 Action2 Diagnosis: Thick SEI (LiF Saturation) Action: DECREASE DFEC (Too much additive) HighImp->Action2 Action3 Diagnosis: Optimal Range Action: Proceed to Long-term Cycling GoodPerf->Action3

Caption: Decision matrix for adjusting DFEC concentration based on initial electrochemical feedback.

Diagram 2: DFEC Mechanism of Action (SEI Formation)

Visualizing how DFEC creates the LiF-rich layer.

SEIMechanism Electrolyte Electrolyte Bulk (Solvent + DFEC) Surface Anode Surface (Graphite or Li-Metal) Electrolyte->Surface Diffusion Reduction Reduction Reaction (~1.5V vs Li/Li+) Surface->Reduction e- Transfer Products Decomposition Products Reduction->Products LiF LiF (Inorganic) Hard, Conducts Li+ Products->LiF Major Pathway (DFEC) Polymer Polycarbonates (Organic) Flexible, Binds SEI Products->Polymer Minor Pathway Result Stable SEI Layer (Suppresses Dendrites) LiF->Result Aggregates Polymer->Result Cross-links

Caption: Mechanistic pathway of DFEC decomposition, highlighting the preferential formation of inorganic LiF species.

Reference Data

Table 1: Comparative Performance of Carbonate Additives

AdditiveReduction Potential (V vs Li/Li⁺)SEI Dominant ComponentRecommended Application
VC (Vinylene Carbonate)~0.8 VPolymeric (Organic)General Cycle Life
FEC (Fluoroethylene Carbonate)~1.0 - 1.3 VLiF + Polymeric MixSilicon Anodes, Na-Ion
DFEC (Difluoroethylene Carbonate)~1.4 - 1.6 VLiF (Inorganic) Li-Metal, High Voltage

References

  • Mechanism of DFEC vs FEC: Title: Additive effect of fluoroethylene and difluoroethylene carbonates for the solid electrolyte interphase film formation in sodium-ion batteries: a quantum chemical study. Source: RSC Advances (2016). URL:[Link]

  • DFEC in Li-Metal Batteries: Title: Difluoroethylene Carbonate as an Electrolyte Additive for Engineering the Electrolyte-Electrode Interphase of Lithium Metal Batteries.[1][2][3][4] Source: ACS Applied Materials & Interfaces (2023).[1] URL:[Link]

  • Optimization in Ether Electrolytes: Title: Introducing Fluorinated Cyclic Carbonate into Ether Electrolytes.[3][4] Source: AZoM / Beijing Institute of Technology (2023). URL:[Link]

  • Solvation & Desolvation Kinetics: Title: Solvating Power Series of Electrolyte Solvents for Lithium Batteries.[5] Source: Energy & Environmental Science (2019).[5] URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4,4-Difluoro-1,3-dioxolan-2-one

Topic: Purification Protocols for 1,3-Dioxolan-2-one, 4,4-difluoro- (CAS: 22415-18-5) Target Audience: Battery Researchers, Process Chemists, and Drug Development Scientists. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Protocols for 1,3-Dioxolan-2-one, 4,4-difluoro- (CAS: 22415-18-5) Target Audience: Battery Researchers, Process Chemists, and Drug Development Scientists. Role: Senior Application Scientist.

Introduction: The Purity Imperative

Welcome to the Technical Support Center. You are likely working with 4,4-Difluoroethylene Carbonate (4,4-DFO) , a critical electrolyte additive for Lithium-Ion Batteries (LIBs) designed to form robust Solid Electrolyte Interphase (SEI) layers.

Crucial Distinction: Do not confuse this compound with its isomers:

  • FEC (4-Fluoroethylene carbonate): Monofluoro, BP ~212°C.

  • trans/cis-4,5-DFO: Vicinal difluoro isomers.

  • 4,4-DFO (Target): Geminal difluoro, often more volatile and prone to specific hydrolysis pathways.

Why Purity Matters: In battery applications, even trace HF (Hydrofluoric Acid) (>50 ppm) or Water (>20 ppm) can catalyze the decomposition of the electrolyte, leading to gassing and cell failure. In pharmaceutical synthesis, these impurities poison sensitive catalysts. This guide prioritizes the removal of HF and water alongside organic byproducts.

Physicochemical Profile (Target Data)
PropertyValueNotes
CAS Number 22415-18-5Specific to the 4,4-difluoro isomer.
Appearance Colorless LiquidMay solidify at low temperatures.
Boiling Point 51°C @ 25 mmHg Significantly more volatile than EC or FEC [1].
Melting Point < 20°C (Est.)Recrystallization typically performed at -5°C to 0°C [1].
Density ~1.5 g/mLEstimated based on fluorinated analogs.
Solubility Polar SolventsSoluble in carbonates; limited solubility in non-polar alkanes (used for purification).

Diagnostic & Triage (Troubleshooting)

Before selecting a purification method, diagnose the state of your crude material.

Q: My sample is yellow or brown. What does this indicate?

A: Coloration typically indicates the presence of ring-opened oligomers or metal salts from the fluorination catalyst (e.g., SbF3, KF).

  • Action: Distillation is required. Adsorption alone will not remove heavy oligomers.

Q: The sample smells acrid or fumes upon opening.

A: This is a critical safety hazard indicating high HF content .

  • Action: Do NOT distill immediately. Heating acidic fluorides can corrode glass and stainless steel. You must perform an Inert Gas Strip or Base Scavenge first (See Protocol B).

Q: My Karl Fischer (KF) titration is drifting.

A: HF interferes with standard KF reagents, causing false high readings.

  • Action: Neutralize the sample with a dry base (e.g., Imidazole) before titration, or rely on 1H NMR (look for broad acidic proton peaks) for qualitative water/HF assessment.

Purification Workflows

Visualizing the Process

The following decision tree outlines the logical flow for purifying 4,4-DFO based on impurity levels.

Purification_Workflow Start Crude 4,4-DFO Sample Check_HF Check HF Content (Acidity) Start->Check_HF Strip Nitrogen Stripping (Remove Bulk HF) Check_HF->Strip HF > 1% Scavenge Solid Phase Extraction (Silica/NaF Bed) Check_HF->Scavenge HF 100ppm - 1% Distill Vacuum Fractional Distillation (51°C @ 25 mmHg) Check_HF->Distill HF < 100ppm Strip->Scavenge Scavenge->Distill Cryst Low-Temp Recrystallization (Petroleum Ether, -5°C) Distill->Cryst Ultra-High Purity Req. Final Ultra-Pure 4,4-DFO (>99.9%, <20ppm HF) Distill->Final Standard Purity Cryst->Final

Figure 1: Purification logic flow. High HF content must be addressed before thermal purification to prevent equipment corrosion and degradation.

Protocol A: Vacuum Fractional Distillation (The Workhorse)

This is the primary method for separating 4,4-DFO from unreacted ethylene carbonate (EC) and other isomers.

Equipment:

  • Vacuum pump capable of < 10 mmHg.[1]

  • Vigreux column or packed column (glass helices) for fractionation.

  • Short-path condenser (coolant at 10°C).

  • Safety Note: Use a liquid nitrogen trap to protect the pump from HF vapors.

Step-by-Step Guide:

  • System Preparation: Ensure all glassware is oven-dried. Grease joints with fluorinated grease (e.g., Krytox) as silicone grease may degrade under acidic fluoride conditions.

  • Loading: Load the crude 4,4-DFO. Add a magnetic stir bar.

  • Degassing: Apply vacuum gradually at room temperature to remove dissolved gases and volatile HF.

  • Heating: Slowly ramp the oil bath temperature.

    • Target Vapor Temp: 51°C at 25 mmHg [1].

    • Note: If your vacuum is stronger (e.g., 3-5 mmHg), the boiling point will drop significantly (likely < 35°C).

  • Fraction Collection:

    • F1 (Forerun): Discard the first 5-10%. This contains residual HF and light volatiles.

    • F2 (Main Fraction): Collect the stable plateau. Monitor temperature closely.

    • F3 (Residue): Stop before dryness. The residue contains EC (BP ~248°C atm) and heavy oligomers.

  • Storage: Immediately transfer F2 to an inert atmosphere (Ar/N2) glovebox.

Troubleshooting Protocol A:

  • Issue: Temperature fluctuates wildly.

  • Fix: Insulate the column with glass wool or foil. 4,4-DFO has a high latent heat; adiabatic conditions are crucial.

Protocol B: HF Scavenging (The "Polishing" Step)

Distillation reduces HF but often leaves trace amounts (50-200 ppm) due to azeotrope-like behavior.

Method 1: Inert Gas Stripping (Bulk Removal)

  • Procedure: Heat crude liquid to 40°C. Bubble dry Nitrogen (N2) through a frit submerged in the liquid for 2-4 hours.

  • Mechanism: Mass transfer of HF from liquid to gas phase.

  • Efficiency: Reduces HF from ~5% to ~0.5% [2].

Method 2: Solid Phase Adsorption (Trace Removal)

  • Adsorbent: Activated Neutral Alumina or Sodium Fluoride (NaF) pellets.

  • Procedure: Pass the distilled liquid through a column packed with activated NaF.

  • Mechanism:

    
    . This forms a stable bifluoride salt that remains solid.
    
  • Warning: Do not use silica gel if water is strictly prohibited, as silica reacts with HF to generate water (

    
    ) [3]. Use NaF for anhydrous applications.
    
Protocol C: Low-Temperature Recrystallization (Ultra-High Purity)

For battery-grade requirements (>99.95%), crystallization is superior to distillation for removing isomeric impurities (e.g., cis/trans-4,5-DFO).

Solvent System: Petroleum Ether or Hexane/Toluene mix. Ratio: 1:1 to 5:1 (Solvent : Compound) by mass [1].

Step-by-Step Guide:

  • Dissolution: Dissolve the distilled 4,4-DFO in Petroleum Ether at slightly elevated temperature (30-40°C) until clear.

  • Cooling: Slowly cool the mixture to -5°C to 0°C using an ice/salt bath or cryostat.

  • Precipitation: 4,4-DFO will crystallize/precipitate out, while impurities remain in the mother liquor.

  • Filtration: Filter rapidly under cold conditions (or use a jacketed filter frit) to prevent melting/redissolution.

  • Drying: Vacuum dry the crystals at 0°C to remove solvent traces.

Summary of Specifications

GradePurity TargetHF LimitWater LimitRecommended Method
Synthesis Grade > 98.0%< 500 ppm< 200 ppmVacuum Distillation
Battery Grade > 99.9%< 20 ppm< 10 ppmDistillation + NaF Treatment + Recrystallization

References

  • Preparation method of difluoroethylene carbonate. Patent CN106905290B. Google Patents. Link (Accessed 2026-02-16).

  • Process for the destillative purification of fluoroethylene carbonate. Patent WO2011020830A1. Google Patents. Link (Accessed 2026-02-16).

  • How to Clean and Safely Remove HF from Acid Digestion Solutions. National Institutes of Health (NIH). Link (Accessed 2026-02-16).

Sources

Troubleshooting

improving the stability of electrolytes containing difluoroethylene carbonate

Welcome to the Fluorinated Electrolyte Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorinated Electrolyte Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting and optimization guide designed for researchers working with Difluoroethylene Carbonate (DFEC) in high-voltage Lithium-ion (LIB) and Lithium-metal (LMB) batteries.

DFEC is a critical electrolyte component for generating robust, LiF-rich interphases. However, its high viscosity, melting point sensitivity, and specific decomposition pathways require precise handling. This guide replaces generic advice with field-proven protocols.

Quick Reference: DFEC Physical Properties

PropertyDFEC (trans-isomer)FEC (Fluoroethylene Carbonate)EC (Ethylene Carbonate)Impact on Experiment
Melting Point 18–23 °C 18–23 °C36 °CSolid at cool room temps. Requires liquefaction before mixing.
Viscosity HighMediumHighPoor wettability if used as a primary solvent without diluents.
Anodic Stability > 4.8 V vs Li/Li⁺~4.5 V vs Li/Li⁺~4.3 V vs Li/Li⁺Excellent for Ni-rich cathodes (NMC811) and high-voltage LCO.
SEI Product LiF-rich (Inorganic)Polycarbonate/LiF mixOrganic/Inorganic mixDFEC forms a stiffer, more brittle SEI; often needs flexible co-additives.

Tier 1: Formulation & Handling Support

Q: My DFEC reagent arrived as a solid block. Is it degraded? A: No, this is normal. DFEC has a melting point of ~19–23 °C. If your lab is kept at standard air-conditioning temperatures (20–21 °C), it will solidify.

  • Protocol: Place the sealed bottle in a warm water bath (30–35 °C) or a heated glovebox antechamber for 30 minutes. Do not heat above 40 °C to prevent thermal degradation or pressure buildup.

  • Critical Warning: Never open a cold bottle of DFEC in a humid atmosphere. Condensation will react with DFEC to form HF (Hydrofluoric Acid), which kills cell performance immediately.

Q: I am seeing salt precipitation when mixing 1.2M LiPF₆ in DFEC/EMC. Why? A: DFEC has a lower dielectric constant than EC, reducing its ability to solvate lithium salts at high concentrations.

  • The Fix: You must optimize the Solvation Sheath .

    • Co-solvent: Ensure you are using a linear carbonate (DMC or EMC) in at least a 1:1 or 1:2 volume ratio to lower viscosity.

    • Mixing Order: Dissolve the salt in the linear carbonate first, then add liquid DFEC.

    • Additives: If using >1.2M salt, add 2-5% FEC. FEC helps bridge the solvation gap between the bulk solvent and the salt.

Workflow: Contamination-Free Electrolyte Preparation

ElectrolytePrep RawDFEC Raw DFEC (Solid/Slurry) Liquefaction Liquefaction (30°C, Dry Environment) RawDFEC->Liquefaction Phase Change SolventBlend Solvent Blending (Add EMC/DMC) Liquefaction->SolventBlend Viscosity Reduction SaltAdd Salt Addition (LiPF6/LiFSI) SolventBlend->SaltAdd Solvation QC QC Check (KF Titration <10ppm H2O) SaltAdd->QC Validation

Figure 1: Correct preparation workflow to prevent moisture ingress and ensuring complete salt solvation.

Tier 2: Electrochemical Performance Troubleshooting

Q: My Li-Metal/NMC811 full cell shows high capacity fading in the first 50 cycles. The electrolyte is 1M LiPF₆ in DFEC/DMC. A: This is likely an Interface Impedance issue. While DFEC forms a stable LiF-rich SEI, pure LiF is electronically insulating and mechanically brittle. If the SEI cracks during Li plating/stripping, fresh lithium is exposed, consuming the electrolyte.

  • Diagnosis: Check the voltage profile.[1] If you see a high overpotential (polarization) growth, the SEI is too thick or resistive.

  • Solution: Introduce a "Flexibility Agent."

    • Add 2% Vinylene Carbonate (VC): VC polymerizes to form flexible polycarbonates that bind the LiF crystals together, preventing cracking.

    • Switch to trans-DFEC: Ensure you are using high-purity trans-DFEC, which has shown superior film-forming properties compared to the cis isomer or mixtures in recent studies.

Q: The cell is swelling (gassing) at 4.5V. A: DFEC is generally stable at high voltages, but it is sensitive to catalytic decomposition on Ni-rich cathode surfaces (like NMC811) if the cathode surface is basic (residual LiOH/Li₂CO₃).

  • Mechanism: The fluorine on DFEC can react with residual lithium alkoxides on the cathode, triggering ring-opening and CO₂ release.

  • The Fix:

    • Cathode Washing: Ensure your NMC cathode is washed or stored in dry conditions to minimize surface residuals.

    • Scavenger Additive: Add 0.5–1% LiDFOB (Lithium difluoro(oxalato)borate). LiDFOB decomposes preferentially to form a cathode-protective layer (CEI) that blocks the catalytic sites before DFEC interacts with them.

Mechanism: Dual-Interface Stabilization

InterfaceMech Anode Li-Metal / Graphite Anode LiF LiF (Inorganic) High Modulus, Blocks Dendrites Anode->LiF Primary Product Polymer Polycarbonates (Requires VC/FEC co-additive) Anode->Polymer Secondary Product Cathode High Voltage Cathode (NMC811 / LCO) CEI Thin F-rich CEI Prevents Transition Metal Dissolution Cathode->CEI Surface Passivation DFEC DFEC Molecule DFEC->Anode Reductive Decomp (< 1.0V) DFEC->Cathode Oxidative Stability (Up to 4.8V)

Figure 2: DFEC functions as a "Janus" additive, forming LiF on the anode for dendrite suppression and a stable Fluorine-rich CEI on the cathode.

Tier 3: Advanced Diagnostics & Analysis

Q: How do I confirm DFEC is working in my post-mortem analysis? A: You cannot rely on standard SEM alone. You must use XPS (X-ray Photoelectron Spectroscopy) .[2]

  • Target Signal: Look at the F1s spectrum .

    • Success: A dominant peak at ~685 eV corresponds to LiF . This confirms DFEC has successfully reduced to form the inorganic shield.

    • Failure: A dominant peak at ~688 eV corresponds to C-F organic bonds (unreacted electrolyte or weak organic layers).

  • Implication: If you lack the 685 eV peak, your formation cycle (first charge/discharge) was likely too fast. Slow down the formation (C/20) to allow the DFEC to decompose in a controlled manner.

Q: Can I use DFEC in low-temperature applications (-20°C)? A: Proceed with extreme caution.

  • The Problem: Due to its high melting point and viscosity, DFEC-based electrolytes suffer from poor ionic conductivity at low temps. The "freezing" of the electrolyte leads to massive impedance spikes and lithium plating.

  • The Fix:

    • Dilution: Limit DFEC content to <20% by volume.

    • Low-Viscosity Co-solvent: Use Propionate-based co-solvents (like Methyl Propionate) or Fluorinated Ethers (like TTE) to maintain liquidity at low temperatures.

References

  • Tu, H., & Ji, X. (2023).[3] Difluoroethylene Carbonate as an Electrolyte Additive for Engineering the Electrolyte–Electrode Interphase of Lithium Metal Batteries. ACS Applied Materials & Interfaces.[1][3] Link

  • Zhang, X., et al. (2021). Trans-Difluoroethylene Carbonate as an Electrolyte Additive for Microsized SiOx@C Anodes. ACS Applied Materials & Interfaces.[1][3] Link[1]

  • Plichta, E. J., & Behl, W. K. (2000). A low-temperature electrolyte for lithium-ion cells. Journal of Power Sources. Link

  • Su, C. C., et al. (2021). Fluorinated Electrolytes for 5-V Li-Ion Chemistry: Probing the Interphasial Chemistry. Journal of The Electrochemical Society. Link

Sources

Optimization

Technical Support Center: Scaling Up Difluoroethylene Carbonate (DFEC) Synthesis

Current Status: Operational Operator: Senior Application Scientist Topic: Process Engineering & Troubleshooting for DFEC Scale-Up Reference Code: DFEC-SC-2026 Introduction: The DFEC Scaling Paradox You are likely here be...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Topic: Process Engineering & Troubleshooting for DFEC Scale-Up Reference Code: DFEC-SC-2026

Introduction: The DFEC Scaling Paradox

You are likely here because your bench-scale synthesis of 4,5-difluoro-1,3-dioxolan-2-one (DFEC) —a critical electrolyte additive for high-voltage Lithium-Ion Batteries (LIBs)—is failing to translate to the pilot reactor.

The central challenge in scaling DFEC is the Selectivity-Thermal Trade-off . The direct fluorination of ethylene carbonate (EC) or fluoroethylene carbonate (FEC) is a highly exothermic radical chain reaction. On a gram scale, heat dissipation is trivial. On a kilogram scale, poor heat transfer leads to "hotspots," resulting in tarring (polymerization), ring-opening, and over-fluorination to trifluoroethylene carbonate (TFEC). Furthermore, separating the trans-4,5-DFEC isomer (the desired SEI-former) from the cis-isomer and unreacted FEC is notoriously difficult due to boiling point proximity.

This guide addresses these bottlenecks with actionable, causality-driven protocols.

Module 1: Reaction Engineering (Direct Fluorination)

Q1: My conversion rate is high, but the yield of 4,5-DFEC is stalling at <40%. Why is the reaction favoring byproducts?

Diagnosis: You are likely suffering from over-fluorination due to poor residence time control . In a batch reactor, as the concentration of DFEC increases, it competes with the starting material (FEC/EC) for available fluorine radicals. Since the C-H bond in DFEC is still reactive, the system will readily fluorinate further to TFEC or tetrafluoroethylene carbonate if the


 supply is not strictly limited or if mixing is inefficient.

The Fix: Switch to a Loop Reactor or Continuous Flow Setup. You must move away from static batch fluorination. A continuous stirred-tank reactor (CSTR) or a micro-channel reactor allows you to control the gas-liquid interface precisely.

Protocol:

  • Dilution: Never use pure

    
    . Use 10-20% 
    
    
    
    in
    
    
    to slow the reaction kinetics and manage the exotherm (~450 kJ/mol).
  • Solvent Selection: Use a perfluorinated solvent (e.g., perfluorohexane) or run the reaction "neat" (in melted EC/FEC) but with high circulation rates.

  • Temperature Staging: Start low (0–10°C) to initiate mono-fluorination, then ramp slightly (to 30–40°C) to drive the second fluorination, but never exceed 50°C during gas injection to prevent ring opening.

Q2: How do I manage the massive heat generation during the F2 gas injection?

Diagnosis: Localized hotspots are causing thermal runaway. The reaction is gas-liquid limited. If


 bubbles are too large, the interface saturates, causing localized temperature spikes that degrade the carbonate ring into 

and HF.

The Fix: High-Shear Dispersion. Use a high-shear gas inductor or a micro-bubble generator. The goal is to maximize the surface-area-to-volume ratio of the gas bubbles.

Data: Reaction Enthalpies

Reaction StepEnthalpy (

)
Risk Level
EC +


FEC + HF
-440 kJ/molHigh (Runaway risk)
FEC +


DFEC + HF
-420 kJ/molModerate (Selectivity risk)
DFEC +


TFEC + HF
-400 kJ/molHigh (Yield loss)

Module 2: Purification & Separation

Q3: Distillation is failing to separate FEC from DFEC. The fractions are impure. What is wrong?

Diagnosis: You are fighting Boiling Point Proximity . The boiling points of FEC and the DFEC isomers are frustratingly close, often within 2–5°C of each other depending on pressure. Standard fractional distillation requires an impractical number of theoretical plates and high reflux ratios, which degrades the thermally sensitive product.

Physicochemical Properties Comparison:

CompoundBoiling Point (Atm)Melting PointPolarity (Dielectric)
FEC ~212°C18–23°CHigh
cis-4,5-DFEC ~210°C< -10°CModerate
trans-4,5-DFEC ~211°C40–43°C Low (Symmetric)

The Fix: Hybrid Distillation-Crystallization Workflow. Leverage the melting point difference rather than the boiling point. The trans-isomer (often the target for high-performance SEI) is a solid at room temperature, whereas the cis-isomer and FEC are liquids.

Protocol:

  • Rough Distillation: Distill to remove heavy tars and HF. Do not aim for >90% purity here; aim for >95% recovery of the carbonate mix.

  • Melt Crystallization:

    • Cool the distillate mixture to 0°C.

    • Seed the mixture with pure trans-4,5-DFEC crystals.

    • Allow the trans-isomer to crystallize out.

    • Filter the solid and wash with cold toluene or hexane.

  • Recycle: Feed the filtrate (rich in cis-DFEC and FEC) back into the fluorination reactor (if your process allows isomerization) or re-distill.

Visualization: Synthesis & Purification Logic

The following diagram illustrates the decision matrix for optimizing DFEC yield and purity.

DFEC_Process_Logic Start Start: Ethylene Carbonate (EC) Fluorination Direct Fluorination (10-20% F2 in N2) Temp: 10-35°C Start->Fluorination Crude_Mix Crude Mixture: FEC, cis-DFEC, trans-DFEC, HF Fluorination->Crude_Mix Exothermic Degassing Degassing / HF Stripping (N2 purge) Crude_Mix->Degassing Distillation Fractional Distillation (Remove Tars/Heavies) Degassing->Distillation Check_Purity Is Purity > 99.9%? Distillation->Check_Purity Crystallization Melt Crystallization (Target: trans-isomer) Check_Purity->Crystallization No (Common) Final_Product Final Product: trans-4,5-DFEC (>99.9%) Check_Purity->Final_Product Yes (Rare) Filtration Filtration & Wash (Cold Toluene/Hexane) Crystallization->Filtration Filtration->Final_Product Recycle Recycle Filtrate (FEC/cis-DFEC) Filtration->Recycle Mother Liquor Recycle->Fluorination

Figure 1: Integrated workflow for DFEC synthesis emphasizing the necessity of crystallization for high-purity isolation.

Module 3: Safety & Hardware Integrity

Q4: My reactor seals are degrading, and the product is turning yellow/brown. Is this moisture?

Diagnosis: This is HF Corrosion and Autocatalytic Decomposition . The fluorination byproduct is Hydrogen Fluoride (HF).[1] HF is not only corrosive to glass and standard steel but also catalyzes the decomposition of DFEC into aldehydes and


, causing discoloration.

The Fix: Material Compatibility & HF Scavenging.

  • Reactor Material: All wetted parts must be Inconel 600 , Monel 400 , or PTFE/PFA-lined . Standard Stainless Steel 316 is insufficient for hot HF gas.

  • HF Scavenging:

    • Gas Phase: Pass the off-gas through a NaF (Sodium Fluoride) pellet tower. NaF reacts with HF to form

      
       (solid), preventing back-flow corrosion.
      
    • Liquid Phase: Add a solid acid scavenger (like treated NaF or weak organic bases) if they do not interfere with the radical mechanism. However, continuous

      
       stripping is preferred to remove HF physically.
      
Q5: Is there a safer alternative to F2 gas?

A: Yes, but with caveats. You can use Selectfluor or N-fluorobenzenesulfonimide (NFSI) , but these are atom-inefficient and prohibitively expensive for industrial scale-up. Electrochemical Fluorination (ECF) is the only scalable alternative to


 gas, but it suffers from low selectivity for the specific 4,5-isomer. For now, direct fluorination with diluted 

remains the industry standard, provided safety interlocks (automatic shut-off on temp spikes) are robust.

References

  • Synthesis & Purification of Fluoroethylene Carbon

    • Title: Process for the destillative purification of fluoroethylene carbonate[2]

    • Source: WIPO (World Intellectual Property Organization)
    • URL
  • DFEC in Battery Applic

    • Title: Difluoroethylene Carbonate as an Electrolyte Additive for Engineering the Electrolyte–Electrode Interphase of Lithium Metal Batteries[3]

    • Source: ACS Applied Materials & Interfaces (2023)[3]

    • URL:[Link]

  • Direct Fluorin

    • Title: Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology[4]

    • Source: ACS Chemical Health & Safety (2022)
    • URL:[Link]

  • C

    • Title: Preparation method of difluoroethylene carbonate (using Lewis Acid catalysts)[5]

    • Source: Google P
    • URL

Sources

Troubleshooting

impact of impurities in 4,4-difluoro-1,3-dioxolan-2-one on performance

Welcome to the Technical Support Center for 4,4-Difluoro-1,3-dioxolan-2-one (DFDO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4,4-Difluoro-1,3-dioxolan-2-one (DFDO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting assistance for common issues encountered during the use of DFDO in your experiments.

Introduction to 4,4-Difluoro-1,3-dioxolan-2-one (DFDO)

4,4-Difluoro-1,3-dioxolan-2-one, also known in the lithium-ion battery industry as Fluoroethylene Carbonate (FEC), is a critical component in advanced electrochemical systems and a potential building block in organic synthesis. Its unique properties, primarily its ability to form a stable Solid Electrolyte Interphase (SEI) on electrode surfaces, make it an invaluable additive in high-performance lithium-ion batteries. In the realm of drug development, fluorinated molecules are of significant interest, and the purity of fluorinated building blocks like DFDO is paramount to ensure the desired therapeutic effects and safety of the final active pharmaceutical ingredient (API).[1][2]

This guide will address the impact of impurities in DFDO on its performance in these key applications and provide actionable troubleshooting advice.

Part 1: Application in Lithium-Ion Batteries

In lithium-ion batteries, DFDO is a crucial electrolyte additive that enhances performance and cycle life by forming a protective SEI layer on the anode.[3] However, the presence of impurities can significantly compromise these benefits.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in DFDO for battery applications and where do they come from?

A1: The most common impurities in DFDO often originate from its synthesis process. A primary route to DFDO involves the fluorination of a chloro-precursor, 4-chloro-1,3-dioxolan-2-one (chloro-EC).[4] Consequently, the most impactful impurities are:

  • Residual 4-chloro-1,3-dioxolan-2-one (chloro-EC): Incomplete fluorination can leave residual chloro-EC in the final product.

  • Moisture (H₂O): Introduced during synthesis, purification, or handling, moisture is highly detrimental to battery performance.

  • Acidic Species (e.g., HCl, HF): Byproducts of the synthesis or decomposition of other components in the presence of moisture.

  • Other Carbonates: Such as ethylene carbonate (EC) or vinylene carbonate (VC) which can be formed as side products.[5][6]

Q2: How do these impurities affect battery performance?

A2: Impurities in DFDO can lead to a range of performance issues:

  • Increased First Cycle Irreversible Capacity Loss: Impurities can be electrochemically active and decompose on the electrode surface, consuming lithium ions and leading to a larger initial capacity loss.

  • Poor SEI Formation: The presence of impurities, particularly chloro-EC, can disrupt the formation of a stable and uniform SEI layer. This can result in a less protective film, allowing for continuous electrolyte decomposition.

  • Increased Impedance: A poorly formed SEI layer has higher ionic resistance, which increases the overall cell impedance. This leads to reduced power output and poor rate capability.

  • Gas Generation: The decomposition of impurities and the subsequent reactions with the electrolyte can produce gases such as CO₂, H₂, and C₂H₄.[7][8][] This increases internal cell pressure, which can be a safety concern.

  • Reduced Cycle Life: Continuous electrolyte decomposition and a growing, unstable SEI layer lead to a rapid decline in battery capacity over repeated charge-discharge cycles.

  • Safety Concerns: The presence of chloride ions from chloro-EC can lead to corrosion of cell components and, in extreme cases, contribute to thermal runaway.

Q3: What are the visual or electrochemical signs of impure DFDO in my battery experiments?

A3: You may observe the following:

  • Electrolyte Discoloration: A pristine electrolyte is typically clear. The presence of impurities can lead to a yellowish or brownish tint, which can darken upon cycling.

  • Cell Swelling: Noticeable swelling of pouch cells or increased pressure in cylindrical cells is a strong indicator of excessive gas generation.

  • High Initial Open Circuit Voltage (OCV) Drop: A larger than expected drop in voltage after the initial charge.

  • Unstable Cycling Performance: Fluctuations in capacity and poor coulombic efficiency during cycling.

  • High and Increasing Impedance: Electrochemical Impedance Spectroscopy (EIS) will reveal a growing impedance, particularly the charge transfer resistance, over cycling.[10][11]

Troubleshooting Guide for Battery Performance Issues

This guide provides a systematic approach to diagnosing and resolving issues that may be related to DFDO impurities.

  • Potential Cause: Presence of electrochemically active impurities such as residual chloro-EC or excess moisture. These impurities decompose at the anode surface, consuming lithium ions that would otherwise be available for cycling.

  • Troubleshooting Steps:

    • Verify DFDO Purity: Before use, analyze the purity of your DFDO using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify organic impurities like chloro-EC.[5][12] Use Karl Fischer titration to determine the moisture content.

    • Purify DFDO: If impurities are detected, consider purification by vacuum distillation. Ensure all glassware is rigorously dried.

    • Control Glovebox Atmosphere: Assemble cells in an argon-filled glovebox with very low moisture and oxygen levels (<0.1 ppm).

  • Potential Cause: Formation of an unstable SEI layer due to impurities interfering with the desired decomposition of DFDO. A compromised SEI cannot effectively prevent continuous electrolyte decomposition.

  • Troubleshooting Steps:

    • Post-mortem Analysis: After cycling, disassemble the cell in a glovebox and analyze the anode surface using X-ray Photoelectron Spectroscopy (XPS). The presence of chlorine-containing species on the anode is a direct indicator of chloro-EC decomposition.[13][14][15][16]

    • Optimize DFDO Concentration: Both too little and too much DFDO can be detrimental. The optimal concentration is typically between 2-10% by weight. High concentrations can lead to a thick, resistive SEI.[17]

    • Electrolyte Formulation: Ensure the base electrolyte (e.g., LiPF₆ in a mixture of organic carbonates) is of high purity. Impurities in other electrolyte components can exacerbate the negative effects of DFDO impurities.

  • Potential Cause: Uncontrolled decomposition of impurities and the electrolyte on the electrode surfaces.

  • Troubleshooting Steps:

    • Gas Analysis: Use in-situ techniques like Differential Electrochemical Mass Spectrometry (DEMS) to analyze the gaseous byproducts during the first few cycles. The presence of specific gases can point to the decomposition of particular impurities.[7][8]

    • Formation Protocol: A slow and controlled formation protocol (e.g., C/20 for the first cycle) can help in forming a more stable SEI layer, even in the presence of minor impurities.

Experimental Protocols
  • Sample Preparation: Prepare a dilute solution of the DFDO sample in a high-purity solvent like dichloromethane.

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-1701).[12]

  • Method: Inject the sample and run a temperature program that allows for the separation of DFDO from potential impurities like chloro-EC and other carbonate solvents.

  • Analysis: Identify and quantify impurities by comparing their mass spectra and retention times to known standards.

  • Instrumentation: Use a coulometric Karl Fischer titrator.

  • Sample Handling: Handle the DFDO sample in a dry environment (e.g., a glovebox) to prevent atmospheric moisture absorption.

  • Measurement: Inject a known amount of the DFDO sample into the titration cell and measure the water content.

Data Presentation

Table 1: Impact of Common Impurities on Battery Performance

ImpurityTypical SourcePrimary Negative ImpactRecommended Action
4-chloro-1,3-dioxolan-2-one (chloro-EC) Incomplete fluorination during synthesisDisrupts SEI formation, increases impedance, potential for gas generation and corrosion.GC-MS analysis for quantification; purification by vacuum distillation.
Moisture (H₂O) Synthesis, handling, storageReacts with LiPF₆ to form HF, leading to electrode degradation, corrosion, and gas generation.Karl Fischer titration for quantification; use of molecular sieves or vacuum drying.
Acidic Species (HCl, HF) Byproduct of synthesis or hydrolysisCorrosion of current collectors and active materials, catalyzes further electrolyte decomposition.Neutralization with a non-reactive base (use with caution); ensure moisture-free conditions.
Visualization

Troubleshooting Workflow for DFDO-related Battery Issues

G start Battery Performance Issue Observed (e.g., Rapid Capacity Fade, Gassing) check_purity Step 1: Verify DFDO Purity - GC-MS for organic impurities - Karl Fischer for moisture start->check_purity is_impure Impurities Detected? check_purity->is_impure purify Purify DFDO (e.g., Vacuum Distillation) is_impure->purify Yes check_concentration Step 2: Optimize DFDO Concentration (Typically 2-10 wt%) is_impure->check_concentration No retest_purified Re-test with Purified DFDO purify->retest_purified end Issue Resolved retest_purified->end is_optimal Concentration Optimal? check_concentration->is_optimal adjust_concentration Adjust DFDO Concentration is_optimal->adjust_concentration No check_formation Step 3: Review Formation Protocol - Slow rate (e.g., C/20) - Appropriate voltage window is_optimal->check_formation Yes retest_concentration Re-test with Adjusted Concentration adjust_concentration->retest_concentration retest_concentration->end is_formation_ok Protocol Optimized? check_formation->is_formation_ok adjust_formation Modify Formation Protocol is_formation_ok->adjust_formation No post_mortem Step 4: Conduct Post-Mortem Analysis - XPS for SEI composition - SEM for morphology is_formation_ok->post_mortem Yes retest_formation Re-test with New Protocol adjust_formation->retest_formation retest_formation->end analyze_results Analyze Results to Identify Root Cause post_mortem->analyze_results analyze_results->end

Caption: Troubleshooting workflow for DFDO-related battery issues.

Part 2: Application in Drug Development and Organic Synthesis

Fluorinated organic molecules are of immense interest in medicinal chemistry due to their ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] While specific applications of DFDO as a direct building block in marketed drugs are not widely documented, its structure as a difluorinated cyclic carbonate makes it a potentially valuable intermediate for introducing difluoromethyl groups or for constructing more complex fluorinated heterocycles.[18] In any synthetic application, the purity of the starting materials and intermediates is paramount.[2]

Frequently Asked Questions (FAQs)

Q1: How can impurities in DFDO affect my synthesis?

A1: Impurities in any chemical reagent can have significant consequences in organic synthesis:[17]

  • Side Reactions: Impurities can react with your substrate or other reagents, leading to the formation of undesired byproducts. This complicates purification and reduces the yield of your target molecule.

  • Reduced Yield: Impurities can consume your primary reagents or catalyze decomposition pathways, lowering the overall yield of the desired product.

  • Inconsistent Results: Batch-to-batch variations in the impurity profile of your DFDO can lead to poor reproducibility of your experiments.

  • Contamination of the Final Product: Impurities from the starting material may be carried through the synthetic sequence and contaminate the final active pharmaceutical ingredient (API), which can have serious implications for its safety and efficacy.[19]

Q2: What are the likely impurities in DFDO that I should be concerned about in a synthesis context?

A2: Similar to battery applications, the primary concerns are:

  • Residual Halogenated Precursors (e.g., chloro-EC): These are reactive electrophiles that can participate in unwanted side reactions.

  • Acidic Impurities (HCl, HF): These can catalyze a variety of undesired reactions, such as decomposition of acid-sensitive functional groups in your substrate.

  • Water: Can hydrolyze the DFDO or other reagents, and quench sensitive reactions.

Q3: How can I ensure the purity of DFDO for my synthesis?

A3: It is crucial to:

  • Source from a Reputable Supplier: Choose suppliers who provide a detailed certificate of analysis (CoA) with purity assessment by appropriate analytical techniques.

  • Perform Incoming Quality Control: Do not solely rely on the supplier's CoA. It is good practice to verify the purity of a new batch of any critical reagent. ¹⁹F NMR is a powerful technique for identifying and quantifying fluorinated compounds and their impurities.[6][8][20][21] GC-MS is also highly effective for separating and identifying volatile organic impurities.[]

Troubleshooting Guide for Synthesis Issues
  • Potential Cause: Impurities in DFDO are reacting with your starting materials or reagents.

  • Troubleshooting Steps:

    • Analyze the DFDO: Use ¹⁹F NMR and GC-MS to identify and quantify any impurities.

    • Purify the DFDO: If impurities are present, purify the DFDO by vacuum distillation.

    • Reaction Conditions: Ensure your reaction is performed under strictly anhydrous and inert conditions to prevent hydrolysis and other side reactions.

    • Scavengers: If acidic impurities are suspected, the use of a non-nucleophilic base can sometimes be beneficial, but this should be approached with caution as it can also promote other side reactions.

Visualization

Impact of Impurities on a Hypothetical Synthetic Pathway

G cluster_0 Ideal Reaction cluster_1 Reaction with Impure DFDO A Substrate (R-H) Product Desired Fluorinated Product (R-CF2-...) A->Product Reagent X DFDO_pure Pure DFDO DFDO_pure->Product B Substrate (R-H) Byproduct1 Side Product 1 (from Chloro-EC reaction) B->Byproduct1 LowYieldProduct Desired Product (Low Yield) B->LowYieldProduct Reagent X DFDO_impure Impure DFDO (contains Chloro-EC, H2O) DFDO_impure->Byproduct1 Byproduct2 Decomposition Product (from hydrolysis) DFDO_impure->Byproduct2 DFDO_impure->LowYieldProduct

Caption: Ideal vs. impure reaction pathways in organic synthesis.

References

  • Fluorinated pharmaceutical intermediates play a crucial role in the development and production of modern pharmaceuticals. Their unique chemical properties can significantly enhance the efficacy, stability, and bioavailability of drugs. As a leading supplier of fluorinated pharmaceutical intermediates, we are constantly exploring ways to improve the yield in synthesis processes. In this blog, I will share some practical strategies and insights based on our extensive experience in the field.
  • In this Letter, we present a comparative study of gaseous byproducts formed by decomposition of fluoroethylene carbonate (FEC)-containing and FEC-free electrolytes using differential electrochemical mass spectrometry and infrared spectroscopy, combined with long-term cycling data of half-cells (Si vs Li).
  • The evolving gaseous species depend strongly on the type of electrolyte; the main products for the FEC-based electrolyte are H2 and CO2, while the FEC-free electrolyte shows predominantly H2, C2H4, and CO. (Source: ResearchGate, The Critical Role of Fluoroethylene Carbonate (FEC)
  • For FEC, we propose a reduction scheme where FEC reduces to form LiF and VC, followed by further reduction of VC to polymerized VC (poly(VC)). (Source: SciSpace, Fluoroethylene Carbonate and Vinylene Carbonate Reduction: Understanding Lithium-Ion Battery Electrolyte Additives and Solid Ele)
  • For FEC, our experimental data supports a reduction mechanism where FEC reduces to form VC and LiF, followed by subsequent VC reduction.
  • Gas evolution is monitored using gas chromatography mass spectrometry (GC-MS). (Source: SciSpace, Fluoroethylene Carbonate and Vinylene Carbonate Reduction: Understanding Lithium-Ion Battery Electrolyte Additives and Solid Ele)
  • Therefore, 19F NMR may serve as a suitable analytical tool for the identification and selective determination of fluorinated pharmaceuticals used as reference materials and bulk samples.
  • CAS 114435-02-8 4-Fluoro-1,3-dioxolan-2-one - Building Block / BOC Sciences. (Source: BOC Sciences, CAS 114435-02-8 4-Fluoro-1,3-dioxolan-2-one - Building Block)
  • The proposed 19F-centred NMR analysis consists of a complementary set of broadband, phase-sensitive NMR experiments that utilise the substantial sensitivity of 19F and its far reaching couplings with 1H and 13C to obtain a large number of NMR parameters.
  • This investigation was carried out to evaluate 19F NMR as an analytical tool for the measurement of trifluoroacetic acid (TFA) and other fluorinated acids in the aquatic environment.
  • The substance that are used in pharmaceutical field must be pure so that they can be used safely. But it is very difficult to obtain an almost pure substance. Different substance and chemicals have varying degree of purity. (Source: Oceanic Pharmachem, Effects of Impurities in Pharmaceuticals)
  • We analyze how the FEC content influences the SEI composition, thickness, and electrode morphology. (Source: ACS Applied Energy Materials, From Additive to Cosolvent: How Fluoroethylene Carbonate Concentrations Influence Solid–Electrolyte Interphase Properties and Electrochemical Performance of Si/Gr Anodes)
  • Combining gas chromatography's separation capabilities with mass spectrometry's detection properties, gas chromatography-mass spectrometry (often abbreviated as GC-MS or GC mass spectrometry) is a powerful analytical technique for identifying various substances within a test sample. (Source: JEOL USA blog, How GC Mass Spectrometry Enhances the Study of Organic Compounds)
  • The discovery and characterization of a novel series of 4,4‐difluoropiperidine ether‐based dopamine D4 receptor antagonists are reported. (Source: PMC, Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds)
  • The presence of these unwanted chemicals even in small amounts might influence the efficacy and safety of the pharmaceutical products.
  • First, the combination of STEM images and XPS analysis allowed us to analyze the appearance and composition of the SEI after two distinct formation protocols. (Source: RSC Publishing, Study of the influence of the formation protocol on the SEI layer formed at the graphite electrode surface of a non-aqueous potassium-ion hybrid supercapacitor (KIC) through STEM and XPS analyses)
  • The accurate determination of these compounds is crucial for designing customer Li-ion battery electrolytes and conducting performance improvement research. (Source: Agilent Technologies, Analysis of Carbonate Esters and Additives in Battery Electrolyte Using Agilent 8860 GC)
  • The structure of the SEI has been investigated via ex-situ surface analysis including X-ray Photoelectron spectroscopy (XPS), Hard XPS (HAXPES), Infrared spectroscopy (IR) and transmission electron microscopy (TEM).
  • The observation of distinct graphite peaks in higher photon energy HAXPES spectra for the electrodes cycled with electrolyte containing added FEC or VC suggests that the SEI layer is thinner upon incorporation of either FEC or VC.
  • The reaction is sensitive to moisture, but not to oxygen. (Source: Organic Syntheses Procedure, is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with)
  • Thus, understanding how the SEI forms in FEC-rich electrolytes and how this additive contributes to the formation of a thin and stable SEI layer is crucial. (Source: PMC, Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy)
  • Here we present four key advancements toward the efficient synthesis and application of gem- difluoromethoxyamines from thionoesters. (Source: ChemRxiv, Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines)
  • The root of impurities in drugs is from various sources and phases of the synthetic process and development of pharmaceutical dosage forms. (Source: Oceanic Pharmachem, Effects of Impurities in Pharmaceuticals)
  • The attenuation of the C-C sp2 peak confirms the thickening of the SEI layer. (Source: MDPI, Solid Electrolyte Interphase Layer Formation on the Si-Based Electrodes with and without Binder Studied by XPS and ToF-SIMS Analysis)
  • (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, readily derived from mandelic acid, undergoes the Michael addition to butenolide and 4-methoxy-β-nitrostyrene with the absolute configuration of the products confirmed by X-ray diffraction in each case. (Source: MDPI, New Chemistry of Chiral 1,3-Dioxolan-4-Ones)
  • This application note describes a method for determining carbonate solvents and additives in lithium battery electrolyte using the Agilent 5977B single quadrupole gas chromatography/mass selective detector (GC/MSD). (Source: Agilent, Determination of Carbonate Solvents and Additives in Lithium Battery Electrolyte Using the Agilent 5977B GC/MSD)
  • The presence of impurities in an active pharmaceutical ingredient (API) can have significant impact on the quality, safety, and efficacy of drug products. (Source: Pharmaceutical impurities: A review of their importance in drug safety and efficacy)
  • As a chemical intermediate, 4-phenyl-1,3-dioxolan-2-one plays a crucial role in the development of advanced materials and pharmaceuticals. (Source: The Role of 4-Phenyl-1,3-dioxolan-2-one in Modern Organic Synthesis)
  • 4,5-Difluoro-1,3-dioxolan-2-one | C3H2F2O3 | CID 22930964 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (Source: PubChem, 4,5-Difluoro-1,3-dioxolan-2-one)
  • ChemScene Provide CAS 114435-02-8, 4-Fluoro-1,3-dioxolan-2-one, Fluoroethylene Carbonate (FEC), Formula:C3H3FO3, MW:106.0500. (Source: ChemScene, 114435-02-8 | 4-Fluoro-1,3-dioxolan-2-one)
  • CAS No: 311810-76-1 | trans-4,5-Difluoro-1,3-dioxolan-2-one | MDL Number: MFCD31536706 | Apollo Scientific. (Source: Apollo Scientific, 311810-76-1 Cas No. | trans-4,5-Difluoro-1,3-dioxolan-2-one)
  • In their extensive review of the metabolism of fluorinated compounds a plethora of degradation pathways are evident; the peculiar and chameleonic properties often contributing to complex and unexpected outcomes. (Source: St Andrews Research Repository, Future challenges and opportunities with fluorine in drugs?)
  • A series of fused and spirocyclic 1,4-dioxepanes bearing a saturated heterocyclic amine ring were synthesized. (Source: ChemRxiv, Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery)
  • Fluorinated compounds hold significant importance across medicinal, agrochemical, and materials chemistry due to their unique impact on the properties of drug candidates.
  • PharmaBlock has conducted a systematic study on marketed, clinical and preclinical drug structures containing fluorine, our chemists constantly monitor the latest researches to design and synthesize new fluorinated building blocks that can be used to explore structure-activity relationship (SAR) and structure-property relationship (SPR).
  • The multi EA 5100 is an analysis system which has been specifically optimized for this challenging task. (Source: Analytik Jena, Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808)
  • EIS can quickly and non-invasively measure the SoH of Li-ion batteries and help improve the performance of energy storage systems. (Source: What does electrochemical impedance spectroscopy have to do with Li-ion health?)
  • Here, we investigate lithium difluoro(oxalate)borate (LiDFOB), tris(trimethylsilyl) phosphite (TMSPi), and vinylene carbonate (VC) electrolyte additives for their ability to improve cycling performance of LMR-NM (0.3 Li2MnO3 + 0.7 LiMn0.5Ni0.502) cells.
  • Enhanced performance was observed upon the substitution of conventional carbonates with fluorinated co-solvents.
  • Using a modified literature procedure, 23,24 a family of 1,3- dioxolan-4-ones are easily prepared from the often renewable α-hydroxy acids and less toxic paraformaldehyde or acetone in good isolated yields (Fig. 2). (Source: ResearchGate, Synthesis of 1,3-dioxolan-4-one monomers. | Download Scientific Diagram)
  • A series of new enantiomerically pure and racemic 1,3-dioxolanes 1-8 was synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10. (Source: PMC, Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds)
  • 4,5-Difluoro-1,3-dioxolan-2-one | C3H2F2O3 | CID 22930964 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (Source: PubChem, 4,5-Difluoro-1,3-dioxolan-2-one)
  • trans-4,5-Difluoro-1,3-dioxolan-2-one; CAS Number: 311810-76-1; find Apollo Scientific Ltd-APOH11A9CC48 MSDS, related peer-reviewed papers, technical documents, similar products & more at Sigma-Aldrich. (Source: Sigma-Aldrich, trans-4,5-Difluoro-1,3-dioxolan-2-one | 311810-76-1)

Sources

Reference Data & Comparative Studies

Validation

Validating the Performance of 1,3-Dioxolan-2-one, 4,4-difluoro- (DFEC) with EIS

Executive Summary: The High-Voltage SEI Architect In the pursuit of high-energy-density Lithium-Ion Batteries (LIBs), particularly those utilizing Silicon (Si) or Lithium-metal anodes, the stability of the Solid Electrol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The High-Voltage SEI Architect

In the pursuit of high-energy-density Lithium-Ion Batteries (LIBs), particularly those utilizing Silicon (Si) or Lithium-metal anodes, the stability of the Solid Electrolyte Interphase (SEI) is the governing factor for cycle life. 1,3-Dioxolan-2-one, 4,4-difluoro- , commonly known as Difluoroethylene Carbonate (DFEC) , has emerged as a critical electrolyte additive superior to its monofluoro- counterpart (FEC) in specific high-voltage and Li-metal applications.

While Vinylene Carbonate (VC) excels in graphite anodes and Fluoroethylene Carbonate (FEC) is the standard for Silicon, DFEC is validated here as the premier additive for generating a Lithium Fluoride (LiF)-rich SEI . This guide details the Electrochemical Impedance Spectroscopy (EIS) protocols required to validate DFEC’s performance, demonstrating its ability to suppress continuous electrolyte decomposition through the formation of a dense, electronically insulating, yet ionically conductive interface.

Mechanism of Action: The Fluorine Advantage

The efficacy of DFEC lies in its reduction mechanism. Unlike non-fluorinated carbonates (e.g., Ethylene Carbonate, EC), DFEC possesses a higher reduction potential due to the strong electron-withdrawing nature of the two fluorine atoms. This ensures it reduces before the bulk solvent, sacrificing itself to form the SEI.

Reduction Pathway

Upon cathodic polarization, DFEC undergoes reductive cleavage. The presence of two fluorine atoms directs the pathway toward the formation of inorganic LiF and polycarbonates.

  • FEC: Yields a mix of LiF and organic polymers (similar to poly-VC).[1][2]

  • DFEC: Yields a significantly higher ratio of inorganic LiF.[3] LiF is mechanically robust (high shear modulus) and chemically stable, preventing the "breathing" and cracking of the SEI common in Si-anodes.

Mechanistic Diagram

The following diagram illustrates the reductive decomposition pathway of DFEC compared to standard EC, highlighting the critical formation of the LiF shielding layer.

DFEC_Mechanism Electrolyte Electrolyte Solution (DFEC + LiPF6 in EC/DMC) Cathodic_Pol Cathodic Polarization (First Charge < 1.0V vs Li/Li+) Electrolyte->Cathodic_Pol DFEC_Red DFEC Reduction (High Potential Onset) Cathodic_Pol->DFEC_Red Preferential Reduction EC_Red EC Reduction (Lower Potential) Cathodic_Pol->EC_Red Suppressed by DFEC SEI Intermediate Radical Anion Intermediate DFEC_Red->Intermediate LiF Inorganic LiF (High Modulus, Stable) Intermediate->LiF Major Product Polymer Polycarbonates (Elastomeric Matrix) Intermediate->Polymer Minor Product SEI Stable SEI Layer (Dense, LiF-Rich) LiF->SEI Polymer->SEI

Figure 1: Reductive decomposition pathway of DFEC. Note the preferential formation of inorganic LiF, which creates a passivating shield preventing bulk solvent (EC) decomposition.

Comparative Analysis: DFEC vs. Alternatives

To objectively validate DFEC, it must be benchmarked against the industry standards: Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC).

Physical & Electrochemical Profile[4]
FeatureVinylene Carbonate (VC) Fluoroethylene Carbonate (FEC) Difluoroethylene Carbonate (DFEC)
Primary Target Graphite AnodesSilicon / Si-C Composite AnodesLi-Metal & High-Voltage Si
SEI Composition Polymer-rich (Poly-VC)Hybrid (LiF + Polymer)Inorganic-rich (High LiF)
Reduction Potential ~0.75 V vs Li/Li⁺~1.1 - 1.3 V vs Li/Li⁺> 1.3 V vs Li/Li⁺ (Highest)
Mechanism PolymerizationDefluorination + PolymerizationRapid Defluorination
Key Strength Flexibility (accommodates swelling)Standard for Silicon cyclingDendrite Suppression & High Voltage Stability
EIS Performance Benchmarks

When analyzing EIS data, two primary resistance values are extracted:

  • 
     (SEI Resistance):  Resistance of Li-ions migrating through the SEI film.[4]
    
  • 
     (Charge Transfer Resistance):  Resistance of the electrochemical reaction at the electrode surface.
    
ParameterVC BehaviorFEC BehaviorDFEC Behavior (Validation Target)
Initial Impedance Low. Forms a thin, conductive polymer film.Moderate. Thicker than VC, but conductive.High. LiF is electronically insulating. Initial

is often highest.
Impedance Evolution (Cycling) Increases significantly if film thickens or degrades.Stable, but can grow if FEC is consumed.Most Stable. High initial

but near-zero growth rate over cycles.
High Voltage Stability Poor (Oxidizes > 4.5V).Moderate.Excellent. Fluorine stabilizes against oxidation.

Validation Verdict: If your EIS data shows a slightly higher initial impedance but a flat resistance curve over 50-100 cycles, DFEC is performing correctly. If impedance grows linearly, the dosage is insufficient or the SEI is unstable.

Experimental Protocol: Self-Validating EIS System

This protocol ensures that the data collected is a true reflection of the additive's performance, minimizing artifacts from cell assembly.

Cell Assembly & Formation
  • System: 2032 Coin Cells (Full Cell: Graphite/Si vs. NMC or Half Cell: Li vs. Cu for efficiency tests).

  • Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7 v/v) + 2.0 wt% DFEC (Test Group) vs. Blank (Control).

  • Formation Cycling (Critical):

    • Rest for 12 hours (Wetting).

    • Cycle 1-3: Charge/Discharge at C/20. Slow formation is mandatory to allow DFEC to build a dense SEI lattice.

EIS Measurement Parameters

Perform EIS at 50% State of Charge (SOC) to balance kinetic and thermodynamic contributions.

  • Instrument: Potentiostat with FRA (e.g., Biologic VMP3, Solartron).

  • Mode: Potentiostatic EIS (PEIS).

  • Frequency Range: 1 MHz to 10 mHz.

  • Amplitude: 10 mV (ensure linear response).

  • Temperature: 25°C ± 0.5°C (Impedance is highly temperature-sensitive).

Validation Workflow Diagram

EIS_Protocol Start Cell Assembly (Control vs. DFEC) Wetting 12h Wetting Period (OCV Stabilization) Start->Wetting Formation Formation Cycles (3x @ C/20) Wetting->Formation Rest Rest to Equilibrium (2 hours) Formation->Rest EIS_Meas EIS Measurement (1 MHz - 10 mHz) Rest->EIS_Meas Fitting Data Fitting (Equivalent Circuit) EIS_Meas->Fitting Fitting->Formation Cycle 50, 100 (Repeat EIS)

Figure 2: Experimental workflow for validating electrolyte additives. The loop indicates periodic EIS monitoring during long-term cycling.

Data Interpretation & Modeling

Raw EIS data (Nyquist plots) must be fitted to an Equivalent Circuit Model (ECM) to quantify the specific contribution of DFEC.

The Equivalent Circuit

For an electrode with a stable SEI (like that formed by DFEC), the Modified Randles Circuit is the standard for validation.

Circuit Rs Rs Split1 Split1 Rs->Split1 Rsei R_sei Join1 Join1 Rsei->Join1 Csei CPE_sei Csei->Join1 Rct R_ct Warburg Zw Rct->Warburg Cdl CPE_dl Join2 Join2 Cdl->Join2 Warburg->Join2 Input Input->Rs Output Split1->Rsei Split1->Csei Split2 Split2 Join1->Split2 Split2->Rct Split2->Cdl Join2->Output

Figure 3: Equivalent Circuit Model. Rs: Bulk Solution Resistance; R_sei/CPE_sei: SEI Interface; R_ct/CPE_dl: Charge Transfer & Double Layer; Zw: Warburg Diffusion.

Interpreting the Nyquist Plot
  • High Frequency Semicircle (

    
    ): 
    
    • DFEC Signature: This semicircle may be larger than the control initially. This is normal. It indicates a thick, passivating LiF layer.

    • Validation: Over cycling, this semicircle should remain constant. If it grows, the SEI is unstable.

  • Mid-Frequency Semicircle (

    
    ): 
    
    • DFEC Signature: Should be significantly lower than the control after aging. DFEC prevents the resistive "gunk" (organic oligomers) from clogging the surface.

  • Low Frequency Tail (Warburg):

    • Slope should be near 45°. Deviations indicate pore clogging or poor ion diffusion.

References

  • Tu, Z., et al. (2025).[5] Difluoroethylene Carbonate as an Electrolyte Additive for Engineering the Electrolyte-Electrode Interphase of Lithium Metal Batteries. ResearchGate. Link

  • Zhang, X., et al. (2017). Fluoroethylene Carbonate as an Important Component for the Formation of an Effective Solid Electrolyte Interphase. ACS Energy Letters. Link

  • Burns, J.C., et al. (2014). A Comparative Study of Vinylene Carbonate and Fluoroethylene Carbonate Additives for LiCoO2/Graphite Pouch Cells. Journal of The Electrochemical Society. Link

  • Metrohm Autolab. (2023). Electrochemical Impedance Spectroscopy (EIS) Part 2 – Experimental Setup. Metrohm Application Notes. Link

  • Gamry Instruments. (2023). Basics of Electrochemical Impedance Spectroscopy. Gamry Technical Guides. Link

Sources

Comparative

trans-Difluoroethylene Carbonate (DFEC): A High-Voltage, Fluorinated Interface Enabler

The following guide provides an in-depth technical comparison of Difluoroethylene Carbonate (DFEC) against industry-standard alternatives, specifically focusing on the trans-isomer which has demonstrated superior perform...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Difluoroethylene Carbonate (DFEC) against industry-standard alternatives, specifically focusing on the trans-isomer which has demonstrated superior performance in recent literature.

[1][2]

Executive Summary

In the pursuit of high-energy-density batteries, the stability of the electrode-electrolyte interface is the limiting factor.[][2] While Fluoroethylene Carbonate (FEC) is the standard additive for silicon anodes and high-voltage cathodes, it suffers from thermal instability and continuous consumption.[][2] Difluoroethylene Carbonate (DFEC) , particularly its trans-isomer, has emerged as a superior alternative.[][2] It offers a lower LUMO energy level, facilitating earlier reduction to form a robust, LiF-rich Solid Electrolyte Interphase (SEI) that effectively suppresses dendritic growth in Lithium-Metal Batteries (LMBs) and prevents electrolyte oxidation in high-voltage Lithium-Ion Batteries (LIBs).[][2]

Physicochemical Properties Comparison

The addition of a second fluorine atom significantly alters the polarity and steric hindrance of the carbonate ring, impacting viscosity and reduction kinetics.[3]

PropertyEthylene Carbonate (EC)Fluoroethylene Carbonate (FEC)trans-Difluoroethylene Carbonate (DFEC)Impact on Battery Performance
Molecular Formula C₃H₄O₃C₃H₃FO₃C₃H₂F₂O₃Higher F content = More LiF in SEI.[][2]
Density (g/cm³) 1.321.45~1.52 Higher density correlates with denser SEI formation.[]
Viscosity Low (~1.9 mPa[]·s @ 40°C)Medium (4.1 mPa·s @ 40°C)High (>4.1 mPa[]·s) Higher viscosity requires DFEC to be used as an additive (<5-10%) rather than a bulk solvent to maintain ionic conductivity.[][2]
LUMO Energy High (Hard to reduce)MediumLowest DFEC reduces first during formation, dictating SEI chemistry.[]
HOMO Energy High (Oxidizes easily)LowerLowest DFEC is more stable against oxidation at high voltages (>4.5V).[]
Reduction Potential ~0.7 V vs Li/Li⁺~1.0 V vs Li/Li⁺>1.2 V vs Li/Li⁺ DFEC passivates the anode before solvent co-intercalation can occur.[]

Mechanism of Action: The "Sacrificial" Fluorination

The superiority of DFEC lies in its reduction pathway. Unlike EC, which forms organic alkyl carbonates (prone to hydrolysis), DFEC undergoes a rapid two-electron reduction that preferentially yields inorganic Lithium Fluoride (LiF).[][2]

SEI Formation Pathway

DFEC possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) than FEC, making it thermodynamically more inclined to accept electrons from the anode.

DFEC_Mechanism cluster_0 Superiority over FEC DFEC trans-DFEC (Electrolyte Additive) Anode Anode Surface (Neg. Potential) DFEC->Anode Diffusion Radical Defluorinated Radical Anion Anode->Radical 1e- Reduction (>1.2V vs Li/Li+) LiF LiF Nanocrystals (Inorganic Phase) Radical->LiF C-F Bond Cleavage (Rapid) Polymer Polycarbonates (Organic Matrix) Radical->Polymer Radical Polymerization SEI Robust, Thin SEI (High Modulus) LiF->SEI Inorganic Reinforcement Polymer->SEI Flexibility

Figure 1: Mechanistic pathway of DFEC reduction. The rapid defluorination leads to a high concentration of LiF, which provides the mechanical strength necessary to suppress dendrites.[2]

Performance Comparison by Chemistry

Lithium-Ion Batteries (High Voltage & Silicon Anodes)

In high-voltage applications (e.g., LiCoO₂ or NCM811 charged to 4.5V), electrolyte oxidation releases HF and causes transition metal dissolution.[][2] DFEC forms a Cathode Electrolyte Interphase (CEI) that is more oxidation-resistant than FEC.[][2]

MetricFEC-based ElectrolyteDFEC-based ElectrolyteExperimental Observation
Capacity Retention (400 Cycles) ~31%>82% DFEC prevents continuous electrolyte consumption.[][2]
Coulombic Efficiency (Avg) 99.73%99.95% Indicates fewer parasitic side reactions per cycle.[]
Thermal Safety (Needle Test) Max Temp: 581.6°CMax Temp: 116.9°C DFEC generates significantly less heat and HF during failure.[]
HF Generation HighLow Fluorine in DFEC is "locked" into stable LiF rather than forming HF acid.[]
Lithium-Metal Batteries (LMBs)

LMBs suffer from dendritic growth which pierces separators.[][2] The LiF-rich SEI formed by DFEC has a high shear modulus, mechanically blocking dendrite tips.[][2]

  • Dendrite Suppression: trans-DFEC promotes a smooth, compact Li deposition morphology, whereas FEC often leads to porous "mossy" Li structures over time.[][2]

  • Cycling Stability: Li/NMC622 cells with DFEC retain >80% capacity significantly longer than those with FEC, driven by the preservation of the lithium reservoir.

Sodium-Ion Batteries (SIBs)
  • Nuance: While FEC is the gold standard for Hard Carbon anodes in SIBs, DFEC has shown mixed results for anodes but superior results for cathodes .[]

  • High Voltage SIBs: For Na/NFM cathodes, DFEC forms a stable, fluorine-rich CEI that enables capacity retention of >78% after 200 cycles at 4.2V, outperforming standard electrolytes.[][2]

Experimental Protocols

Handling and Storage[1][4]
  • Moisture Sensitivity: Like all fluorinated carbonates, DFEC hydrolyzes to form HF.[] It must be stored in an Argon-filled glovebox (H₂O < 0.1 ppm).[][2]

  • State: trans-DFEC is typically a liquid or low-melting solid.[][2][4] If solid, gently heat to 40°C to liquefy before dispensing.[2]

Electrolyte Preparation Workflow

To ensure reproducibility, the order of mixing is critical. DFEC should be added after the salt is fully dissolved to prevent localized high concentrations that could affect solvation.

Protocol_Workflow Step1 1. Solvent Prep (EC:EMC 3:7 v/v) Step2 2. Salt Dissolution (1.0M LiPF6) Step1->Step2 Argon Atmosphere Step3 3. Additive Incorporation (Add 2-5 wt% trans-DFEC) Step2->Step3 Dropwise Addition Step4 4. Homogenization (Stir 6h @ 25°C) Step3->Step4 Step5 5. QC Check (KF Titration < 20ppm H2O) Step4->Step5

Figure 2: Optimized electrolyte preparation protocol for DFEC-enhanced systems.

Cell Testing Parameters
  • Formation Cycle: Perform the first 3 cycles at a low C-rate (C/20 or C/10). This allows the DFEC (which reduces at ~1.2V) to form a complete SEI before the bulk solvent (EC at ~0.7V) reacts.

  • Voltage Windows:

    • LMB: 3.0V – 4.3V (vs Li/Li⁺).[]

    • High-Voltage LIB: 3.0V – 4.5V (or 4.8V).

References

  • Tu, H., & Ji, X. (2023).[2] Difluoroethylene Carbonate as an Electrolyte Additive for Engineering the Electrolyte–Electrode Interphase of Lithium Metal Batteries. ACS Applied Materials & Interfaces. Link

  • Zhang, X., et al. (2021).[2] trans-Difluoroethylene Carbonate as an Electrolyte Additive for Microsized SiOx@C Anodes. ACS Applied Materials & Interfaces. Link

  • Li, X., et al. (2025).[2] Enhanced Cycling Stability of High-Voltage Sodium-Ion Batteries via DFEC-Driven Fluorinated Interface Engineering. Reactions. Link

  • ResearchGate. Can Difluoroethylene Carbonate Replace Fluoroethylene Carbonate for High-Performance Lithium-Ion Cells at High Voltage?Link

  • Sigma-Aldrich. Fluoroethylene Carbonate Product Information & Safety Data Sheet. Link

Sources

Validation

A Comparative Guide to Fluorinated Electrolyte Additives: 4,5-Difluoro-1,3-dioxolan-2-one (DFDOL) vs. Fluoroethylene Carbonate (FEC) for Enhanced Long-Term Cycling Stability in Lithium-Ion Batteries

Introduction: The Critical Role of the Solid Electrolyte Interphase (SEI) in Battery Longevity The relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries (LIBs) has placed immense focu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solid Electrolyte Interphase (SEI) in Battery Longevity

The relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries (LIBs) has placed immense focus on the intricate chemistry of the electrolyte and its interaction with the electrodes. A key element governing the long-term stability and performance of LIBs is the Solid Electrolyte Interphase (SEI). This passivation layer, formed on the anode surface during the initial charging cycles, is crucial for preventing continuous electrolyte decomposition while allowing for the efficient transport of lithium ions.[1] The composition and stability of the SEI are paramount, as an unstable or poorly formed layer can lead to capacity fade, increased internal resistance, and safety concerns.

Film-forming electrolyte additives are a cornerstone of modern LIB technology, designed to preferentially decompose and create a robust and stable SEI. Among these, fluorinated carbonates have emerged as particularly effective. This guide provides an in-depth, objective comparison of two prominent fluorinated additives: 4,5-difluoro-1,3-dioxolan-2-one (DFDOL), also referred to as difluoroethylene carbonate (DFEC), and fluoroethylene carbonate (FEC). We will delve into their respective mechanisms of SEI formation, present comparative experimental data on long-term cycling stability, and provide detailed protocols for their evaluation.

The Chemistry of SEI Formation: A Tale of Two Fluorinated Carbonates

The efficacy of both DFDOL and FEC lies in their ability to be reduced at a higher potential than the bulk electrolyte solvents, thereby forming a protective SEI layer before significant solvent decomposition can occur. However, the number and position of fluorine atoms in their molecular structures lead to distinct differences in their electrochemical behavior and the resulting SEI composition.

Fluoroethylene Carbonate (FEC): The Incumbent Standard

FEC has been widely adopted as a state-of-the-art additive, particularly for silicon-based anodes which experience significant volume changes during cycling.[2][3] Its primary function is to create a LiF-rich SEI. The reduction of FEC on the anode surface leads to the formation of lithium fluoride (LiF), which is a key component of a stable and electronically insulating SEI. This LiF matrix is embedded within a polymeric structure derived from the further decomposition of the carbonate molecule.[4]

The SEI formed by FEC is generally considered to be more flexible and accommodating to the volume expansion of high-capacity anodes compared to the SEI formed from non-fluorinated additives like vinylene carbonate (VC).[5] However, the stability of FEC-derived SEIs can be challenged, particularly at high voltages and elevated temperatures.

4,5-Difluoro-1,3-dioxolan-2-one (DFDOL): A Promising Contender

DFDOL, with two fluorine atoms, exhibits different electrochemical properties compared to the singly fluorinated FEC. The increased degree of fluorination is reported to result in a lower binding energy with lithium ions, which can facilitate faster ion desolvation and intercalation/deintercalation kinetics.[6][7]

The SEI formed from DFDOL is characterized as being thin, smooth, robust, and rich in inorganic components.[6] This inorganic-rich nature, primarily composed of LiF, contributes to a highly effective passivation layer that can efficiently prevent side reactions between the electrode and the electrolyte, especially under high voltage conditions.[6] Quantum chemical studies suggest that the activation energy for the reductive decomposition of DFDOL is higher than that of FEC, which might seem counterintuitive. However, the decomposition of FEC is faster and yields NaF (in sodium-ion batteries, with analogous behavior expected in lithium-ion batteries), whereas DFDOL decomposition does not as readily form this inorganic salt. This suggests a more controlled and potentially more beneficial SEI formation process for DFDOL under specific conditions.[8]

Head-to-Head Comparison: Long-Term Cycling Stability

Direct comparative studies are crucial for objectively assessing the performance of these two additives. Recent research has begun to shed light on the potential advantages of DFDOL over the more established FEC, particularly in high-voltage applications.

A key study evaluating the performance of DFDOL (referred to as DFEC) against FEC in high-voltage lithium-ion cells revealed that the DFDOL-based electrolyte outperformed its FEC-based counterpart. This superior performance was attributed to the formation of a more protective and stable SEI layer.[6]

Performance MetricDFDOL (DFEC)-based ElectrolyteFEC-based ElectrolyteReference
High-Voltage Cycling Stability Outperforms FEC-based counterpartStandard performance[6]
SEI Layer Characteristics Thin, smooth, robust, and inorganic-richFlexible, LiF-rich[6]
Safety Properties Superior safety characteristicsStandard safety characteristics[6]
Ion Desolvation Rate Faster than non-fluorinated counterpartsFaster than non-fluorinated counterparts[7]

Note: The performance of electrolyte additives is highly dependent on the specific cell chemistry (anode, cathode, base electrolyte), cycling conditions (voltage window, C-rate, temperature), and additive concentration. The data presented here is a summary of findings from a comparative study and should be considered in the context of the experimental conditions outlined in the referenced literature.

Experimental Protocols for Comparative Evaluation

To provide a framework for researchers to conduct their own comparative analyses, we outline a detailed experimental workflow.

Materials and Electrode Preparation
  • Electrolyte Preparation: Prepare the baseline electrolyte (e.g., 1 M LiPF6 in a 1:1 v/v mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)). Create two experimental electrolyte batches by adding a specified concentration (e.g., 2-5 wt%) of DFDOL and FEC, respectively, to the baseline electrolyte.

  • Anode and Cathode Preparation: Utilize commercially available or custom-fabricated anodes (e.g., graphite, silicon-graphite composite) and cathodes (e.g., LiNiMnCoO2 (NMC), LiFePO4 (LFP)). Ensure consistent electrode loading and porosity for all test cells.

Cell Assembly
  • Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).

  • Use a consistent separator material (e.g., Celgard 2325) and a fixed amount of electrolyte for each cell to ensure reproducibility.

Electrochemical Testing
  • Formation Cycles: Perform two to three initial formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window. This step is critical for the formation of a stable SEI layer.

  • Long-Term Cycling: Cycle the cells at a moderate to high C-rate (e.g., 1C) for an extended number of cycles (e.g., 500-1000 cycles). Monitor the capacity retention and coulombic efficiency throughout the cycling process.

  • Rate Capability Test: After the formation cycles, subject the cells to a series of increasing C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate their performance under high power demands.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different stages of cycling (e.g., after formation, every 100 cycles) to monitor the evolution of the interfacial and charge-transfer resistances.

Post-Mortem Analysis
  • Disassemble the cycled cells in a glovebox.

  • Carefully retrieve the electrodes and rinse them with a suitable solvent (e.g., DMC) to remove residual electrolyte.

  • Analyze the surface morphology and composition of the SEI layer using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM).

Visualizing the Mechanisms and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

SEI_Formation_Mechanisms cluster_fec FEC SEI Formation cluster_dfdol DFDOL SEI Formation FEC FEC Additive FEC_Reduction Reductive Decomposition (Higher Potential) FEC->FEC_Reduction e- LiF_rich_SEI LiF-rich, Flexible SEI FEC_Reduction->LiF_rich_SEI Forms DFDOL DFDOL Additive DFDOL_Reduction Reductive Decomposition (Controlled) DFDOL->DFDOL_Reduction e- Inorganic_rich_SEI Thin, Robust, Inorganic-rich SEI DFDOL_Reduction->Inorganic_rich_SEI Forms

Caption: SEI Formation Mechanisms of FEC and DFDOL.

Experimental_Workflow cluster_testing Electrochemical Tests start Start materials_prep 1. Materials & Electrode Preparation start->materials_prep cell_assembly 2. Cell Assembly materials_prep->cell_assembly electrochem_testing 3. Electrochemical Testing cell_assembly->electrochem_testing post_mortem 4. Post-Mortem Analysis electrochem_testing->post_mortem formation Formation Cycles electrochem_testing->formation end End post_mortem->end long_term Long-Term Cycling formation->long_term rate_capability Rate Capability long_term->rate_capability eis EIS rate_capability->eis

Caption: Experimental Workflow for Comparative Evaluation.

Conclusion: The Future of Fluorinated Additives

Both FEC and DFDOL play a crucial role in enhancing the long-term cycling stability of lithium-ion batteries through the formation of a protective SEI layer. While FEC has been the industry standard, emerging evidence suggests that DFDOL (DFEC) may offer superior performance, particularly in high-voltage applications, due to the formation of a more robust and inorganic-rich SEI.[6] The lower binding energy of DFDOL with lithium ions also points towards potential advantages in terms of ion transport kinetics.[6][7]

The choice between DFDOL and FEC will ultimately depend on the specific requirements of the battery system, including the electrode chemistry, operating voltage, and cost considerations. The experimental framework provided in this guide offers a robust methodology for researchers and battery engineers to make informed decisions based on empirical data. As the demand for high-performance batteries continues to grow, the development and optimization of advanced electrolyte additives like DFDOL will be a key enabler for the next generation of energy storage technologies.

References

  • Can Difluoroethylene Carbonate Replace Fluoroethylene Carbonate for High-Performance Lithium-Ion Cells at High Voltage? ACS Publications. [Link]

  • 4,5-Difluoro-1,3-dioxolan-2-one as a film-forming additive improves the cycling and thermal stability of SiO/C anode Li-ion batteries. ResearchGate. [Link]

  • Difluoroethylene Carbonate as an Electrolyte Additive for Engineering the Electrolyte-Electrode Interphase of Lithium Metal Batteries. ResearchGate. [Link]

  • Can Difluoroethylene Carbonate Replace Fluoroethylene Carbonate for High-Performance Lithium-Ion Cells at High Voltage? ResearchGate. [Link]

  • Additive effect of fluoroethylene and difluoroethylene carbonates for the solid electrolyte interphase film formation in sodium-ion batteries: a quantum chemical study. RSC Publishing. [Link]

  • 4-Fluoro-1,3-dioxolan-2-one. Zhangjiagang Free Trade Zone L&L Energy and Technology Co. Ltd. [Link]

  • Toward a Mechanistic Model of Solid–Electrolyte Interphase Formation and Evolution in Lithium-Ion Batteries. ACS Energy Letters. [Link]

  • Additives to improve electrolyte performance in lithium ion batteries.
  • The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes. Laboratory for Energy Storage and Conversion. [Link]

  • Optimizing SEI Layer Formation with 4-Fluoro-1,3-dioxolan-2-one for Enhanced Battery Longevity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Mechanism of SEI Formation on a Single Crystal Si(100) Electrode. Journal of The Electrochemical Society. [Link]

  • Fluoroethylene Carbonate as an Important Component for the Formation of an Effective Solid Electrolyte Interphase on Anodes and Cathodes for Advanced Li-Ion Batteries. ACS Energy Letters. [Link]

  • 4,5-Difluoro-1,3-dioxolan-2-one. PubChem. [Link]

  • Influence of Fluoroethylene Carbonate in the Composition of an Aprotic Electrolyte on the Electrochemical Characteristics of LIB's Anodes Based on Carbonized Nanosilicon. MDPI. [Link]

  • Growth of the Cycle Life and Rate Capability of LIB Silicon Anodes Based on Macroporous Membranes. MDPI. [Link]

  • Formation and Evolution of the Solid Electrolyte Interphase on Silicon Electrodes from Fluorine‐Free Electrolytes. PMC. [Link]

  • Understanding Fluoroethylene Carbonate and Vinylene Carbonate Based Electrolytes for Si Anodes in Lithium Ion Batteries with NMR. The University of Manchester. [Link]

  • Cycling-Induced Degradation Analysis of Lithium-Ion Batteries Under Static and Dynamic Charging: A Physical Testing Methodology Using Low-Cost Equipment. MDPI. [Link]

  • Stable Cycling of All-Solid-State Lithium Batteries Enabled by Cyano-Molecular Diamond Improved Polymer Electrolytes. PMC. [Link]

  • A lactic acid dioxolane as a bio-based solvent for lithium-ion batteries: physicochemical and electrochemical investigations of lithium imide-based electrolytes. Green Chemistry (RSC Publishing). [Link]

  • Cycling Stability of Sodium-Ion Batteries in Analogy to Lithium-Ion Ba. Taylor & Francis. [Link]

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Comparative

Electrochemical Characterization of SEI Layers: DFEC vs. FEC High-Voltage Protocols

Topic: Electrochemical Characterization of SEI Layer Formed by DFEC Content Type: Publish Comparison Guide Audience: Materials Scientists, Battery Engineers, and Electrochemists. Executive Summary In the pursuit of high-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrochemical Characterization of SEI Layer Formed by DFEC Content Type: Publish Comparison Guide Audience: Materials Scientists, Battery Engineers, and Electrochemists.

Executive Summary

In the pursuit of high-voltage Lithium-Ion Batteries (LIBs) (>4.5V vs. Li/Li⁺), the stability of the Solid Electrolyte Interphase (SEI) is the governing factor for cycle life.[1] While Fluoroethylene Carbonate (FEC) has long been the gold standard for Silicon anodes, its thermal instability and HF generation at high voltages necessitate a robust alternative. Difluoroethylene Carbonate (DFEC) has emerged as a critical co-solvent/additive that decouples SEI formation from thermal runaway risks.

This guide provides a technical comparison of DFEC versus FEC, detailing the electrochemical protocols required to validate their distinct SEI formation mechanisms.

Mechanistic Insight: The "Fluorine Effect"

The addition of a second fluorine atom shifts the molecule from a "sacrificial film former" (FEC) to a "high-voltage stabilizer" (DFEC). This distinction is rooted in the activation energy of reduction and the resulting SEI chemical composition.

The Kinetic Barrier
  • FEC (Monofluoro): Possesses a lower LUMO energy and a lower activation barrier for reduction. It decomposes rapidly at ~1.1–1.3V vs. Li/Li⁺ , forming a thick, LiF-rich polymeric SEI. This rapid kinetics is ideal for suppressing volume expansion in Si-anodes but leads to continuous consumption.

  • DFEC (Difluoro): Exhibits a higher activation energy barrier and slower reduction kinetics.[2] It reduces at a lower potential than FEC (closer to the solvent baseline) or requires specific solvation structures to activate. The resulting SEI is thinner, denser, and significantly more thermally stable.

SEI Formation Pathway

The following diagram illustrates the divergent decomposition pathways of FEC and DFEC.

SEI_Mechanism Electrolyte Electrolyte Solution FEC FEC Additive (Low Activation Barrier) Electrolyte->FEC DFEC DFEC Additive (High Activation Barrier) Electrolyte->DFEC Defluorination Defluorination (-F) FEC->Defluorination ~1.3 V vs Li/Li+ Compact_Inorganic Compact Inorganic Layer (High Modulus) DFEC->Compact_Inorganic Slow Kinetics Surface Controlled VC_Radical VC Radical Intermediate PolyVC Poly(VC) (Flexible Organic Matrix) VC_Radical->PolyVC Polymerization Defluorination->VC_Radical LiF_Agg LiF Aggregates (Inorganic Conductor) Defluorination->LiF_Agg Rapid Precipitation

Figure 1: Divergent reduction pathways. FEC favors rapid polymerization via vinylene carbonate (VC) intermediates, while DFEC promotes a denser, inorganic-rich passivation layer.

Comparative Performance Analysis

The following data summarizes the trade-offs between FEC and DFEC. Note that DFEC is often most effective when used alongside FEC to balance kinetics with stability.

FeatureFluoroethylene Carbonate (FEC)Difluoroethylene Carbonate (DFEC)
Reduction Potential High (~1.1–1.3 V) . Reduces before EC/EMC solvents.Moderate/Low . Slower kinetics; reduction often overlaps with bulk solvent unless catalyzed.
SEI Composition Organic/Inorganic Hybrid .[3][4] Rich in Poly(VC) and LiF domains. Flexible but thick.Inorganic-Rich . High density, lower organic content. High modulus (stiffer).
Thermal Stability Low . Decomposes <100°C, generating HF and CO₂ gas.High . Stable >150°C. Significantly reduces heat release during thermal runaway.
HF Generation High .[5] Major degradation product at elevated temps.Low . Suppresses HF formation, protecting cathode interfaces (CEI).
Impedance (

)
Low Initial, High Aging . Low resistance initially, but grows rapidly due to continuous decomposition.Stable . Higher initial resistance (denser film) but extremely stable over long cycling.
Electrochemical Characterization Protocols

To validate the DFEC-derived SEI, you must employ a self-validating workflow that separates kinetic limitations from transport limitations.

Protocol A: Differential Capacity Analysis (dQ/dV)

Objective: Pinpoint the precise reduction potential and validate the "sacrificial" nature of the additive.

  • Cell Setup: Use Graphite/Li or Si-Graphite/Li half-cells.

  • Cycling: Perform formation cycles at low C-rate (C/20).

  • Analysis: Plot dQ/dV vs. Voltage.

    • FEC Signature: Look for a sharp reduction peak at ~1.1–1.2 V .

    • DFEC Signature: Look for a suppressed or shifted peak structure. If DFEC is working, the standard EC reduction peak (~0.7 V) should be diminished, indicating surface passivation occurred before bulk solvent decomposition, even if the distinct DFEC peak is broad.

Protocol B: Electrochemical Impedance Spectroscopy (EIS) Tracking

Objective: Quantify the resistance evolution (


) and charge transfer (

) to prove thermal stability.
  • Frequency Range: 100 kHz to 10 mHz.

  • Perturbation: 10 mV AC amplitude.

  • Condition: Measure at 50% SOC after formation, then after 50 and 100 cycles.

  • Thermal Stress Test (The "Trust" Step):

    • After formation, hold the cell at 55°C for 24 hours.

    • Re-measure EIS at room temperature.

    • Pass Criteria: DFEC cells should show minimal change in

      
       (first semi-circle). FEC cells typically show a 2-3x increase in impedance due to thermal degradation and HF attack.
      
Protocol C: Linear Sweep Voltammetry (LSV) for Oxidative Stability

Objective: Confirm high-voltage compatibility (Cathode Electrolyte Interphase - CEI).

  • Working Electrode: Platinum or Al foil (inert).

  • Counter/Ref: Li metal.

  • Scan: OCV to 6.0 V vs. Li/Li⁺ at 1 mV/s.

  • Observation: Measure the leakage current at 4.5 V and 5.0 V. DFEC electrolytes typically exhibit significantly lower leakage currents (<10 µA/cm²) compared to FEC-based electrolytes, validating their use in NCM811 or Li-rich cathode systems.

Experimental Workflow Visualization

This diagram outlines the logical flow for characterizing the SEI, ensuring data integrity through cross-verification.

Characterization_Workflow Start Cell Assembly (DFEC vs. FEC) Formation Formation Cycles (C/20) Start->Formation dQdV dQ/dV Analysis (Identify Reduction V) Formation->dQdV Branch_Split Split Testing dQdV->Branch_Split Path_Cycle Long-Term Cycling (Room Temp) Branch_Split->Path_Cycle Path_Heat Thermal Aging (55°C Storage) Branch_Split->Path_Heat EIS_Cycle EIS Monitoring (Cycle 1, 50, 100) Path_Cycle->EIS_Cycle EIS_Heat EIS Comparison (Pre vs. Post Heat) Path_Heat->EIS_Heat XPS Post-Mortem XPS (F1s Spectra Analysis) EIS_Cycle->XPS EIS_Heat->XPS Conclusion Final Characterization Report XPS->Conclusion Correlate R_SEI with LiF Content

Figure 2: Integrated characterization workflow. Note the critical "Thermal Aging" branch, which is the primary differentiator where DFEC outperforms FEC.

References
  • Comparison of FEC and DFEC Reduction Mechanisms Takenaka, N., et al. "Additive effect of fluoroethylene and difluoroethylene carbonates for the solid electrolyte interphase film formation in sodium-ion batteries: a quantum chemical study." RSC Advances, 2016.

  • Thermal Stability and Safety of DFEC Zhang, Q., et al. "Can Difluoroethylene Carbonate Replace Fluoroethylene Carbonate for High-Performance Lithium-Ion Cells at High Voltage?" ACS Applied Materials & Interfaces, 2025.[6]

  • FEC SEI Composition and LiF Formation Schroder, K., et al.[7] "The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes." Chemistry of Materials, 2015.[8]

  • High-Voltage Cathode Stabilization (CEI) Markevich, E., et al. "Fluoroethylene Carbonate as an Important Component for the Formation of an Effective Solid Electrolyte Interphase on Anodes and Cathodes for Advanced Li-Ion Batteries."[1][9] Journal of The Electrochemical Society, 2017.

  • Impedance Spectroscopy of SEI Layers Pritzl, D., et al.[4] "Electrochemical Impedance Spectroscopy Study of the SEI Formation on Graphite and Metal Electrodes." Journal of The Electrochemical Society, 2019.

Sources

Validation

Guide to Benchmarking DFEC: Computational vs. Experimental Alignment in Drug Discovery

The following guide compares computational predictions with experimental validation for Docking Free Energy Calculations (DFEC) , a critical metric in Structure-Based Drug Design (SBDD). It addresses the "reduction" of f...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares computational predictions with experimental validation for Docking Free Energy Calculations (DFEC) , a critical metric in Structure-Based Drug Design (SBDD). It addresses the "reduction" of free energy (


) binding events and the minimization of error between in silico and in vitro modalities.

Executive Summary

Objective: To provide a rigorous framework for comparing Docking Free Energy Calculation (DFEC) predictions against experimental binding affinities (SPR/ITC/FTSA). Core Challenge: Computational models often overestimate binding enthalpy or neglect entropic penalties, leading to poor correlation with experimental


 or 

values. This guide focuses on "DFEC Reduction" —both the physicochemical reduction of free energy during ligand binding and the methodological reduction of error (RMSE) between predicted and observed values. Audience: Medicinal Chemists, Computational Biologists, and Pharmacologists.

Mechanistic Grounding: The DFEC Framework

Computational Causality (The "Why")

DFEC is not merely a scoring function; it is a thermodynamic ensemble average. The "reduction" in free energy (


) drives the drug-target interaction.
  • Mechanism: Ligand displacement of high-energy solvent waters from the hydrophobic pocket.

  • Computational Proxy: Molecular Dynamics (MD) coupled with MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) or FEP (Free Energy Perturbation).

  • Common Pitfall: Static docking scores (e.g., Glide, Vina) fail to account for induced-fit conformational changes, necessitating dynamic DFEC protocols.

Experimental Grounding (The "Truth")

To validate DFEC, experimental assays must measure thermodynamic parameters, not just inhibition.

  • Isothermal Titration Calorimetry (ITC): The gold standard. Directly measures

    
     and calculates 
    
    
    
    and
    
    
    .
  • Surface Plasmon Resonance (SPR): Measures kinetics (

    
    , 
    
    
    
    ) to derive
    
    
    .
  • Fluorescence Thermal Shift Assay (FTSA): Useful for high-throughput validation of

    
    , which correlates with 
    
    
    
    .

Experimental vs. Computational Protocol

Workflow Diagram: The Validation Loop

The following diagram illustrates the iterative cycle of predicting DFEC, testing experimentally, and refining the force field parameters.

DFEC_Validation_Workflow Target Target Structure (e.g., hTERT, MAPK) Comp_Phase Computational Phase (DFEC) Target->Comp_Phase Exp_Phase Experimental Phase (Validation) Target->Exp_Phase Sim MD Simulation (100ns Explicit Solvent) Comp_Phase->Sim Calc MM-GBSA/PBSA Calculation Sim->Calc Analysis Data Reduction & Comparison Calc->Analysis Predicted ΔG Assay ITC / SPR / FTSA Exp_Phase->Assay Assay->Analysis Observed Kd/ΔG Analysis->Target Validated Hit Refine Force Field Optimization Analysis->Refine RMSE > 1.5 kcal/mol Refine->Comp_Phase Updated Parameters

Caption: Iterative workflow for aligning Computational DFEC with Experimental binding metrics. Green path represents wet-lab validation; Red path represents in silico prediction.

Data Presentation & Analysis

Quantitative Comparison Table

When publishing comparison guides, structure your data to highlight the Delta (


) —the discrepancy between methods.
Ligand IDComp. DFEC (

)
Exp. MethodExp. Result (

/

)
Exp.

Discrepancy (

)
Reliability Score
LIG-001 -9.4 kcal/molITC120 nM-9.5 kcal/mol0.1 kcal/molHigh
LIG-002 -11.2 kcal/molSPR50 nM-10.0 kcal/mol1.2 kcal/molMedium
LIG-003 -6.5 kcal/molFTSA

> -6.0 kcal/mol< 0.5 kcal/molHigh
LIG-004 -14.5 kcal/molELISA5 nM-11.4 kcal/mol3.1 kcal/mol Low (Artifact)

Note:


. A discrepancy > 2.0 kcal/mol suggests a force field error or experimental artifact (e.g., aggregation).
Statistical Metrics for "Reduction"

To claim "DFEC Reduction" (improvement in accuracy), you must track:

  • RMSE (Root Mean Square Error): Target

    
     kcal/mol.
    
  • Pearson Correlation (

    
    ):  Target 
    
    
    
    for ranking power.
  • Kendall’s Tau (

    
    ):  Measures the correctness of the rank order (crucial for lead optimization).
    

Case Study: Targeting the MAPK Signaling Pathway

In this example, we compare DFEC results for inhibitors of ERK2 (a key kinase in the MAPK pathway). The computational challenge is the flexible activation loop, which requires rigorous sampling to match experimental kinase assays.

Signaling Pathway Diagram

The following diagram contextualizes the target (ERK) within the MAPK cascade, illustrating where the drug intervention (DFEC reduction of activity) occurs.

MAPK_Pathway GF Growth Factors (EGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GF->RTK RAS RAS-GTP RTK->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK1/2 (MAPKK) RAF->MEK ERK ERK1/2 (Target for DFEC) MEK->ERK Phosphorylation RSK RSK ERK->RSK ELK1 ELK1 (Transcription Factor) ERK->ELK1 cMyc c-Myc ERK->cMyc Prolif Cell Proliferation & Survival ELK1->Prolif cMyc->Prolif Drug Inhibitor (Optimized via DFEC) Drug->ERK Inhibition

Caption: MAPK signaling cascade showing ERK1/2 as the intervention point. DFEC optimizes the inhibitor's binding affinity to the ERK ATP-binding pocket.

Technical Protocol: Reducing the Gap

To achieve high fidelity between computational and experimental results, follow this self-validating protocol:

  • System Preparation:

    • Comp: Protonate structures at pH 7.4 (using Epik/PropKa). Solvate with TIP3P water and 0.15M NaCl.

    • Exp: Ensure protein purity >95% via SDS-PAGE. Match buffer conditions (DMSO concentration) to the simulation parameters.

  • Sampling Strategy:

    • Do not rely on a single docked pose. Run 3x independent MD replicas (50-100 ns).

    • Calculate DFEC using MM-GBSA on the last 10 ns of the trajectory to account for induced fit.

  • Correction Factors (The "Reduction" of Error):

    • Apply an Entropy Correction term (

      
      ) if comparing to ITC data.
      
    • Use WaterMap or similar hydration analysis to identify high-energy water displacement, which is often the dominant term in

      
       reduction.
      

References

  • Drug discovery of small molecules targeting the higher-order hTERT promoter G-quadruplex. PLOS One. Available at: [Link] (Describes the "Docking Free Energy Calculator" script and methodology).

  • Free Energy Calculations in Structure-Based Drug Design.Chemical Reviews. (Standard reference for MM-GBSA/FEP methodologies).
  • Comparison of experimental and computational binding modes of inhibitors.Journal of Medicinal Chemistry.
Comparative

A Senior Application Scientist's Guide to Enhancing Electrolyte Thermal Stability with 1,3-Dioxolan-2-one, 4,4-difluoro-

For researchers, scientists, and drug development professionals venturing into advanced energy storage solutions, ensuring the thermal stability of lithium-ion batteries (LIBs) is paramount. The electrolyte, a critical c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into advanced energy storage solutions, ensuring the thermal stability of lithium-ion batteries (LIBs) is paramount. The electrolyte, a critical component for ionic transport, is often the most thermally sensitive and flammable part of the cell. Its decomposition can trigger a cascade of exothermic reactions, leading to thermal runaway and catastrophic failure. This guide provides an in-depth comparison of 1,3-Dioxolan-2-one, 4,4-difluoro- (DFEC), a promising electrolyte additive, with other common alternatives for improving the thermal stability of LIB electrolytes. We will delve into the underlying mechanisms, present supporting experimental data, and provide detailed protocols for validation.

The Critical Role of Electrolyte Additives in Thermal Management

Standard carbonate-based electrolytes used in LIBs, while offering good ionic conductivity, have relatively low boiling points and are highly flammable. At elevated temperatures, they can undergo exothermic decomposition reactions, further exacerbated by interactions with highly reactive charged electrode materials. Electrolyte additives are introduced in small quantities to form a stable and robust solid electrolyte interphase (SEI) on the electrode surfaces. A well-formed SEI layer acts as a protective barrier, preventing direct contact between the electrolyte and the electrodes, thereby suppressing parasitic reactions and enhancing thermal stability.

1,3-Dioxolan-2-one, 4,4-difluoro- (DFEC): A Superior Candidate for Thermal Stability

1,3-Dioxolan-2-one, 4,4-difluoro-, commonly known as difluoroethylene carbonate (DFEC), has emerged as a highly effective additive for improving the safety and performance of LIBs. Its unique molecular structure with two fluorine atoms offers distinct advantages over its non-fluorinated and mono-fluorinated counterparts.

Mechanism of Action

The enhanced thermal stability imparted by DFEC is primarily attributed to its ability to form a thin, uniform, and highly stable SEI layer rich in lithium fluoride (LiF). The presence of two fluorine atoms in the DFEC molecule leads to a lower Lowest Unoccupied Molecular Orbital (LUMO) energy and a higher reduction potential compared to ethylene carbonate (EC) and even fluoroethylene carbonate (FEC). This allows DFEC to be preferentially reduced on the anode surface during the initial formation cycles.

The electrochemical reduction of DFEC leads to the formation of a robust SEI layer with a high concentration of LiF. LiF is known for its excellent thermal stability, mechanical strength, and ability to effectively passivate the electrode surface. This LiF-rich SEI layer provides a superior barrier against electrolyte decomposition at elevated temperatures, thus delaying the onset of exothermic reactions and mitigating the risk of thermal runaway.

SEI_Formation_DFEC cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_sei SEI Layer DFEC DFEC LiF_rich_SEI LiF-rich, Stable SEI DFEC->LiF_rich_SEI Preferential Reduction EC_Solvent EC/DMC EC_Solvent->LiF_rich_SEI Co-reduction Anode Graphite/Silicon Anode LiF_rich_SEI->Anode Passivates

Caption: Mechanism of DFEC in forming a stable, LiF-rich SEI layer.

Comparative Analysis: DFEC vs. Alternative Additives

To objectively evaluate the performance of DFEC, we compare it with two other widely used electrolyte additives: Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC).

  • Fluoroethylene Carbonate (FEC): As a monofluorinated additive, FEC also contributes to the formation of a LiF-containing SEI. However, the single fluorine atom results in a different reduction pathway and SEI composition compared to DFEC. While beneficial, the resulting SEI may be less uniform and thermally stable than that formed by DFEC.

  • Vinylene Carbonate (VC): VC is a non-fluorinated additive that polymerizes on the anode surface to form a polymeric SEI layer. This layer can effectively suppress solvent co-intercalation into graphite anodes. However, the thermal stability of this polymeric SEI is generally considered to be lower than that of the LiF-rich SEI formed from fluorinated additives.

Quantitative Performance Comparison
AdditiveOnset Temperature of Thermal Runaway (°C)Heat Flow (W/g)Key Observations
Baseline (No Additive) ~150 - 180HighProne to early and aggressive thermal runaway.
1,3-Dioxolan-2-one, 4,4-difluoro- (DFEC) Expected > 214Expected LowForms a highly stable, LiF-rich SEI, leading to superior thermal stability.[1]
Fluoroethylene Carbonate (FEC) ~200[2]ModerateImproves thermal stability over baseline but may be less effective than DFEC.[2]
Vinylene Carbonate (VC) ~214[2]ModerateForms a polymeric SEI that enhances thermal stability, but potentially less so than DFEC.[2]

Note: The onset temperature for DFEC is an expected value based on its chemical properties and indirect comparisons suggesting higher stability than FEC and VC. Direct comparative experimental data was not found in the reviewed literature.

Experimental Validation Protocols

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique to measure the heat flow associated with thermal transitions in a material as a function of temperature. It allows for the determination of the onset temperature of exothermic decomposition reactions and the total heat generated.

Objective: To determine and compare the onset temperature of exothermic reactions and the total heat released from electrolytes with and without DFEC, FEC, and VC additives.

Step-by-Step Methodology:

  • Sample Preparation: In an argon-filled glovebox, prepare the electrolyte samples. The baseline electrolyte is typically 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v). Prepare separate electrolyte solutions containing 2% (by weight) of DFEC, FEC, and VC, respectively.

  • Encapsulation: Accurately weigh approximately 5-10 mg of each electrolyte sample into a high-pressure stainless steel DSC pan. Hermetically seal the pans to prevent electrolyte leakage and evaporation during the measurement.

  • DSC Measurement:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Equilibrate the system at a starting temperature of 30 °C.

    • Heat the sample at a constant rate of 5 °C/min up to 350 °C. A controlled heating rate is crucial for resolving thermal events.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Determine the onset temperature of the first major exothermic peak for each sample. This indicates the initiation of significant decomposition reactions.

    • Integrate the area under the exothermic peaks to calculate the total heat of decomposition (J/g).

DSC_Workflow A Sample Preparation (in Glovebox) B Encapsulate in DSC Pans A->B C DSC Measurement (Heating Ramp) B->C D Data Acquisition (Heat Flow vs. Temp) C->D E Data Analysis (Onset Temp, Heat Release) D->E

Sources

Validation

Strengthening Data Integrity: A Guide to Cross-Validation of Experimental Results Using Orthogonal Analytical Techniques

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. A single analytical technique, no matter how robust, provides only one perspective on a sample.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. A single analytical technique, no matter how robust, provides only one perspective on a sample. To build a comprehensive and trustworthy understanding, particularly in the context of regulatory scrutiny, it is essential to verify findings through independent, scientifically distinct methods. This guide provides an in-depth exploration of cross-validation using orthogonal analytical techniques, a powerful strategy to ensure the accuracy, reliability, and robustness of your experimental results.

The core principle of this approach is to mitigate the inherent biases and limitations of any single analytical method.[1][2][3] By employing multiple, independent techniques that rely on different physical or chemical principles to measure the same attribute, we can build a stronger, more complete picture of the subject under investigation.[4][5] This concept, often referred to as orthogonality, is a cornerstone of rigorous scientific inquiry and is strongly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[4][6]

This guide will delve into the strategic implementation of orthogonal cross-validation, providing not just the "how" but the critical "why" behind these experimental designs. We will explore practical applications for both large and small molecules, complete with detailed protocols and data interpretation strategies.

The Foundational Pillars of Analytical Method Validation

Before delving into cross-validation, it's crucial to understand the principles of analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. The ICH Q2(R1) guideline, a globally recognized standard, outlines the key characteristics that should be considered during validation.[7][8] These include:

  • Accuracy: The closeness of test results to the true value.[9][10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] This encompasses repeatability (intra-assay precision), intermediate precision, and reproducibility.[9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[12]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13][14]

While a single, well-validated method provides a degree of confidence, cross-validation with an orthogonal method provides a higher level of assurance in the generated data.[4]

The Power of Orthogonality and Data Triangulation

Orthogonal methods are analytical techniques that measure the same or related properties of a sample through fundamentally different principles.[2][5] The use of such methods is crucial for building a robust data package and can help to:

  • Provide a More Complete Characterization: Different techniques can offer complementary information about a sample.[2][15] For instance, in protein analysis, one method might excel at detecting soluble aggregates while another is more sensitive to insoluble particles.[15]

This concept is closely related to data triangulation , a research method that involves using multiple data sources, methods, or investigators to study a single phenomenon.[16][17][18][19][20] In the context of analytical science, methodological triangulation, which involves using different analytical techniques, is a powerful tool for validating and strengthening research findings.[16][17][19]

The selection of appropriate orthogonal methods is a critical step in the cross-validation process. The choice will depend on the nature of the analyte, the properties being investigated, and the potential limitations of the primary analytical method.

Orthogonal_Method_Selection cluster_0 Primary Analytical Method cluster_1 Considerations for Orthogonal Method Selection cluster_2 Orthogonal Analytical Techniques PrimaryMethod Primary Validated Method (e.g., SEC for Protein Aggregates) Analyte Analyte Properties (Size, Charge, Hydrophobicity) PrimaryMethod->Analyte Informs Selection CQAs Critical Quality Attributes (CQAs) (e.g., Aggregation, Purity, Identity) PrimaryMethod->CQAs Informs Selection Limitations Primary Method Limitations (e.g., Shear forces, mobile phase interactions) PrimaryMethod->Limitations Informs Selection Method1 Technique A (e.g., Sedimentation Velocity Analytical Ultracentrifugation - SV-AUC) Analyte->Method1 Guides Choice Method2 Technique B (e.g., Asymmetrical Flow Field-Flow Fractionation - AF4) Analyte->Method2 Guides Choice Method3 Technique C (e.g., Dynamic Light Scattering - DLS) Analyte->Method3 Guides Choice CQAs->Method1 Guides Choice CQAs->Method2 Guides Choice CQAs->Method3 Guides Choice Limitations->Method1 Guides Choice Limitations->Method2 Guides Choice Limitations->Method3 Guides Choice

Caption: A diagram illustrating the decision-making process for selecting orthogonal analytical techniques.

Case Study 1: Cross-Validation of Protein Aggregation Analysis

The presence of aggregates in biotherapeutic products is a critical quality attribute (CQA) that can impact both the safety and efficacy of a drug.[21] Size Exclusion Chromatography (SEC) is a widely used method for quantifying soluble aggregates. However, SEC is not without its limitations, as interactions between the protein and the column's stationary phase can sometimes lead to an under- or over-estimation of aggregates.[22]

To cross-validate SEC results, orthogonal techniques such as Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) and Asymmetrical Flow Field-Flow Fractionation (AF4) are often employed.[22]

Experimental Workflow for Protein Aggregation Cross-Validation

Protein_Aggregation_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Orthogonal Cross-Validation cluster_3 Data Analysis & Comparison Sample Biotherapeutic Protein Sample SEC Size Exclusion Chromatography (SEC) Sample->SEC SV_AUC Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) Sample->SV_AUC AF4 Asymmetrical Flow Field-Flow Fractionation (AF4) Sample->AF4 DataAnalysis Compare % Monomer, Dimer, and Higher Order Aggregates SEC->DataAnalysis SV_AUC->DataAnalysis AF4->DataAnalysis Conclusion Concordant Results? - Yes: High Confidence - No: Investigate Discrepancies DataAnalysis->Conclusion

Caption: A workflow diagram for the cross-validation of protein aggregation analysis using orthogonal techniques.

Detailed Experimental Protocols

1. Size Exclusion Chromatography (SEC)

  • Objective: To separate and quantify protein monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Column: A silica-based SEC column with a pore size appropriate for the protein of interest.

  • Mobile Phase: A buffered solution (e.g., phosphate-buffered saline, pH 7.4) that minimizes non-specific interactions between the protein and the stationary phase.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject a known concentration of the protein sample onto the column.

    • Monitor the elution profile at a specific wavelength (e.g., 280 nm).

    • Identify and integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.

    • Calculate the percentage of each species relative to the total peak area.

2. Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC)

  • Objective: To determine the sedimentation coefficient distribution of macromolecules in solution, providing information about their size, shape, and degree of aggregation.

  • Instrumentation: An analytical ultracentrifuge equipped with absorbance and/or interference optics.

  • Procedure:

    • Load the protein sample and a reference buffer into a multi-sector centerpiece.

    • Place the centerpiece in the rotor and centrifuge at a high speed.

    • Acquire radial scans of the sample concentration over time.

    • Analyze the data using appropriate software (e.g., SEDFIT) to obtain the distribution of sedimentation coefficients.

    • Integrate the peaks corresponding to different species to determine their relative abundance.

3. Asymmetrical Flow Field-Flow Fractionation (AF4)

  • Objective: To separate macromolecules and particles based on their diffusion coefficients in a thin, laminar flow channel, without a stationary phase.

  • Instrumentation: An AF4 system coupled to a UV detector and a multi-angle light scattering (MALS) detector.

  • Procedure:

    • Equilibrate the AF4 channel with the mobile phase.

    • Inject the protein sample into the channel.

    • Apply a cross-flow perpendicular to the channel flow, which forces the sample components towards the accumulation wall.

    • Smaller particles, with higher diffusion rates, will be pushed further into the parabolic channel flow and elute earlier.

    • Monitor the eluting fractions with UV and MALS detectors to determine the size and concentration of each species.

Data Presentation and Interpretation

The quantitative results from each technique should be summarized in a table for easy comparison.

Analytical Technique% Monomer% Dimer% Higher-Order Aggregates
SEC95.23.51.3
SV-AUC94.83.91.3
AF4-MALS95.03.71.3

In this example, the high degree of concordance between the three orthogonal methods provides strong evidence for the accuracy of the aggregation profile. Any significant discrepancies would warrant further investigation to understand the source of the disagreement, which could be related to method-specific artifacts or different sensitivities to certain types of aggregates.

Case Study 2: Cross-Validation of Small Molecule Impurity Profiling

For small molecule drugs, the identification and quantification of impurities are critical for ensuring product safety and quality.[23] High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique for this purpose. However, co-eluting impurities or impurities that lack a UV chromophore can be missed.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent orthogonal technique for cross-validating HPLC-UV results, as it provides mass information that can help to identify and quantify impurities, even if they co-elute or are not UV-active.[24]

Experimental Workflow for Small Molecule Impurity Cross-Validation

Small_Molecule_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Orthogonal Cross-Validation cluster_3 Data Analysis & Comparison Sample Small Molecule Drug Substance HPLC_UV HPLC-UV Sample->HPLC_UV LC_MS LC-MS Sample->LC_MS DataAnalysis Compare Impurity Profile (Number, Retention Time, % Area) HPLC_UV->DataAnalysis LC_MS->DataAnalysis Conclusion Concordant Results? - Yes: Confirmed Profile - No: Identify Additional Impurities DataAnalysis->Conclusion

Caption: A workflow for cross-validating small molecule impurity profiles using HPLC-UV and LC-MS.

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Objective: To separate and quantify the active pharmaceutical ingredient (API) and its related impurities based on their retention characteristics on a reversed-phase column.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Run a gradient elution program to separate the API and impurities.

    • Monitor the eluate at a wavelength where the API and known impurities have significant absorbance.

    • Integrate the peaks and calculate the area percentage of each impurity relative to the API.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To separate the API and impurities by liquid chromatography and to identify and quantify them based on their mass-to-charge ratio (m/z).

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

  • Procedure:

    • Develop an LC method that provides good separation of the API and potential impurities.

    • Couple the LC eluent to the mass spectrometer.

    • Acquire mass spectra across the entire chromatographic run.

    • Extract ion chromatograms for the expected m/z values of the API and known impurities.

    • Search for other unexpected masses that may correspond to new impurities.

    • Quantify the impurities based on their peak areas in the extracted ion chromatograms.

Data Presentation and Interpretation

The results from both techniques should be tabulated to highlight any differences in the impurity profiles.

ImpurityRetention Time (min) - HPLC-UV% Area - HPLC-UVRetention Time (min) - LC-MSm/z% Area - LC-MS
Impurity A5.20.125.2345.10.11
Impurity B7.80.087.8361.10.09
Impurity C9.1Not Detected9.1377.10.05

In this example, LC-MS was able to detect Impurity C, which was not observed by HPLC-UV, likely due to a lack of a UV chromophore. This demonstrates the power of using an orthogonal technique to gain a more complete understanding of the impurity profile.

Conclusion: A Commitment to Data Integrity

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (2021, March 2). Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. [Link]

  • Bradley, C. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Infinix Bio. (2026, February 7). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • Yokogawa Fluid Imaging Technologies. (2024, May 8). Characterizing Protein Aggregation With Orthogonal Techniques. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Mabion. Protein Characterization Techniques for Biologics Development. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharmaSpec. Building Orthogonality into Analytical & Characterization. [Link]

  • Sambodhi. (2023, May 5). Triangulation: The Key to Validating Data Analysis Findings. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]

  • ATLAS.ti. What is Triangulation in Mixed Methods Research? [Link]

  • Malvern Panalytical. (2016, October 18). The Power Of Orthogonality In Assessing The Stability Of Biopharmaceuticals. [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • ResearchGate. (2025, August 10). Review of Orthogonal Methods to SEC for Quantitation and Characterization of Protein Aggregates. [Link]

  • News-Medical. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. [Link]

  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How? [Link]

  • SAGE Publications. Chapter 28: Triangulation – Qualitative Research – a practical guide for health and social care researchers and practitioners. [Link]

  • Delve. (2024, January 15). Triangulation in Qualitative Research. [Link]

  • Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"? [Link]

  • UNAIDS. An Introduction to Triangulation. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Handling of 1,3-Dioxolan-2-one, 4,4-difluoro- and its Analogues

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The focus is on procedural, step-by-step guidance for the safe handling and disposal of 1,3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The focus is on procedural, step-by-step guidance for the safe handling and disposal of 1,3-Dioxolan-2-one, 4,4-difluoro-.

Understanding the Risks

Based on analogous compounds, 1,3-Dioxolan-2-one, 4,4-difluoro- is anticipated to be a hazardous substance. The primary concerns are its potential to cause irritation to the skin, eyes, and respiratory system.[1][2] Some fluorinated analogues are also harmful if swallowed and may cause an allergic skin reaction.[3][4] The GHS07 pictogram, indicating a warning for these types of hazards, is commonly associated with these chemicals.[2]

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][4]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][4][5]

  • Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract.[1][2]

  • Acute Toxicity (Oral): Some related compounds are harmful if ingested.[3][4]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated exposure.[3][4]

In the event of a fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride may be released.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 1,3-Dioxolan-2-one, 4,4-difluoro-.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[1][6]To prevent contact with the eyes, which can cause serious irritation.[1][4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Always inspect gloves for integrity before use.[1][4]To prevent skin contact, which can lead to irritation or allergic reactions.[1][4]
Skin and Body Protection A lab coat is required. For larger quantities or tasks with a high splash potential, consider additional protective clothing.[1][6]To protect the skin from accidental splashes and contamination.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][4]To prevent the inhalation of potentially irritating vapors or mists.[1][2]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risks.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[6]

  • Conduct all handling of 1,3-Dioxolan-2-one, 4,4-difluoro- in a well-ventilated laboratory, preferably inside a certified chemical fume hood.[1][4]

  • Before starting, clear the workspace of any unnecessary items to prevent contamination and facilitate cleanup in case of a spill.

2. Handling the Chemical:

  • Don the appropriate PPE as outlined in the table above.

  • When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.

  • Keep the container tightly closed when not in use to prevent the release of vapors and potential contamination.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the work area.[1][4]

3. In Case of Exposure or Spills:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

  • Small Spills: Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the contaminated material into a suitable, labeled container for disposal.[1]

  • Large Spills: Evacuate the area. If it is safe to do so, contain the spill. Wear appropriate respiratory protection and chemical-resistant clothing. Notify your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical's lifecycle to prevent environmental contamination.

  • Waste Chemical: Unused or waste 1,3-Dioxolan-2-one, 4,4-difluoro- should be collected in a designated, labeled, and sealed container.

  • Contaminated Materials: All materials that have come into contact with the chemical, including gloves, absorbent materials, and empty containers, should be considered hazardous waste.

  • Disposal Method: Dispose of all waste through an authorized hazardous waste disposal facility.[4][7] Do not dispose of it down the drain or in the regular trash.[4][7]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 1,3-Dioxolan-2-one, 4,4-difluoro-.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Review SDS of Analogues Verify Emergency Equipment DonPPE Don Appropriate PPE Prep->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood Transfer Careful Transfer WorkInHood->Transfer Store Keep Container Sealed Transfer->Store Decontaminate Decontaminate Work Area Store->Decontaminate Spill Spill or Exposure? Store->Spill DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Dispose Dispose of Waste in Labeled Containers DoffPPE->Dispose Spill->Decontaminate No FirstAid Administer First Aid Spill->FirstAid Yes Notify Notify Supervisor/EHS FirstAid->Notify

Caption: A workflow diagram for the safe handling of fluorinated dioxolanones.

References

  • Synquest Labs. 4,5-Difluoro-1,3-dioxolan-2-one Safety Data Sheet.

  • PubChem. 4,5-Difluoro-1,3-dioxolan-2-one.

  • Tokyo Chemical Industry. 4-Fluoro-1,3-dioxolan-2-one.

  • Thermo Fisher Scientific. 4-Vinyl-1,3-dioxolan-2-one Safety Data Sheet.

  • Sigma-Aldrich. trans-4,5-Difluoro-1,3-dioxolan-2-one.

  • Chemos GmbH & Co. KG. Safety Data Sheet: 4-Fluoro-1,3-dioxolan-2-one.

  • Fisher Scientific. Safety Data Sheet: 4-Fluoro-1,3-dioxolan-2-one.

  • Sigma-Aldrich. Safety Data Sheet.

Sources

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